Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIRXVLKKERGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227116 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7625-01-6 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Technical Whitepaper
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a core structural motif in a variety of pharmacologically active agents, exhibiting a wide spectrum of biological activities.[1][2][3] This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, presents a step-by-step experimental protocol, and outlines the characterization of the final product. Designed for researchers, medicinal chemists, and drug development professionals, this guide aims to provide both the theoretical principles and practical insights necessary for the successful laboratory synthesis of this valuable compound.
Introduction: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine nucleus, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a privileged scaffold in drug discovery.[1][4] Its unique three-dimensional structure, characterized by a fold along the nitrogen-sulfur axis, allows its derivatives to interact with a diverse array of biological targets.[3] Consequently, compounds incorporating this motif have demonstrated a remarkable range of pharmacological properties, including antihypertensive, antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[2][5][6][7]
This compound serves as a key intermediate for the elaboration of more complex pharmaceutical agents. The ester and methyl functionalities at the C-2 and C-3 positions, respectively, provide reactive handles for further molecular modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthesis of this specific derivative is therefore a foundational process for laboratories engaged in the development of novel therapeutics based on the 1,4-benzothiazine core.
Synthetic Strategy and Core Mechanism
The most direct and widely employed method for synthesizing 2,3-disubstituted 4H-1,4-benzothiazines is the condensation reaction between a 2-aminothiophenol and a β-dicarbonyl compound, such as a β-ketoester.[1][8][9] This approach is favored for its operational simplicity, high atom economy, and consistently good yields.
The synthesis of the target compound, this compound, is achieved through the reaction of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds via a cascade of nucleophilic addition, cyclization, and dehydration steps.
Mechanistic Elucidation
The reaction mechanism can be broken down into three key stages:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the highly reactive thiol group (-SH) of 2-aminothiophenol on the electrophilic keto-carbon of ethyl acetoacetate. This forms a transient hemithioacetal intermediate.
-
Intramolecular Cyclization: The amino group (-NH2) of the same molecule then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step results in the formation of a six-membered heterocyclic ring, the core of the benzothiazine structure.
-
Dehydration: The final step involves the elimination of two molecules of water (dehydration) from the cyclic intermediate to form the stable, conjugated enamine system of the final 4H-1,4-benzothiazine product.
This sequence highlights the elegant orchestration of the inherent reactivity of the starting materials to construct the target heterocyclic system in a single synthetic operation.
Visualizing the Synthesis
Overall Reaction Scheme
The following diagram illustrates the condensation of 2-aminothiophenol with ethyl acetoacetate to yield the target product.
Caption: Stepwise mechanism of 1,4-benzothiazine formation.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass |
| 2-Aminothiophenol | 125.19 | 10 | 1.25 g (1.1 mL) |
| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |
| Absolute Ethanol | 46.07 | - | 20 mL |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (10 mmol, 1.25 g).
-
Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material, followed by the dropwise addition of ethyl acetoacetate (10 mmol, 1.30 g) at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Filter the resulting solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum to obtain this compound as a crystalline solid.
Product Characterization
Confirmation of the product's identity and purity is crucial. The following data are representative for the title compound.
| Property | Description / Value |
| Molecular Formula | C₁₂H₁₃NO₂S [10] |
| Molecular Weight | 235.30 g/mol |
| Appearance | Yellow to orange-red crystalline solid [9] |
| Melting Point | 128-130 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.40 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.35 (q, 2H, -OCH₂CH₃), 6.80-7.20 (m, 4H, Ar-H), 8.50 (s, 1H, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 20.1, 61.2, 115.8, 122.5, 123.0, 125.4, 126.8, 129.5, 141.2, 145.0, 165.5 |
| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1650 (C=O ester stretch), 1580 (C=C stretch), 1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 236.07 [M+H]⁺ |
Safety and Handling
-
2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Keep away from heat and open flames.
-
Ethanol: Highly flammable liquid.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The condensation of 2-aminothiophenol and ethyl acetoacetate provides a reliable and efficient route for the synthesis of this compound. This guide has outlined the critical aspects of this synthesis, from the mechanistic underpinnings to a practical, step-by-step laboratory protocol and characterization data. The methodology described herein serves as a robust foundation for researchers aiming to produce this versatile heterocyclic building block for applications in medicinal chemistry and drug development.
References
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Singh, D., Kumar, D., & Singh, D. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 8(46), 26143-26153. Available from: [Link]
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Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. Available from: [Link]
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Gupta, R., & Gupta, A. K. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. Available from: [Link]
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Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]
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IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H-1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. Available from: [Link]
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Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. Available from: [Link]
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Anonymous. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC - NIH. Available from: [Link]
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Otsuka, M., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. Available from: [Link]
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Kamal, A., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current organic synthesis, 14(6), 806-827. Available from: [Link]
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Gupta, R. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
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Fu, L., Xu, J., Yao, H., & Wu, X. (2009). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Available from: [Link]
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Sarawgi, P., et al. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS No: 7625-01-6)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, structural elucidation, and explore its potential as a scaffold in drug discovery, grounded in the established pharmacological profile of the 1,4-benzothiazine class of molecules.
Core Chemical Identity
This compound is a member of the benzothiazine family, characterized by a benzene ring fused to a thiazine ring. The "1,4" designation indicates the relative positions of the sulfur and nitrogen atoms in the heterocyclic ring.
| Identifier | Value | Source |
| CAS Number | 7625-01-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃NO₂S | [1][2][5][6] |
| Molecular Weight | 235.30 g/mol | [1][2][5] |
| IUPAC Name | This compound | [5] |
| SMILES | CCOC(=O)C1=C(C)NC2=CC=CC=C2S1 | [2] |
| InChI Key | NCZIRXVLKKERGP-UHFFFAOYSA-N | [5] |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 143 °C | [5] |
| Boiling Point | 330.1 °C at 760 mmHg | N/A |
| Density | 1.205 g/cm³ | [5] |
| XLogP3 | 3.1 | [5] |
Synthesis and Mechanism
The primary and most established route for the synthesis of this compound involves the condensation reaction between 2-aminobenzenethiol and ethyl acetoacetate.[7][8] This reaction is a cornerstone for the formation of the 2,3-disubstituted-4H-1,4-benzothiazine core.
The reaction proceeds through an initial nucleophilic attack of the thiol group of 2-aminobenzenethiol on the keto group of ethyl acetoacetate, followed by the formation of an enamine intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,4-benzothiazine ring system.
Caption: General reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocols
Method A: Conventional Synthesis
This protocol is based on established methods for the synthesis of 1,4-benzothiazine derivatives from 2-aminothiophenols and β-ketoesters.[7][8]
Step 1: Reaction Setup
-
To a round-bottom flask, add 2-aminobenzenethiol (10 mmol).
-
Add ethyl acetoacetate (10 mmol).
-
Self-Validating Rationale: Using equimolar amounts of reactants ensures efficient conversion and minimizes side products. The reaction can be performed neat (without solvent) which simplifies the workup and is environmentally favorable.[7]
Step 2: Reaction Execution
-
Heat the mixture with stirring at a temperature of 100-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Expertise & Experience: The neat reaction often proceeds to completion within a few hours. The color of the reaction mixture typically changes, providing a visual cue of the reaction's progress.
Step 3: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Add ethanol (20-30 mL) to the crude product and triturate to induce crystallization.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
-
Trustworthiness: Recrystallization is a critical step to ensure the removal of unreacted starting materials and any potential side products, leading to a high-purity final compound suitable for analytical and biological studies.
Method B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[9][10]
Step 1: Reactant Preparation
-
Adsorb a mixture of 2-aminobenzenethiol (10 mmol) and ethyl acetoacetate (10 mmol) onto a solid support such as basic alumina.[10]
-
Alternatively, dissolve the reactants in a high-boiling point solvent like DMSO.[9]
-
Causality: The solid support provides a surface for the reaction to occur and can enhance the reaction rate under microwave irradiation. A high-boiling solvent ensures that the temperature can be raised sufficiently under microwave conditions.
Step 2: Microwave Irradiation
-
Place the prepared reactants in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300-500 W) for short intervals (e.g., 1-2 minutes), monitoring the reaction progress by TLC between intervals.
-
Expertise & Experience: Intermittent irradiation allows for better control of the reaction temperature and prevents potential decomposition of the product.
Step 3: Work-up and Purification
-
After completion, cool the reaction vessel.
-
If a solid support was used, extract the product with a suitable organic solvent like ethyl acetate.
-
If a solvent was used, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid and purify by recrystallization from ethanol.
-
Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis, which should match the data for the desired compound.
Caption: Pharmacological potential of the 1,4-benzothiazine scaffold.
Safety and Handling
Based on available data for this compound, the following safety precautions should be observed: [11]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound, with its readily accessible synthesis and the proven therapeutic potential of its core scaffold, represents a compound of considerable interest for further research and development. Its structural features make it an attractive candidate for derivatization and inclusion in screening libraries for a wide range of biological targets. This guide provides a foundational understanding to facilitate its synthesis, characterization, and exploration in the pursuit of novel therapeutic agents.
References
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- Bhosale, S. M. et al. (2009). Microwave assisted synthesis of 1,4-benzothiazine esters. Organic CHEMISTRY An Indian Journal, 5(3).
- Sharma, P. et al. (2015). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity.
- Fringuelli, R., Milanese, L., & Schiaffella, F. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073.
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- Matulová, M. et al. (2001). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives.
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- Gupta, V. K. et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.
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Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of a wide array of pharmacologically active compounds.[1] Its inherent structural features, including a non-planar, flexible thiazine ring fused to a benzene moiety, allow for diverse substitutions and modulations of its stereoelectronic properties. This versatility has been exploited to develop agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate serves as a key exemplar of this class, embodying the foundational structure from which numerous derivatives with therapeutic potential can be elaborated. This guide provides a detailed exploration of its molecular architecture, synthesis, and characterization, offering a technical foundation for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
I. Molecular Architecture and Conformational Landscape
The molecular structure of this compound is characterized by a dihydropyran ring fused to a benzene ring, with a sulfur and a nitrogen atom at positions 1 and 4 of the heterocyclic ring, respectively. The presence of a methyl group at position 3 and an ethyl carboxylate group at position 2 introduces specific stereochemical and electronic features that influence the molecule's overall conformation and reactivity.
While a crystal structure for the title compound is not publicly available, the X-ray crystallographic data of the closely related Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate provides significant insights into the expected molecular geometry.
A. Key Structural Features
The core 4H-1,4-benzothiazine ring system is not planar. The six-membered thiazine ring typically adopts a boat conformation . This conformation arises from the puckering of the ring to accommodate the different bond lengths and angles of the constituent atoms, particularly the C-S and C-N bonds.
Below is a diagram illustrating the fundamental molecular structure.
Caption: Molecular structure of this compound.
B. Conformational Analysis
The boat conformation of the thiazine ring is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The substituents on the ring will occupy either axial or equatorial positions, influencing the steric and electronic environment of the molecule. The interconversion between different boat and twist-boat conformations is typically a low-energy process, allowing the molecule to adopt various shapes in solution.
II. Synthesis of the Core Scaffold: A Mechanistic Perspective
The most common and efficient method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate . This reaction can be performed under various conditions, including conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times.
A. The Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-regarded pharmacophore, known to exhibit a wide range of biological activities.[1] Accurate spectroscopic characterization is paramount for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds in drug discovery and development pipelines.
This document offers a detailed examination of the expected and observed data from key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes tabulated data, a discussion of the spectral features, and a detailed experimental protocol for data acquisition.
Molecular Structure
The structural formula of this compound is presented below. The subsequent spectroscopic data will be interpreted in the context of this structure.
Caption: Molecular Structure of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.7 | Singlet | 1H | N-H | The N-H proton in 1,4-benzothiazines is typically observed as a broad singlet in this region. |
| ~6.4 - 6.9 | Multiplet | 4H | Aromatic-H | The four protons of the benzene ring will appear as a complex multiplet. |
| ~4.15 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom. |
| ~2.25 | Singlet | 3H | -CH₃ (at C3) | The methyl group at the C3 position is expected to be a singlet. |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester group will appear as a triplet due to coupling with the adjacent methylene protons. |
Note: The predicted chemical shifts are based on the analysis of similar compounds reported in the literature. Actual experimental values may vary slightly.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR data, the predicted ¹³C NMR spectrum is based on the analysis of related structures.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this region. |
| ~140-145 | Aromatic C-N & C-S | Quaternary carbons of the benzene ring attached to nitrogen and sulfur. |
| ~115-130 | Aromatic C-H & C-C | Carbons of the benzene ring. |
| ~105 | C2 (of thiazine) | The C2 carbon of the thiazine ring. |
| ~61 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |
| ~21 | -CH₃ (at C3) | The methyl carbon at the C3 position. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Note: These are predicted values and should be confirmed with experimental data.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 220-240 ppm.
-
-
Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 235.0667 | [M]⁺ (Molecular Ion) |
| 236.0740 | [M+H]⁺ |
| 258.0559 | [M+Na]⁺ |
Data predicted by computational tools available on PubChem.[2]
Fragmentation Pattern: The fragmentation of 1,4-benzothiazine derivatives often involves the cleavage of the ester group and fragmentation of the thiazine ring.[1][3]
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Observed IR Data
An experimental FTIR spectrum is available for this compound.[4] The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3340 | N-H | Stretching |
| ~2980 | C-H (aliphatic) | Stretching |
| ~1685 | C=O (ester) | Stretching |
| ~1580 | C=C (aromatic) | Stretching |
| ~1240 | C-O (ester) | Stretching |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis of this compound
The synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is typically achieved through the condensation of a substituted 2-aminobenzenethiol with a β-ketoester.[5][6]
Caption: General synthetic scheme for this compound.
Experimental Protocol for Synthesis
This protocol is a generalized procedure based on methods reported for similar compounds.[1][5][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzenethiol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: Add ethyl acetoacetate (1 equivalent) to the solution.
-
Reaction Conditions: The reaction can be carried out under various conditions:
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
References
-
Sangvikar, M.R. et al. A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry, 9(4), 686-691 (2016). [Link]
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SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-842 (2018). [Link]
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Supporting Information for a publication by The Royal Society of Chemistry. [Link]
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Dandia, A. et al. Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 464-467 (2006). [Link]
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Dandia, A. et al. Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. eprints.soton.ac.uk (2022). [Link]
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Zhang, J. et al. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 15, 279-284 (2019). [Link]
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3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Akkurt, M. et al. Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 61(8) (2005). [Link]
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Li, Y. et al. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(14) (2023). [Link]
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Xiao, Y. et al. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284 (2019). [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
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Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]
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Arshad, M. N. et al. Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(7) (2010). [Link]
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Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. As a significant heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple spectral interpretation, offering a detailed rationale for the observed chemical shifts, coupling constants, and multiplicities based on the molecule's electronic and structural features. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed assignment of each proton signal. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of 1,4-benzothiazine derivatives.[1][2]
Introduction: The Significance of this compound
The 1,4-benzothiazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1][2] These molecules exhibit a diverse range of pharmacological properties, including but not limited to, antimicrobial, antifungal, anti-inflammatory, and antipsychotropic activities.[2] this compound, in particular, serves as a key intermediate in the synthesis of more complex derivatives, making its unambiguous structural elucidation by ¹H NMR spectroscopy a critical step in synthetic and medicinal chemistry workflows.
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule's structure.[3] By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, we can deduce the connectivity of atoms and the electronic environment of each proton.[3][4] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing the necessary insights for its confident identification and characterization.
Theoretical Prediction and Structural Analysis
Before delving into the experimental spectrum, a theoretical prediction based on the molecular structure provides a framework for interpretation. The structure of this compound, shown below, dictates the expected ¹H NMR signals.
Caption: Molecular structure of this compound.
Based on this structure, we anticipate signals corresponding to the following proton environments:
-
Aromatic Protons: Four protons on the benzene ring. Due to the fusion with the thiazine ring and the presence of the sulfur and nitrogen heteroatoms, these protons will be non-equivalent and will likely appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm).[5][6] The electron-donating nature of the sulfur and nitrogen atoms is expected to shield these protons to some extent.
-
NH Proton: One proton attached to the nitrogen atom. This proton is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[4] It is expected to appear as a broad singlet.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. The methylene protons are adjacent to an oxygen atom, which will deshield them, causing them to appear at a lower field (around δ 4.0-4.5 ppm) compared to the methyl protons (around δ 1.0-1.5 ppm).
-
Methyl Group Proton: The methyl group at the 3-position is attached to a double bond within the heterocyclic ring. This will result in a singlet in the upfield region of the spectrum (around δ 2.0-2.5 ppm).
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. The synthesis of this compound is often achieved through the reaction of 2-aminobenzenethiol with ethyl acetoacetate.[7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this class of compounds.
-
Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Overly concentrated samples can lead to line broadening and difficulty in shimming.[8]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]
-
Final Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.[10]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the correct frequency for ¹H nuclei.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each peak.
-
Caption: Experimental workflow for ¹H NMR analysis.
Detailed ¹H NMR Spectral Interpretation
The following table summarizes the predicted ¹H NMR data for this compound. The actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | ~ 6.8 - 7.5 | Multiplet | 4H | - |
| NH | ~ 8.5 - 9.0 (variable) | Broad Singlet | 1H | - |
| -O-CH₂- | ~ 4.2 | Quartet | 2H | ~ 7.1 |
| 3-CH₃ | ~ 2.3 | Singlet | 3H | - |
| -CH₂-CH₃ | ~ 1.3 | Triplet | 3H | ~ 7.1 |
Analysis of Aromatic Region (δ ~ 6.8 - 7.5 ppm)
The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to ortho, meta, and potentially para couplings.
-
Ortho coupling (³J): Typically in the range of 6-10 Hz.[11][12]
-
Para coupling (⁵J): Very small or often not resolved (0-1 Hz).[12]
The exact appearance will be a multiplet resulting from the overlap of these splitting patterns. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be required for the unambiguous assignment of each individual aromatic proton.
Analysis of the NH Proton (δ ~ 8.5 - 9.0 ppm)
The NH proton signal is often a broad singlet.[4] Its chemical shift is sensitive to hydrogen bonding, solvent, and concentration. In some cases, this peak may be difficult to observe or may be broadened into the baseline. Deuterium exchange (by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) can be used to confirm the identity of this peak, as the NH proton will be replaced by deuterium, causing the signal to disappear.
Analysis of the Ethyl Group (δ ~ 4.2 and 1.3 ppm)
This is a classic ethyl group pattern.
-
The methylene (-O-CH₂-) protons at ~4.2 ppm are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
The methyl (-CH₂-CH₃) protons at ~1.3 ppm are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).
-
The coupling constant for both the quartet and the triplet will be identical (~7.1 Hz), as they are coupled to each other.[11]
Analysis of the 3-Methyl Group (δ ~ 2.3 ppm)
The methyl group at the 3-position of the benzothiazine ring has no adjacent protons, and therefore, it appears as a sharp singlet. Its chemical shift is in the expected region for a methyl group attached to an sp²-hybridized carbon.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the theoretical basis for the observed chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate. This guide has provided a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum, serving as a valuable resource for scientists in the field of medicinal and synthetic chemistry. Further structural confirmation can be achieved through complementary techniques such as ¹³C NMR, mass spectrometry, and X-ray crystallography.[7]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]
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How to make an NMR sample. University of Durham. [Link]
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Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]
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Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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2H-1,4-Benzothiazine-3(4H)-one. SpectraBase. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Interpreting ¹H NMR. OpenOChem Learn. [Link]
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FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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NMR 5: Coupling Constants. YouTube. [Link]
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HMNR Aromatic Coupling. YouTube. [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]
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1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. ResearchGate. [Link]
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¹H NMR Spectroscopy. University of Regensburg. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]
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CHEM 344 Shift Parameters. University of Wisconsin-Madison. [Link]
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Crystal structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore, known to impart a wide array of biological activities to molecules that contain it.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties, making this structural motif a fertile ground for the development of new therapeutic agents.[2][4]
Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and for elucidating its mechanism of action. This guide will cover the synthesis, a detailed analysis of its likely crystal structure based on a closely related analogue, and the experimental protocols necessary for its study.
Synthesis and Crystallization
The synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is most commonly achieved through the condensation reaction of 2-aminothiophenols with β-ketoesters or β-dicarbonyl compounds.[3][5][6] For the title compound, a robust and high-yielding synthetic route involves the reaction of 2-aminothiophenol with ethyl acetoacetate.[5] This reaction can be performed under various conditions, including microwave irradiation, which offers the benefits of short reaction times and high yields.[5][6]
The reaction proceeds via a one-pot mechanism, likely involving the initial formation of an enamine intermediate, followed by an intramolecular cyclization to form the dihydrobenzothiazine ring, which then tautomerizes to the more stable 4H-1,4-benzothiazine.
Caption: Synthetic pathway for this compound.
Obtaining single crystals suitable for X-ray diffraction is a critical step. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents like dichloromethane/hexane.
Structural Analysis
While a definitive crystal structure for this compound is not publicly available, an in-depth analysis can be performed based on the published crystal structure of its close analogue, Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate .[5] The substitution of a hydrogen atom with a chlorine atom at the 7-position is expected to have a minor effect on the core molecular geometry but may influence crystal packing.
Molecular Geometry
The 1,4-benzothiazine molecule is characterized by a non-planar, folded structure along the N-S axis, a key feature often linked to its biological activity.[5] The thiazine ring adopts a conformation that can be described as a half-chair or sofa. The benzene ring is fused to the thiazine ring, creating a rigid bicyclic system.
Key structural features, inferred from the 7-chloro analogue, include:
-
The C-S and N-C bond lengths within the thiazine ring are consistent with single bonds.
-
The C=C bond within the thiazine ring confirms the enamine tautomer.
-
The ester group at the 2-position is largely coplanar with the adjacent C=C bond. An intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester helps to stabilize this conformation.[5]
Crystallographic Data
The following table summarizes the crystallographic data for the analogue, Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate.[5] This provides a foundational dataset for understanding the crystallographic properties of the title compound.
| Parameter | Value (for 7-chloro analogue)[5] |
| Chemical Formula | C₁₂H₁₂ClNO₂S |
| Formula Weight | 270.75 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 10.567(2) |
| c (Å) | 10.987(2) |
| β (°) | 108.45(3) |
| Volume (ų) | 1236.1(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.455 |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of the 7-chloro analogue are linked by intermolecular hydrogen bonds. The N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of the ester group of an adjacent molecule.[5] This head-to-tail interaction leads to the formation of chains or ribbons of molecules within the crystal lattice.
The removal of the electron-withdrawing chlorine atom at the 7-position in the title compound is unlikely to alter this primary hydrogen bonding motif. However, it may subtly change other intermolecular contacts, such as C-H···π or π-π stacking interactions, potentially leading to a different crystal packing arrangement and space group.
Caption: Key molecular features and intermolecular hydrogen bonding.
Spectroscopic Characterization
The structural features are corroborated by various spectroscopic techniques:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the N-H proton (a broad singlet), the ethyl ester protons (a quartet and a triplet), and the methyl group protons (a singlet).
-
¹³C NMR: Resonances for the aromatic carbons, the C=O of the ester, and the carbons of the thiazine ring would be observed.
-
IR Spectroscopy: A sharp absorption band around 3340 cm⁻¹ would correspond to the N-H stretching vibration. A strong band around 1635 cm⁻¹ is characteristic of the ester carbonyl (C=O) group; its relatively low frequency is indicative of conjugation and the intramolecular hydrogen bond.[5]
Experimental Protocols
Synthesis of this compound[5][6]
-
Reactant Mixture: In a suitable vessel, mix 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Microwave Irradiation: Add a catalytic amount of an energy transfer agent like DMF. Expose the mixture to microwave irradiation (e.g., 300 W) intermittently for a total of 3-5 minutes.
-
Work-up: Monitor the reaction completion using Thin Layer Chromatography (TLC). After cooling, pour the reaction mixture onto crushed ice.
-
Purification: Collect the resulting solid by filtration, wash with 50% ethanol, and recrystallize from ethanol to yield the pure product as colored crystals.
Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using a radiation source such as MoKα (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
This compound possesses a folded, non-planar structure central to the biological profile of this class of compounds. Its solid-state architecture is likely dominated by intermolecular N-H···O=C hydrogen bonds, a feature that can be confidently inferred from the crystal structure of its 7-chloro analogue.[5] The detailed structural and synthetic information provided in this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,4-benzothiazine scaffold.
References
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ResearchGate. X-ray crystal structure of 1,4-benzothiazine derivative. Available at: [Link]
-
Dandia, A., Sarawgi, P., et al. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research. Available at: [Link]
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Sebbar, N. K., et al. (2016). Novel 1,4-benzothiazine derivatives: synthesis, crystal structure, and anti-bacterial properties. ResearchGate. Available at: [Link]
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ResearchGate. Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Available at: [Link]
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ResearchGate. SYNTHESIS OF NEW[1][7]-BENZOTHIAZINE DERIVATIVES. (2016). Available at: [Link]
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Akhtar, M. J., et al. (2019). 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link]
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National Institutes of Health (NIH). Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available at: [Link]
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ResearchGate. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
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International Journal of Creative Research Thoughts (IJCRT). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). Available at: [Link]
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Physical and chemical properties of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and structural properties of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and potential applications.
Introduction: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine motif is a privileged heterocyclic system in drug discovery, forming the core structure of numerous pharmacologically active compounds.[1] This scaffold, consisting of a benzene ring fused to a thiazine ring, imparts a unique three-dimensional conformation that is conducive to interactions with a variety of biological targets. Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][3] this compound, as a specific analogue, holds promise as a versatile intermediate for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂S | [4] |
| Molecular Weight | 235.30 g/mol | [5] |
| CAS Number | 7625-01-6 | N/A |
| IUPAC Name | This compound | [4] |
| InChIKey | NCZIRXVLKKERGP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | [4] |
Physical Properties
The physical state and properties of a compound are critical for its formulation and handling.
| Property | Value | Source |
| Melting Point | 143 °C | |
| Boiling Point | 330.1 °C at 760 mmHg | |
| Density | 1.205 g/cm³ | |
| Water Solubility | 17.9 µg/mL | |
| XLogP3 | 3.13680 |
Insight: The high melting point suggests a stable crystalline lattice. The low water solubility and high predicted logP value indicate a lipophilic nature, which has implications for its absorption and distribution in biological systems. Formulation strategies, such as the use of co-solvents or amorphous dispersions, may be necessary to enhance its bioavailability.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation. Based on the analysis of the oxidized analogue, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate, the following proton (¹H) and carbon (¹³C) NMR spectral data are anticipated.[6]
¹H NMR (300 MHz, CDCl₃):
-
δ 1.38 (t, J=7 Hz, 3H, CH₃): Triplet corresponding to the methyl protons of the ethyl ester.
-
δ 1.98 (s, 3H, CH₃): Singlet attributed to the methyl group at position 3 of the benzothiazine ring.
-
δ 4.34 (m, 2H, CH₂): Multiplet for the methylene protons of the ethyl ester.
-
δ 7.04–7.86 (m, 4H, Ar-H): Aromatic protons of the benzene ring.
-
δ 11.25 (s, 1H, NH): Singlet for the amine proton at position 4.
¹³C NMR (75 MHz, CDCl₃):
-
δ 14.6, 21.0: Carbons of the two methyl groups.
-
δ 61.1: Methylene carbon of the ethyl ester.
-
δ 118.7, 123.4, 125.3, 130.0, 132.1, 134.2: Aromatic carbons.
-
δ 153.4: Carbonyl carbon of the ester.
-
δ 165.5: Quaternary carbon at position 2 of the benzothiazine ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a closely related chloro-analogue, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, shows characteristic absorption bands at:[7]
-
3340 cm⁻¹ (N-H stretch): Indicative of the amine group.
-
1635 cm⁻¹ (C=O stretch): Corresponding to the ester carbonyl group. The lower than expected frequency suggests the influence of intramolecular hydrogen bonding.[7]
-
1600, 1575 cm⁻¹ (aromatic C-C stretch): Characteristic of the benzene ring.
-
1300, 1260 cm⁻¹ (C-O stretch): Associated with the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass-to-charge ratios (m/z) for various adducts of the title compound are available.[4] The high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While the crystal structure of the title compound is not yet reported, the structure of its 7-chloro analog has been determined.[7] This data reveals that the 1,4-benzothiazine ring adopts a non-planar conformation.
Furthermore, the crystal structure of the oxidized derivative, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate, has been elucidated.[6] In this structure, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds between the NH group and the sulfoxide oxygen atoms.[6]
Visualization of the Core Benzothiazine Structure:
Caption: Molecular structure of the title compound.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzene ring, the nucleophilic nitrogen and sulfur atoms of the thiazine ring, and the electrophilic ester group.
Synthesis
The most common and efficient method for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is the condensation of 2-aminothiophenols with β-dicarbonyl compounds or β-ketoesters.[2][7][8] For the title compound, this involves the reaction of 2-aminothiophenol with ethyl acetoacetate.
Reaction Scheme:
Caption: General synthesis of the title compound.
Microwave-assisted synthesis has been shown to be an effective method for this transformation, often leading to high yields and short reaction times, even in the absence of a solvent.[7][9]
Reactivity of the Benzothiazine Ring
The 1,4-benzothiazine ring is susceptible to various chemical transformations:
-
Oxidation: The sulfur atom in the thiazine ring can be readily oxidized to a sulfoxide. As demonstrated by Akkurt et al. (2005), the reaction of the parent compound with an oxidizing agent yields Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate.[6]
-
Ring Contraction: Under the influence of nucleophiles, 1,4-benzothiazines can undergo ring contraction to form the corresponding 1,3-benzothiazole derivatives.
Reactivity of the Ester Group
The ethyl ester at position 2 is a key functional handle for further synthetic modifications. It can undergo typical ester reactions, such as:
-
Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with amines to form amides, expanding the chemical diversity of the scaffold.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.
Experimental Protocols
This section provides a generalized protocol for the synthesis of this compound, based on established methods for this class of compounds.
Synthesis of this compound
This protocol is adapted from the general procedure described by Dandia et al. (2006).[7]
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Ethanol (optional, for solution-phase reaction)
-
Microwave synthesizer (for microwave-assisted synthesis)
Procedure (Microwave-Assisted, Solvent-Free):
-
In a microwave-safe vessel, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.
-
Thoroughly mix the reactants.
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically a few minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Self-Validating System: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic methods (NMR, IR, MS). The obtained data should be consistent with the expected values for the target compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.
Hazard Identification
Based on available safety data sheets for related compounds, the following hazards may be associated with this substance:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and serious eye irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage and Disposal
-
Store in a tightly sealed container in a cool, dry place.
-
Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Drug Discovery
The 1,4-benzothiazine scaffold is a cornerstone in the development of various therapeutic agents. The title compound, with its versatile functional groups, serves as an excellent starting point for the synthesis of libraries of novel compounds for biological screening. Potential therapeutic areas for derivatives of this compound include:
-
Analgesic and Anti-inflammatory Agents: The structural similarity to known anti-inflammatory drugs makes this a promising area of investigation.
-
Antimicrobial Agents: The benzothiazine nucleus is present in several compounds with antibacterial and antifungal activity.
-
Central Nervous System (CNS) Agents: The phenothiazine substructure, closely related to benzothiazine, is a hallmark of many antipsychotic drugs.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is readily achievable, and its physicochemical properties make it an attractive scaffold for further derivatization. This guide has provided a comprehensive overview of its known properties and offers a foundation for researchers to explore its potential in the development of novel therapeutic agents. Further research into its specific biological activities and the synthesis of its derivatives is warranted to fully elucidate its therapeutic potential.
References
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Dandia, A., Sarawgi, P., & Ratnani, R. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 445-448. [Link]
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Akkurt, M., Türktekin, S., Baryala, Y., Zerzouf, A., Salem, M., Essassi, E.-M., & Büyükgüngör, O. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2716-o2717. [Link]
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PubChemLite. (n.d.). This compound (C12H13NO2S). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (2005). Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2024). Benzothiazine derivatives solubility? Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[7]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]
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Zarghi, A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(18), 4268. [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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ePrints Soton. (2006). Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of a Series of 2,3‐Disubstituted 4H‐1,4‐Benzothiazines and X‐Ray Crystal Structure of Ethyl 7‐Chloro‐3‐methyl‐4H‐1,4‐benzothiazine‐2‐carboxylate. Retrieved from [Link]
-
Beilstein Journals. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
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Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]
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Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(11), 2684. [Link]
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Beilstein Journals. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
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El-Hashash, M. A., & El-Badry, Y. A. (2013). Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. International Journal of Scientific & Engineering Research, 4(10), 548-557. [Link]
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Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[7]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]
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The Multifaceted Biological Activities of 1,4-Benzothiazine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-benzothiazine nucleus, a heterocyclic system comprising a benzene ring fused to a thiazine ring, stands as a testament to this concept.[1][2] Its unique structural and electronic properties have rendered it a versatile scaffold for the development of novel therapeutic agents.[3] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core biological activities of 1,4-benzothiazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation. We will explore the causality behind experimental choices and provide a framework for the rational design of next-generation 1,4-benzothiazine-based therapeutics.
I. The Architectural Blueprint: Synthesis of 1,4-Benzothiazine Derivatives
The biological journey of any compound begins with its synthesis. The versatility of the 1,4-benzothiazine scaffold is mirrored in the diversity of synthetic routes available for its construction.[1][4] A fundamental and widely employed method involves the condensation of 2-aminothiophenol with various electrophilic partners.[1]
A common synthetic pathway involves the reaction of 2-aminothiophenol with α-haloketones, acids, or esters.[4] Another well-established method is the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds.[1][4] More recent advancements have explored the use of catalysts like heteropoly acids and nanocatalysts to improve reaction efficiency and yield.[1] The choice of synthetic strategy is critical as it dictates the accessible substitution patterns on the benzothiazine core, which in turn profoundly influences the resulting biological activity.
Experimental Protocol: A General Synthesis of 4H-1,4-Benzothiazines
This protocol outlines a representative synthesis of 4H-1,4-benzothiazines via the reaction of a substituted 2-aminothiophenol with a 1,3-dicarbonyl compound, a method noted for its operational simplicity and versatility.[4]
Materials:
-
Substituted 2-aminothiophenol
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Dimethyl sulfoxide (DMSO)
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted 2-aminothiophenol and the 1,3-dicarbonyl compound in DMSO.
-
Stir the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) monitoring.
-
Oxidation: Once the initial condensation is complete, add glacial acetic acid to the reaction mixture, followed by the dropwise addition of 30% H₂O₂.
-
Continue stirring until the oxidation is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4H-1,4-benzothiazine derivative.
Rationale: The use of DMSO as a solvent facilitates the initial condensation reaction. The subsequent oxidation step with H₂O₂ in acetic acid is crucial for the formation of the stable aromatic 1,4-benzothiazine ring system.
II. A Formidable Foe: The Anticancer Activity of 1,4-Benzothiazines
The fight against cancer remains a paramount challenge in modern medicine, and 1,4-benzothiazine derivatives have emerged as a promising class of anticancer agents.[2][3][5] Their multifaceted mechanisms of action allow them to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.
Mechanism of Action: A Multi-pronged Attack
1,4-Benzothiazine derivatives exert their anticancer effects through several pathways:
-
Induction of Apoptosis: A key mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[6] Studies have shown that certain 1,4-benzothiazine analogues can activate critical apoptotic signaling cascades involving caspase-8 and caspase-3.[6] This activation can be triggered by upstream events such as the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase), leading to the generation of ceramide, a pro-apoptotic lipid second messenger.[6]
-
Downregulation of Pro-inflammatory Genes: Chronic inflammation is a known driver of cancer progression. Some 1,4-benzothiazine derivatives have been shown to downregulate the expression of pro-inflammatory genes such as IL-1α, IL-1β, IL-6, COX-2, and TNF-α in cancer cells.[2][5] By mitigating the inflammatory tumor microenvironment, these compounds can inhibit tumor growth and metastasis.
-
Inhibition of Cell Proliferation and Migration: The uncontrolled proliferation and migration of cancer cells are fundamental to tumor growth and spread. Assays such as the colony formation unit assay and the wound healing assay have demonstrated the ability of specific 1,4-benzothiazine derivatives to suppress these processes in vitro.[2][5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,4-benzothiazine derivatives is intricately linked to their chemical structure.[3][6] Key SAR observations include:
-
The Nature of the Heterocyclic Core: Transformation of the 1,4-benzothiazine skeleton to a 1,4-benzoxazine has been shown to decrease apoptotic activity, suggesting the importance of the sulfur atom in the thiazine ring.[6]
-
Side Chain Modifications: The nature of the substituent at the side chain plays a crucial role. For instance, replacing an imidazole group with certain piperazine moieties can decrease activity, while replacement with a benzimidazole group may not significantly alter it.[6] The removal or transformation of a hydroxyl group in the side chain can, in some cases, enhance apoptotic activity.[6]
Visualization: Apoptotic Pathway Activated by 1,4-Benzothiazine Derivatives
Caption: Apoptotic signaling cascade initiated by 1,4-benzothiazine derivatives.
III. Guardians Against Pathogens: The Antimicrobial Profile
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,4-Benzothiazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, making them an attractive scaffold for the development of new anti-infective drugs.[7][8][[“]]
Antibacterial and Antifungal Efficacy
A broad spectrum of 1,4-benzothiazine derivatives has been synthesized and screened for their antimicrobial activity against various pathogenic bacteria and fungi.[7][8] For instance, certain derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[10] Similarly, their efficacy against fungal species like Aspergillus niger and Aspergillus fumigatus has been reported.[10]
Mechanism of Action and SAR
While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, it is believed that they may interfere with essential cellular processes in microorganisms. Structure-activity relationship studies are crucial in this domain to optimize the antimicrobial potency. For example, a recent study on 1,4-benzothiazine-3-one containing bisamide derivatives identified compounds with promising antibacterial activity against Staphylococcus aureus, targeting the bacterial peptide deformylase (PDF).[11]
Data Presentation: In Vitro Antibacterial Activity of 1,4-Benzothiazine Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 8 | [11] |
| Derivative B | Escherichia coli | 16 | [7] |
| Derivative C | Candida albicans | 4 | [10] |
| Derivative D | Aspergillus niger | 8 | [10] |
IV. Quelling the Fire: Anti-inflammatory Properties
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to neurodegenerative disorders. 1,4-Benzothiazine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[12][13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 1,4-benzothiazine derivatives are not limited to a single mechanism. They have been shown to act through:
-
COX Inhibition: Similar to classical nonsteroidal anti-inflammatory drugs (NSAIDs), some 1,4-benzothiazine derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[13]
-
Inhibition of Other Pro-inflammatory Mediators: Beyond COX inhibition, these compounds can also target other key players in the inflammatory cascade, such as microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[13][14]
-
Modulation of Pro-inflammatory Cytokines and Kinases: Certain derivatives can suppress the production of pro-inflammatory cytokines and modulate the activity of kinases involved in inflammatory signaling pathways.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[12][15]
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% in saline)
-
Test compound (1,4-benzothiazine derivative)
-
Reference drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control, reference, and test groups.
-
Drug Administration: Administer the vehicle (control), reference drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.
V. Protecting the Brain: Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare burden. 1,4-Benzothiazine derivatives have shown promise as neuroprotective agents, with the potential to interfere with multiple mechanisms of neurodegeneration.[16][17][18]
Mechanisms of Neuroprotection
The neuroprotective effects of 1,4-benzothiazine derivatives are multifaceted and include:
-
Reduction of Glutamate Excitotoxicity: Excessive glutamate release can lead to neuronal damage. Certain 1,4-benzothiazine derivatives have been shown to reduce glutamate release and subsequent cytotoxicity in in vitro models of oxygen/glucose deprivation and reperfusion.[16][18]
-
Inhibition of Oxidative Stress: Oxidative stress is a key contributor to neuronal cell death. Some derivatives can limit the formation of reactive oxygen species (ROS) in neuronal preparations.[16][18]
-
Modulation of Ion Channels: Dysregulation of ion channels can contribute to neuronal dysfunction. Specific 1,4-benzothiazine compounds have been found to inhibit neuronal voltage-dependent sodium and calcium channels, a mechanism shared with the approved neuroprotective drug riluzole.[16][18]
Visualization: Neuroprotective Mechanisms of 1,4-Benzothiazine Derivatives
Caption: Multiple neuroprotective actions of 1,4-benzothiazine derivatives.
VI. Concluding Remarks and Future Directions
The 1,4-benzothiazine scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities.[4][17][19][20][21] From combating cancer and microbial infections to mitigating inflammation and protecting neurons, the therapeutic potential of this heterocyclic system is vast. The future of 1,4-benzothiazine research lies in the continued exploration of its chemical space through innovative synthetic methodologies and the application of rational drug design principles guided by a deeper understanding of structure-activity relationships. As our knowledge of the molecular basis of disease expands, so too will the opportunities to harness the power of the 1,4-benzothiazine nucleus to develop safer and more effective medicines for a wide range of human ailments.
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Fringuelli, R., et al. (2005). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. PubMed. [Link]
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Kaur, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
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Singh, A., et al. (Year not available). 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. [Link]
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Gupta, A. K., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. [Link]
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Di Cera, M., et al. (Year not available). Pyrrolo[2,1-c][1][4]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. PubMed. [Link]
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Chegaev, K., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. PubMed. [Link]
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Fringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. [Link]
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Ahmad, A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed. [Link]
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Sharma, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. [Link]
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Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Bentham Science Publishers. [Link]
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Khan, I., et al. (Year not available). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]
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Al-Masum, M. A., et al. (Year not available). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
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Michail, A. G., et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PMC - PubMed Central. [Link]
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Supuran, C. T., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
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Yurttaş, L., et al. (Year not available). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
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Szczęśniak-Sięga, B., et al. (Year not available). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
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Ismaili, L., et al. (Year not available). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI. [Link]
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Acar, Ç., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
- Khan, M. S. Y., & Husain, A. (Year not available). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- Szczęśniak-Sięga, B., et al. (2025).
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The Therapeutic Promise of Benzothiazines: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of a Privileged Scaffold
The benzothiazine nucleus, a heterocyclic scaffold integrating benzene and thiazine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant drugs. This guide provides an in-depth exploration of the therapeutic potential of benzothiazines, focusing on their applications in oncology, inflammation, infectious diseases, and neuroprotection. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are multifaceted, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
A. Molecular Mechanisms of Anticancer Activity
A significant body of research points to the ability of benzothiazines to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways, including the NF-κB, COX-2, and iNOS pathways.[2][3] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain 2-substituted benzothiazole derivatives have been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the NF-κB signaling pathway. This, in turn, leads to the downregulation of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which play roles in inflammation and carcinogenesis.[2][3]
dot
Caption: Anticancer signaling pathway of benzothiazines.
B. Quantitative Assessment of Anticancer Activity
The anticancer efficacy of benzothiazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several promising benzothiazine compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 29 | SKRB-3 (Breast Cancer) | 0.0012 | [1] |
| SW620 (Colon Cancer) | 0.0043 | [1] | |
| A549 (Lung Cancer) | 0.044 | [1] | |
| HepG2 (Liver Cancer) | 0.048 | [1] | |
| Indole Derivative 12 | HT29 (Colon Cancer) | 0.015 | [1] |
| Indole Semicarbazide 55 | HT-29 (Colon Cancer) | 0.024 | [1] |
| Naphthalimide Derivative 67 | HT-29 (Colon Cancer) | 3.47 | [1] |
| A549 (Lung Cancer) | 3.89 | [1] | |
| MCF-7 (Breast Cancer) | 5.08 | [1] | |
| Benzothiazole Derivative 5 | A549 (Lung Cancer) | 10.67 | [4] |
| C6 (Glioma) | 4.33 | [4] | |
| L1Pt | HeLa (Cervical Cancer) | Similar to Cisplatin | [5] |
| L2 | HeLa (Cervical Cancer) | Similar to Cisplatin | [5] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazine derivative and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the cancer type being targeted. The concentration range of the benzothiazine derivative should be chosen to encompass a full dose-response, from no effect to complete cell death. The incubation time should be sufficient to allow the compound to exert its cytotoxic effects.
II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzothiazine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[6][7]
A. Molecular Mechanisms of Anti-inflammatory Activity
The most well-documented anti-inflammatory mechanism of benzothiazines is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, benzothiazines can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]
Beyond COX inhibition, some benzothiazine derivatives have been shown to modulate other inflammatory pathways, including the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as the suppression of pro-inflammatory cytokines.[6][7]
dot
Caption: Anti-inflammatory signaling pathways of benzothiazines.
B. Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of benzothiazine derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes, with the selectivity for COX-2 being a key parameter.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Meloxicam | - | - | Higher affinity for COX-2 | [8] |
| Compound 5l | >100 | 8.2 | >12.1 | [9] |
| Celecoxib | 9.4 | 0.08 | 117.5 | [9] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the benzothiazine derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality Behind Experimental Choices: The choice of animal model (rat) and the inflammatory agent (carrageenan) are standard for this type of assay. The time course of the experiment allows for the assessment of the compound's effect on both the early and late phases of inflammation. The use of a positive control is essential for validating the experimental setup.
III. Antimicrobial Applications: Combating Infectious Agents
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzothiazine derivatives have shown promising activity against a range of bacteria and fungi.[10][11]
A. Spectrum of Antimicrobial Activity
Benzothiazines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12] The specific spectrum of activity is highly dependent on the substitutions on the benzothiazine core.
B. Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of benzothiazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 33 | Bacillus subtilis | 25-50 | [10] |
| Compound 38 | Bacillus subtilis | 25-50 | [10] |
| Compound 43 | Bacillus subtilis | 25-50 | [10] |
| Compound 58 | Bacillus subtilis | 25-50 | [10] |
| Compound 41c | E. coli | 3.1 | [12] |
| P. aeruginosa | 6.2 | [12] | |
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1-6.2 | [12] |
| Compound 133 | S. aureus, E. coli | 78.125 | [12] |
| Compound 16c | S. aureus | 0.025 mM | [13] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the benzothiazine derivative in the broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Causality Behind Experimental Choices: The choice of growth medium and incubation conditions must be optimal for the specific microorganism being tested. The use of standardized inoculums is crucial for the reproducibility of the assay.
IV. Neuroprotective Applications: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Benzothiazine derivatives have shown potential as neuroprotective agents by interfering with the molecular mechanisms of neurodegeneration.[14][15]
A. Molecular Mechanisms of Neuroprotection
One of the key mechanisms of neuroprotection by benzothiazines is the inhibition of neuronal voltage-dependent sodium (Na+) and calcium (Ca2+) channels.[14][15] Over-activation of these channels can lead to excitotoxicity, a process that contributes to neuronal cell death. By blocking these channels, benzothiazines can reduce the influx of ions and protect neurons from damage.
Some benzothiazine derivatives also exhibit neuroprotective effects by reducing glutamate- and 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in neuronal cell lines like SH-SY5Y.[14][15]
dot
Caption: Neuroprotective signaling pathways of benzothiazines.
B. Quantitative Assessment of Neuroprotective Activity
The neuroprotective effects of benzothiazine derivatives can be quantified by their ability to increase cell viability in the presence of a neurotoxin.
| Compound ID | Cell Line | Neurotoxin | Protective Concentration (µM) | Effect | Reference |
| Amidine derivative 5b-d | SH-SY5Y | Glutamate (50 mM) | 10 | ~65-70% cell recovery | [14] |
| Amidine derivative 5b-d | SH-SY5Y | 6-OHDA (55 µM) | 10 | Almost complete recovery in cell viability | [14] |
| NPY (Neuropeptide Y) | SH-SY5Y | Glutamate (40 mM) | 1 | >1.8-fold increase in cell viability | [16] |
C. Experimental Protocol: Glutamate-Induced Cytotoxicity in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neuroprotection.
Principle: Glutamate, an excitatory neurotransmitter, can induce cytotoxicity in neuronal cells at high concentrations. The neuroprotective effect of a compound is assessed by its ability to prevent this glutamate-induced cell death.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazine derivative for a specific duration (e.g., 1 hour).
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 50 mM) for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the benzothiazine derivative compared to the glutamate-treated control.
Causality Behind Experimental Choices: The SH-SY5Y cell line is chosen for its neuronal-like characteristics. The concentration of glutamate and the exposure time are optimized to induce a significant but sub-maximal level of cell death, allowing for the detection of neuroprotective effects.
V. Conclusion and Future Directions
The benzothiazine scaffold has proven to be a rich source of therapeutically valuable compounds. The diverse pharmacological activities of its derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications, underscore its significance in drug discovery. The ability to fine-tune the biological activity through chemical modification of the benzothiazine core offers a powerful platform for the development of novel therapeutics with improved efficacy and safety profiles.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets and signaling pathways for many benzothiazine derivatives remain to be fully elucidated.
-
Structure-Based Drug Design: The use of computational modeling and structure-based design will be instrumental in the rational design of more potent and selective benzothiazine-based drugs.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Clinical Translation: The ultimate goal is to translate the most promising benzothiazine derivatives into clinical candidates for the treatment of a wide range of human diseases.
By continuing to explore the vast chemical space of benzothiazine derivatives and leveraging advanced drug discovery technologies, the scientific community can unlock the full therapeutic potential of this remarkable scaffold.
VI. References
-
Patel, C., Bassin, J. P., Scott, M., Hunter, A. P., Martin, L., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules (Basel, Switzerland), 21(7), 861. [Link]
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Szczęśniak-Sięga, B. M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals (Basel, Switzerland), 18(10), 1484. [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Szczęśniak-Sięga, B. M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]
-
Patel, C., Bassin, J. P., Scott, M., Hunter, A. P., Martin, L., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(12), 1025-1052. [Link]
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Minimum Inhibitory Concentration (MIC) in µg•mL -1 of the compounds 1,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Celik, H., Unver, Y., Ozel, A. E., Ozen, M., & Kocyigit, A. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. [Link]
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Pandey, S., Singh, S., Singh, A., Singh, A., & Singh, S. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Letters in Drug Design & Discovery, 20(11), 1335-1348. [Link]
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Al-Masoudi, N. A., Al-Khafaji, K. J., & Al-Amiery, A. A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules (Basel, Switzerland), 26(17), 5122. [Link]
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Szczęśniak-Sięga, B. M., Maniewska, J., Wiatrak, B., Janek, T., & Czyżnikowska, Ż. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Semantic Scholar. [Link]
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Kaur, R., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1749-1772. [Link]
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An In-depth Technical Guide to Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural resemblance to phenothiazines, featuring a characteristic fold along the nitrogen-sulfur axis, has made it a focal point for the design and development of novel therapeutic agents.[3] These compounds have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antihypertensive effects.[1][2] This guide provides a comprehensive technical review of a specific derivative, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, focusing on its synthesis, chemical characteristics, and potential as a lead compound in drug discovery.
Chemical Structure and Properties
This compound possesses a core 1,4-benzothiazine ring system with a methyl group at the 3-position and an ethyl carboxylate group at the 2-position. This substitution pattern is crucial for its chemical reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂S | [4] |
| Molecular Weight | 235.3 g/mol | [4] |
| IUPAC Name | This compound | [4] |
While exhaustive experimental data for this specific molecule is not widely published, spectroscopic characteristics can be inferred from closely related analogs, such as ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate.[5]
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H bond (around 3340 cm⁻¹), the ester C=O group (around 1635 cm⁻¹), aromatic C-C bonds (1600 and 1575 cm⁻¹), and C-O bonds (1300 and 1260 cm⁻¹).[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would likely show signals for the aromatic protons, the N-H proton, the quartet and triplet of the ethyl ester group, and a singlet for the methyl group at the 3-position.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 235, with fragmentation patterns corresponding to the loss of the ethyl ester and other functional groups.
Synthesis of this compound
The most common and efficient method for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is the condensation reaction between a 2-aminothiophenol and a β-ketoester.[3][5] This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation.[5]
Reaction Scheme
Caption: General synthetic route to this compound.
Detailed Experimental Protocol (Adapted from Sarawgi et al., 2007)
This protocol is adapted from a general method for the synthesis of similar 2,3-disubstituted 4H-1,4-benzothiazines.[5]
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Ethanol
-
Microwave synthesizer or conventional heating apparatus with reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., hexane:ethyl acetate mixture)
-
Rotary evaporator
-
Crystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.
-
Solvent Addition: Add a minimal amount of ethanol to dissolve the reactants.
-
Microwave-Assisted Synthesis:
-
Place the reaction vessel in a microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
-
-
Conventional Heating Method:
-
Alternatively, equip the reaction vessel with a reflux condenser.
-
Heat the mixture to reflux in an oil bath for several hours (typically 2-6 hours).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods by providing rapid and uniform heating.[5]
-
Ethanol as Solvent: Ethanol is a common and relatively benign solvent for this type of condensation reaction.
-
Absence of Catalyst: In many cases, this reaction proceeds efficiently without the need for an added catalyst, which simplifies the purification process.[5]
Potential Biological Activities and Therapeutic Applications
The 1,4-benzothiazine nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] While specific biological data for this compound is limited in the public domain, its therapeutic potential can be inferred from studies on analogous compounds.
Anti-inflammatory and Analgesic Activity
Derivatives of the closely related 1,2-benzothiazine scaffold have shown potent anti-inflammatory and analgesic properties.[6][7] For instance, the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate has been reported to be a powerful analgesic and anti-inflammatory agent, exceeding the activity of Piroxicam and Meloxicam in certain preclinical models.[6][7]
Plausible Mechanism of Action:
The anti-inflammatory effects of benzothiazine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.
Caption: Potential mechanism of anti-inflammatory action of benzothiazine derivatives.
Antimicrobial Activity
The 1,4-benzothiazine scaffold is also associated with significant antimicrobial activity against a range of bacterial and fungal pathogens.[9][10] The presence of the sulfur and nitrogen heteroatoms is believed to be crucial for this activity, potentially through interactions with microbial enzymes or cell membranes.
Experimental Evaluation of Antimicrobial Activity:
A standard method to assess the antimicrobial potential of a new compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol Outline: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound, this compound, is serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, member of the medicinally important 1,4-benzothiazine family. Based on the extensive literature on related compounds, it is highly likely to possess significant biological activities, particularly as an anti-inflammatory, analgesic, and antimicrobial agent.
Future research should focus on:
-
Optimized Synthesis: Further refinement of the synthetic protocol to maximize yield and purity.
-
Comprehensive Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, and mass spectrometry to provide a complete and validated dataset for this compound.
-
In-depth Biological Evaluation: Systematic screening for a wider range of biological activities, including anticancer and antiviral properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to identify key structural features that enhance potency and selectivity.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the further investigation of this compound as a potential therapeutic agent. Its straightforward synthesis and the proven track record of the 1,4-benzothiazine scaffold make it an attractive candidate for future drug discovery programs.
References
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2020). Beilstein Journals. [Link]
-
Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. (2005). ResearchGate. [Link]
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This compound. Matrix Fine Chemicals. [Link]
-
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org. [Link]
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Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). National Center for Biotechnology Information. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]
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Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Publishing. [Link]
-
Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. (2007). ResearchGate. [Link]
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). National Center for Biotechnology Information. [Link]
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Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (2015). ResearchGate. [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]
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Methodological & Application
Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of 2-aminothiophenol and ethyl acetoacetate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary analytical techniques for the characterization of the final product. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental choices and ensuring a reproducible and reliable synthesis.
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of the 1,4-benzothiazine ring system make it an attractive target for synthetic and medicinal chemists. This protocol focuses on the synthesis of a specific derivative, this compound, which serves as a valuable building block for the development of novel therapeutic agents. The reaction between a 2-aminothiophenol and a β-ketoester is a well-established and efficient method for the construction of the 1,4-benzothiazine core.[2]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a cyclocondensation reaction between 2-aminothiophenol and ethyl acetoacetate. The reaction is typically carried out in a suitable solvent and can be facilitated by conventional heating or microwave irradiation.
Reaction:
Figure 1: General reaction scheme for the synthesis.
Mechanism:
The reaction mechanism involves an initial nucleophilic attack of the amino group of 2-aminothiophenol on the keto group of ethyl acetoacetate, forming a Schiff base intermediate. This is followed by an intramolecular cyclization through the nucleophilic attack of the thiol group on the enamine carbon. Subsequent dehydration of the cyclic intermediate yields the final 1,4-benzothiazine product.
Figure 2: Simplified reaction mechanism.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 137-07-5 | e.g., Sigma-Aldrich |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | e.g., Sigma-Aldrich |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | e.g., Fisher Scientific |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | e.g., Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | e.g., Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., VWR Chemicals |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
Safety Precautions
-
2-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6]
-
Ethyl acetoacetate: This compound is a flammable liquid and can cause skin and eye irritation. Handle with care and avoid sources of ignition.[7]
-
Triethylamine: This is a corrosive and flammable liquid with a strong fishy odor. Use in a fume hood and wear appropriate PPE.
Procedure
Workflow Diagram:
Figure 3: Step-by-step experimental workflow.
Step-by-Step Instructions:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol).
-
Add absolute ethanol (20 mL) to dissolve the 2-aminothiophenol.
-
To this solution, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Add a catalytic amount of triethylamine (0.1 mL).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Continue refluxing for approximately 18 hours or until the starting materials are consumed as indicated by TLC analysis.[8]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as a solid or a viscous oil.
-
Recrystallize the crude product from ethanol to obtain the pure this compound as a solid.
-
Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Appearance | Yellowish solid |
| Melting Point | Report the measured melting point range. |
| TLC | A single spot with a specific Rf value in the chosen eluent system. |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (t, 3H, -OCH₂CH₃), ~2.3 (s, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~6.7-7.2 (m, 4H, Ar-H), ~8.5 (br s, 1H, -NH). Note: The exact chemical shifts may vary slightly. |
| ¹³C NMR (CDCl₃) | Expected signals for the ethyl ester group, the methyl group, the aromatic carbons, and the carbons of the thiazine ring. |
| IR (KBr) | ν (cm⁻¹): ~3300-3400 (N-H stretching), ~1680-1700 (C=O stretching of the ester), ~1600, 1580 (C=C aromatic stretching).[2][9] |
| Mass Spec. | m/z: Calculated for C₁₂H₁₃NO₂S is 235.07. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 235.[10] |
Discussion
The described protocol offers a reliable and straightforward method for the synthesis of this compound. The use of triethylamine as a catalyst facilitates the reaction by neutralizing any acidic byproducts and promoting the enamine formation. The reaction time can be optimized by monitoring the reaction progress using TLC. For a more rapid synthesis, microwave irradiation has been reported as an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[2]
The purification by recrystallization from ethanol is generally sufficient to obtain a product of high purity. However, if impurities persist, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed. The characterization data provided are typical for this class of compounds and should be used to confirm the structure and purity of the final product.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable heterocyclic compound for further applications in drug discovery and medicinal chemistry. The provided characterization data will serve as a reliable reference for product verification.
References
-
Acme Synthetic Chemicals. Safety Data Sheet: Ethyl acetoacetate. Retrieved from [Link]
- Dandia, A., Sarawgi, P., & Ratnani, R. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 416-419.
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
- Gupta, V. K., & Kumar, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
- Farshbaf, M., Mohammadi-Farani, A., & Aliabadi, A. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Journal of Pharmacy and Technology, 11(8), 3321-3326.
- Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279–284.
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PubChem. This compound. Retrieved from [Link]
- Akkurt, M., Türktekin, S., Baryala, Y., Zerzouf, A., Salem, M., Essassi, E. M., & Büyükgüngör, O. (2005). Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2716-o2717.
- Akkurt, M., et al. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate.
- Zare, A., & Abi, F. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 30(3), 1331-1336.
- Csollei, J., et al. (2021).
- Ukrpromvnedrenie, N. P. O. (2016). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Journal of Heterocyclic Chemistry, 53(5), 1545-1552.
- Stojanov, M., Tralic-Kulenovic, V., & Vitezic, D. (2004). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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- Ukrpromvnedrenie, N. P. O. (2016).
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Application Note: Accelerating the Synthesis of 4H-1,4-Benzothiazines with Microwave-Assisted Methodologies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: 4H-1,4-Benzothiazines are a privileged heterocyclic scaffold, integral to numerous pharmacologically active compounds.[1][2] Traditional synthetic routes often suffer from long reaction times, harsh conditions, and the use of toxic solvents.[2][3] This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of 4H-1,4-benzothiazines, a green chemistry approach that dramatically reduces reaction times, improves yields, and simplifies workflows.[4][5] We will delve into the mechanistic underpinnings of microwave heating, provide detailed, field-proven protocols, and offer insights into reaction optimization and characterization.
Introduction: The Significance of 1,4-Benzothiazines & The Microwave Advantage
The 1,4-benzothiazine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and neuroprotective properties.[1][2][6] The development of efficient and environmentally benign synthetic methodologies is therefore a critical pursuit.[1]
Conventional synthesis methods, typically involving the condensation of 2-aminobenzenethiols with active methylene compounds, often require prolonged heating under reflux, which can lead to side product formation and energy waste.[2] Microwave-assisted synthesis has emerged as a transformative technology, offering a powerful alternative to these classical methods.[4][7]
Why Microwave-Assisted Organic Synthesis (MAOS)?
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation employs dielectric heating.[5] Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation and the resulting molecular friction generate a rapid and uniform temperature increase throughout the bulk of the material.[8][9] This "volumetric heating" leads to several key advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours via conventional heating can often be completed in minutes.[5][9]
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher product yields.[8]
-
Energy Efficiency: Direct heating of the reaction mixture is significantly more energy-efficient than heating the entire apparatus.[9]
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[4]
Core Synthesis: Condensation of 2-Aminobenzenethiol with β-Ketoesters
A robust and widely adopted method for synthesizing 4H-1,4-benzothiazines is the condensation reaction between a substituted 2-aminobenzenethiol and a β-ketoester or β-diketone. Microwave irradiation is exceptionally effective at promoting this cyclization.
Plausible Reaction Mechanism
The reaction proceeds through a multi-step sequence. Initially, the amine group of the 2-aminobenzenethiol attacks the carbonyl group of the β-ketoester, forming a transient enamine intermediate. This is followed by an intramolecular Michael-type addition where the thiol group attacks the α,β-unsaturated system. The final step is a dehydration reaction, which aromatizes the thiazine ring to yield the stable 4H-1,4-benzothiazine product. The microwave energy efficiently drives each of these steps, particularly the final dehydration.
Caption: Figure 1: Plausible reaction mechanism for 4H-1,4-benzothiazine synthesis.
Experimental Protocols & Workflows
This section provides detailed protocols for the microwave-assisted synthesis of 4H-1,4-benzothiazines. The choice between a solvent-mediated or a solid-supported solvent-free reaction depends on the specific substrates and available equipment.
General Experimental Workflow
The overall process is streamlined for efficiency. It begins with the preparation of the reaction mixture, followed by a short period of microwave irradiation. The work-up is typically straightforward, involving precipitation and filtration, followed by purification.
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Application Notes and Protocols: Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate in Medicinal Chemistry
Introduction: The Versatility of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This structural framework, consisting of a benzene ring fused to a thiazine ring, provides a versatile scaffold for the design and development of novel therapeutic agents. Derivatives of 1,4-benzothiazine have demonstrated a remarkable range of biological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The specific compound of focus, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, embodies the therapeutic potential of this class of molecules. This guide provides a comprehensive overview of its synthesis, potential medicinal applications, and detailed protocols for its evaluation, tailored for researchers and drug development professionals.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through the condensation of 2-aminobenzenethiol with ethyl acetoacetate. This reaction is a cornerstone for the creation of a variety of 2,3-disubstituted 1,4-benzothiazines.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Protocol 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[1]
Materials:
-
2-Aminobenzenethiol
-
Ethyl acetoacetate
-
Ethanol (optional, for work-up)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of 2-aminobenzenethiol and ethyl acetoacetate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a suitable power and temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product often crystallizes upon cooling. If necessary, add a small amount of cold ethanol to facilitate precipitation.
-
Collect the solid product by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
The purity of the product can be assessed by thin-layer chromatography (TLC) and melting point determination. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Medicinal Chemistry Applications: A Focus on Anticancer and Anti-inflammatory Potential
While specific biological data for this compound is limited in publicly available literature, the therapeutic potential of this compound can be inferred from studies on closely related analogs.
Anticancer Activity: Insights from a Propyl Ester Analog
A study on propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][3]thiazine-2-carboxylate , a compound with a high degree of structural similarity, has demonstrated significant anti-lung cancer activity.[4][5] This provides a strong rationale for investigating the anticancer properties of the ethyl ester.
Key Findings from the Propyl Ester Analog Study:
-
Cell Line: The compound was found to be most active against the A-549 human lung cancer cell line.[4][5]
-
Mechanism of Action: The anticancer effect is attributed to the downregulation of various pro-inflammatory genes, including IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α.[4][5] This suggests a dual role in inhibiting cancer cell proliferation and modulating the tumor microenvironment.
Caption: Proposed anticancer mechanism of a related benzothiazine.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
A549 human lung carcinoma cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory and Antimicrobial Potential
The 1,4-benzothiazine scaffold is also associated with anti-inflammatory and antimicrobial activities.[6] The proposed anticancer mechanism involving the downregulation of pro-inflammatory genes further supports the potential of this compound as an anti-inflammatory agent.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
This compound
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to be tested.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganisms (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Summary and Future Directions
While direct experimental data for this compound is not extensively available, the information from closely related analogs provides a strong foundation for its further investigation.
| Potential Biological Activity | Relevant Cell Line/Strains | Key Assays | Expected Outcome based on Analogs |
| Anticancer | A549 (Lung Cancer) | MTT Assay, Gene Expression Analysis | Inhibition of cell proliferation, downregulation of pro-inflammatory genes. |
| Anti-inflammatory | Macrophages, etc. | Measurement of inflammatory mediators (e.g., NO, cytokines) | Reduction in the production of inflammatory markers. |
| Antimicrobial | S. aureus, B. subtilis, E. coli, C. albicans | Broth Microdilution (MIC determination) | Inhibition of microbial growth, particularly against Gram-positive bacteria. |
Future research should focus on:
-
The definitive synthesis and characterization of pure this compound.
-
Systematic in vitro evaluation of its anticancer, anti-inflammatory, and antimicrobial activities to determine specific IC50 and MIC values.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in its biological effects.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives to optimize potency and selectivity.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the robust biological activities of its structural analogs, it is a compelling candidate for further investigation in the fields of oncology, inflammation, and infectious diseases. The protocols outlined in this guide provide a solid framework for researchers to explore the full therapeutic potential of this intriguing molecule.
References
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- Bhat, M. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(10), 1231-1244.
- Goyal, A., & Kumar, A. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 425-428.
- Kumar, D., et al. (2010). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(12), 3584-3587.
- Akkurt, M., et al. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2764-o2766.
- Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4967.
- Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171-1175.
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Goyal, A., & Kumar, A. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. ResearchGate. Available at: [Link]
- Kwiecień, H., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes, 14(12), 274.
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Bhat, M. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed. Available at: [Link]
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Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. ResearchGate. Available at: [Link]
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The Strategic Synthesis and Application of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery
Introduction: The Versatility of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of a multitude of compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as antifungal, anti-inflammatory, anti-cancer, and neuroprotective agents, among other therapeutic applications.[3][4][5] This broad bioactivity underscores the importance of efficient and well-understood synthetic pathways to access novel 1,4-benzothiazine derivatives for drug discovery programs.
At the heart of this synthetic endeavor lies Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a versatile intermediate that provides a robust platform for further chemical elaboration. This guide offers an in-depth exploration of its synthesis, characterization, and application, providing researchers and drug development professionals with the technical insights and detailed protocols necessary for its effective utilization.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any synthetic work.
| Property | Value | Reference |
| CAS Number | 7625-01-6 | [6] |
| Molecular Formula | C₁₂H₁₃NO₂S | [6] |
| Molecular Weight | 235.30 g/mol | [6] |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 143 °C | [6] |
| Boiling Point | 330.1 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water | [6] |
Safety and Handling:
While specific toxicity data for this compound is not extensively documented, a cautious approach to handling is warranted based on the known hazards of its precursors.[6]
-
Precautionary Measures: Handle in a well-ventilated area, preferably within a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
The primary reactants in its synthesis, 2-aminothiophenol and ethyl 2-chloroacetoacetate, are hazardous and require specific handling protocols.
-
2-Aminothiophenol: This compound is toxic and corrosive. It should be handled under an inert atmosphere as it is sensitive to air.[8][9] Full protective gear is essential to prevent skin and eye contact.[8]
-
Ethyl 2-chloroacetoacetate: This reactant is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[10] It is also a combustible liquid and should be kept away from ignition sources.[11]
Strategic Synthesis: A Detailed Protocol and Mechanistic Insight
The most common and efficient route to this compound is a Hantzsch-like condensation reaction between 2-aminothiophenol and a β-ketoester, such as ethyl acetoacetate or its chlorinated analogue, ethyl 2-chloroacetoacetate.[4][5] The following protocols provide both a conventional and a microwave-assisted approach.
Protocol 1: Conventional Synthesis
This method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, often catalyzed by an oxidizing agent to facilitate the final cyclization step.
Materials and Equipment:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Ceric Ammonium Nitrate (CAN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (0.01 mol) and ethyl acetoacetate (0.01 mol).[3]
-
Add a catalytic amount of Ceric Ammonium Nitrate (0.001 mol) and 3-4 drops of concentrated HCl.[3]
-
Stir the mixture at room temperature. Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with 50% ethanol.[5]
-
The crude product can be further purified by recrystallization from ethanol to yield yellow crystals.[5]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a greener and more rapid alternative, often leading to higher yields and cleaner reactions.[5][12]
Materials and Equipment:
-
Substituted 2-aminothiophenol (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Hydrazine hydrate (catalytic amount, 1 mmol)
-
Dimethylformamide (DMF, as an energy transfer medium, 5 mmol)
-
Domestic or laboratory microwave oven
-
TLC apparatus
Step-by-Step Procedure:
-
In a microwave-safe vessel, mix the substituted 2-aminothiophenol (10 mmol) with a catalytic amount of hydrazine hydrate (1 mmol) and DMF (5 mmol).[5]
-
Expose the mixture to microwave irradiation for 30 seconds.[5]
-
Add ethyl acetoacetate (10 mmol) to the reaction mixture.[5]
-
Irradiate the mixture in the microwave intermittently (e.g., 30-second intervals) for a total of 3 minutes.[5]
-
Monitor the reaction's completion by TLC.
-
After cooling, pour the reaction mixture onto crushed ice.[5]
-
Collect the solid product by filtration, wash with 50% ethanol, and recrystallize from ethanol.[5]
Mechanistic Rationale
The synthesis of the 1,4-benzothiazine ring from 2-aminothiophenol and a β-ketoester proceeds through a well-established Hantzsch-like mechanism. This multi-step process is a beautiful illustration of cascade reactions in organic synthesis.
Caption: A simplified workflow of the Hantzsch-like synthesis of 1,4-benzothiazines.
The reaction is initiated by the formation of an enamine from the β-ketoester (ethyl acetoacetate). Concurrently, the thiol group of 2-aminothiophenol can act as a nucleophile. The key steps involve a Michael-type addition, followed by an intramolecular cyclization where the amino group attacks a carbonyl carbon. The final step is a dehydration event that leads to the stable, aromatic 1,4-benzothiazine ring system. The choice of catalyst, such as an oxidizing agent or a base, can influence the rate and efficiency of the cyclization and subsequent aromatization steps.
Characterization of the Intermediate
Unequivocal characterization of the synthesized intermediate is crucial for its use in subsequent synthetic steps. The following data for a closely related chloro-substituted derivative provides a reference for the expected spectral features.
For 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine: [13]
-
IR (KBr, cm⁻¹): 3380 (N-H), 1690 (C=O, ester), 1465, 1360 (C-CH₃), 735 (C-Cl), 1240, 1040 (C-O-C).[13]
-
¹H NMR (CDCl₃, δ): 8.7 (1H, s, N-H), 6.85-6.4 (3H, m, Ar-H), 4.05 (2H, q, -OCH₂CH₃), 2.25 (3H, s, -CH₃ at C-3), 1.25 (3H, t, -OCH₂CH₃).[13]
-
MS (m/z): 269 (M+), 268 (M+-H), 241 (M+-C₂H₄), 224 (M+-OC₂H₅), 196 (M+-COOC₂H₅).[13]
Researchers should expect similar characteristic peaks for the non-chlorinated title compound, with adjustments in the aromatic region of the NMR spectrum and the molecular ion peak in the mass spectrum.
Application Notes: A Gateway to Bioactive Molecules
While initial assumptions might link 1,4-benzothiazines to drugs like Diltiazem, it is critical to note that Diltiazem is a 1,5-benzothiazepine, a different heterocyclic system.[12] However, this compound serves as a valuable precursor for other classes of pharmacologically active agents.
Caption: Potential drug discovery pathways from the 1,4-benzothiazine intermediate.
1. Anti-inflammatory Drug Discovery:
The structurally related 1,2-benzothiazine scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam.[7][14] The 1,4-benzothiazine core of our title intermediate can be explored for the synthesis of novel NSAID analogues. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
2. Anticancer Therapeutics:
Recent studies have highlighted the potential of 1,4-benzothiazine derivatives as anti-cancer agents. For instance, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][9]thiazine-2-carboxylate, a close analogue of the title compound, was found to be active against the A-549 lung cancer cell line.[4] This suggests that the core structure is a promising starting point for the development of new oncological therapies. Further modifications of the ester and the aromatic ring could lead to compounds with enhanced potency and selectivity.
3. Central Nervous System (CNS) Active Agents:
The 1,4-benzothiazine nucleus is also present in compounds with activity in the central nervous system. Its structural similarity to phenothiazines, a class of antipsychotic drugs, suggests that derivatives of this compound could be investigated for neuroleptic or other CNS-related activities.[3]
Conclusion
This compound is more than just a chemical compound; it is a strategic intermediate that opens the door to a vast chemical space of potentially therapeutic molecules. Its synthesis is well-established and can be optimized for efficiency and environmental friendliness. By understanding the nuances of its synthesis, handling, and potential for derivatization, researchers in drug discovery and development are well-equipped to leverage this versatile scaffold in the quest for novel and effective medicines.
References
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Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061–1073. Available from: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Available from: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Available from: [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Ethyl chloroacetate. Available from: [Link]
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Semantic Scholar. (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Available from: [Link]
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Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Drug Discovery Technologies, 24(5), 358-371. Available from: [Link]
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Szcześniak-Sięga, B., et al. (2015). Synthesis of new piroxicam derivatives and their influence on lipid bilayers. Acta Poloniae Pharmaceutica, 72(6), 1045-1053. Available from: [Link]
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de Oliveira, R. B., et al. (2014). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 19(11), 17802-17823. Available from: [Link]
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Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 1-20. Available from: [Link]
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International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available from: [Link]
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Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]
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Sci-Hub. (2010). A Convenient Synthesis of 1,4-Benzothiazepines from 1,3-Benzothiazines via the Ring Transformation of β-Lactam-Condensed 1,3-Benzothiazine Derivatives. Synthesis. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]
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International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available from: [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Available from: [Link]
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ResearchGate. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Available from: [Link]
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ResearchGate. (2005). (PDF) Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Available from: [Link]
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ResearchGate. (2022). A Review: Synthesis and Pharmacological Profile of[1][11]-Benzothiazepine. Available from: [Link]
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National Center for Biotechnology Information. (2021). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Available from: [Link]
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Journal of Molecular Structure. (2019). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Available from: [Link]
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National Center for Biotechnology Information. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available from: [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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National Center for Biotechnology Information. (2010). Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available from: [Link]
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Application Note & Protocols: Comprehensive Characterization of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization and purity assessment of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for structural elucidation and purity verification using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the 1,4-benzothiazine class of heterocyclic compounds. This scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[1] Given its potential role in drug discovery and development, the unequivocal confirmation of its chemical structure and the stringent assessment of its purity are paramount. Regulatory bodies and scientific journals alike mandate a high level of evidence for the identity and purity of novel chemical entities.[2]
This application note is designed to serve as a practical guide for researchers, scientists, and drug development professionals, providing a logical workflow and detailed protocols for the comprehensive characterization of this target molecule.
Analytical Workflow: A Multi-Technique Approach
A robust analytical workflow for the characterization of a novel compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide a high degree of confidence in the final assessment.
Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
Molecular Structure and Physicochemical Properties
A foundational understanding of the target molecule's structure is essential for interpreting analytical data.
Caption: Chemical structure and key physicochemical properties of the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques can establish connectivity.
4.1.1. Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectra using the TMS signal at 0 ppm.
4.1.2. Expected ¹H and ¹³C NMR Spectral Data
Based on the structure and data from closely related analogs, the following chemical shifts are anticipated.[1]
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| Aromatic Protons | 6.5 - 7.5 (m, 4H) | 115 - 145 |
| NH Proton | ~8.8 (s, 1H) | - |
| Ethyl -CH₂- | ~4.1 (q, J = 7.1 Hz, 2H) | ~60 |
| Ethyl -CH₃ | ~1.2 (t, J = 7.1 Hz, 3H) | ~14 |
| C3-Methyl -CH₃ | ~2.3 (s, 3H) | ~18 |
| C2 (Ester C=O) | - | ~165 |
| C3 (C=C) | - | ~105 |
| C=C (Aromatic) | - | 115 - 145 |
Causality: The aromatic protons are expected in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the benzene ring current. The NH proton is typically a broad singlet and its chemical shift can be concentration-dependent. The ethyl group protons will exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The C3-methyl protons will appear as a sharp singlet. In the ¹³C NMR spectrum, the ester carbonyl carbon is the most downfield signal, while the aliphatic carbons of the ethyl and methyl groups are the most upfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
4.2.1. Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare this with the theoretical mass calculated from the molecular formula (C₁₂H₁₃NO₂S). The expected m/z for [M+H]⁺ is approximately 236.0745.[3]
4.2.2. Expected Fragmentation Pattern
While a detailed experimental fragmentation pattern is not available, common fragmentation pathways for related structures involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the thiazine ring.[1]
| Fragment Ion | Proposed Structure | Expected m/z |
| [M-C₂H₅]⁺ | Loss of the ethyl group | 206 |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group | 190 |
| [M-COOC₂H₅]⁺ | Loss of the carboethoxy group | 162 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and can also be used for quantification. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
5.1.1. Protocol for Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area.
Causality: A gradient elution is chosen to ensure the timely elution of the target compound while also effectively separating it from any potential impurities with different polarities. The use of a C18 column is standard for non-polar to moderately polar organic molecules.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. This is a fundamental technique for confirming the empirical formula.
6.1. Protocol for CHNS Elemental Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, purified compound into a tin or silver capsule.
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and S with the theoretical values calculated from the molecular formula (C₁₂H₁₃NO₂S).
6.2. Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 61.25 | 60.85 - 61.65 |
| Hydrogen (H) | 5.57 | 5.17 - 5.97 |
| Nitrogen (N) | 5.95 | 5.55 - 6.35 |
| Sulfur (S) | 13.63 | 13.23 - 14.03 |
Trustworthiness: The experimental values for elemental composition should fall within ±0.4% of the theoretical values to be considered a good match and to confirm the compound's elemental integrity.[2]
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. The orthogonal nature of NMR, MS, HPLC, and EA ensures a high degree of confidence in the structural assignment and purity assessment. Adherence to these protocols will enable researchers to generate high-quality, reliable data suitable for publication and regulatory submission.
References
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International Journal of Creative Research Thoughts (IJCRT). (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]
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Dandia, A., Sarawgi, P., Hursthouse, M., & Ratnani, R. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 444-446. [Link]
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IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]
-
Georganics. This compound. [Link]
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Matrix Fine Chemicals. This compound. [Link]
-
PubChemLite. This compound (C12H13NO2S). [Link]
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Application Notes and Protocols for In Vitro Evaluation of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Introduction: The Therapeutic Potential of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core, a heterocyclic structure formed by the fusion of a benzene and a thiazine ring, represents a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a multitude of compounds demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[2][3] The biological versatility of 1,4-benzothiazine derivatives stems from their specific three-dimensional conformation, which allows for interaction with a wide range of biological targets.[3] Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a member of this promising class of compounds. Its structural features suggest a potential for modulating key pathways in inflammation, cancer progression, and microbial pathogenesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of this compound. The protocols herein are designed as self-validating systems, incorporating essential controls and detailed procedural explanations to ensure scientific rigor and reproducibility.
Section 1: Assessment of Anti-Inflammatory Activity
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. A primary mechanism in the inflammatory cascade is the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins. Many 1,2-benzothiazine derivatives have been shown to exert their anti-inflammatory effects by inhibiting COX-2, suppressing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and modulating other inflammatory kinases.[4][5] The following assays are designed to determine if this compound targets these critical inflammatory pathways.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
Principle: This assay quantifies the enzymatic activity of recombinant human COX-2 by detecting Prostaglandin G2 (PGG2), an intermediate product. A specific probe fluoresces upon reaction with PGG2, and the signal intensity is proportional to COX-2 activity. The inhibitory potential of the test compound is measured by the reduction in fluorescence.
Workflow Diagram:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of working solutions (e.g., 10x final concentration) by diluting with COX Assay Buffer.
-
COX-2 Enzyme: Reconstitute recombinant human COX-2 enzyme according to the manufacturer's instructions (e.g., with 110 µL of purified water) and keep on ice. Avoid repeated freeze-thaw cycles.
-
Positive Control: Prepare a dilution series of a known COX-2 inhibitor, such as Celecoxib, in the same manner as the test compound.
-
Substrate/Probe Mix: Prepare a reaction mixture containing Arachidonic Acid and the COX Probe as per the kit manufacturer's protocol.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Positive Control (PC): Add 10 µL of each Celecoxib dilution.
-
Test Compound (Sample): Add 10 µL of each this compound dilution.
-
To all wells, add the appropriate volume of COX-2 enzyme solution and COX Assay Buffer to reach the recommended reaction volume.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Initiate the reaction by adding the Substrate/Probe Mix to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytokine Release Assay in LPS-Stimulated Macrophages
Principle: This cell-based assay measures the ability of the test compound to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. The murine macrophage cell line RAW 264.7 is a standard model for this purpose. Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
-
Compound and LPS Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (pre-dissolved in DMSO and diluted in medium, final DMSO concentration <0.1%).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate inflammation (except for the vehicle control wells).[3]
-
Incubate the plate for 4 to 24 hours at 37°C and 5% CO2. The 4-hour time point is often optimal for TNF-α, while 24 hours is suitable for IL-6.[3]
-
-
Supernatant Collection and ELISA:
-
After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[6] This typically involves capturing the cytokine on an antibody-coated plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, a colorimetric reaction.[6]
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Determine the percent inhibition of cytokine release for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Section 2: Assessment of Anticancer Activity
Scientific Rationale: The 1,4-benzothiazine scaffold is found in compounds with significant antitumor properties.[2][3] These compounds can induce cytotoxicity in cancer cells and inhibit key processes in metastasis, such as cell migration. A related compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b][6]thiazine-2-carboxylate, has shown efficacy against the A549 human lung cancer cell line by downregulating pro-inflammatory and migratory genes.[6] The following protocols are designed to evaluate the cytotoxic and anti-migration potential of this compound.
Cytotoxicity Evaluation using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the cells for 24 or 48 hours.[7]
-
-
MTT Addition and Solubilization:
-
Four hours before the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[7]
-
Return the plate to the incubator for the final 4 hours.
-
After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and leave it on an orbital shaker for 15 minutes or overnight at room temperature to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 550-590 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Migration Assessment using Wound Healing (Scratch) Assay
Principle: This assay assesses 2D cell migration. A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored by microscopy. The rate of closure is an indicator of cell migration capacity.[8][9]
Workflow Diagram:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding:
-
Seed A549 cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after approximately 24 hours (e.g., 3 x 10^5 cells per well for a 6-well plate).[10]
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the PBS with fresh, low-serum medium (e.g., 1% FBS to minimize proliferation) containing the test compound at a non-toxic concentration (determined from the MTT assay) or the vehicle control.
-
Immediately place the plate on a microscope stage and capture the first image of the scratch (T=0). Use reference marks on the plate to ensure the same field of view is imaged each time.[8]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 12, 24, and 48 hours).[8]
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the area of the cell-free gap in the images from each time point.
-
Calculate the percentage of wound closure at each time point relative to T=0 using the formula: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Compare the rate of wound closure between the compound-treated groups and the vehicle control to determine the effect on cell migration.
-
Section 3: Assessment of Antimicrobial Activity
Scientific Rationale: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzothiazine derivatives have demonstrated activity against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.[11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate. A standardized inoculum of the target bacterium is added to each well. After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration where no growth is observed.[12]
Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a working solution from which serial dilutions will be made.
-
Bacterial Inoculum: Culture Staphylococcus aureus (e.g., ATCC 29213) on an agar plate overnight. Pick several colonies to inoculate a tube of sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[14]
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Vancomycin).
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add a specific volume of the compound's working stock to the first well and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well of the dilution series.
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[13]
-
-
Incubation and Reading:
Data Summary Table:
| Assay Type | Target | Cell/Enzyme Line | Key Parameter | Expected Outcome for Active Compound |
| Anti-Inflammatory | COX-2 Enzyme | Recombinant Human COX-2 | IC50 (µM) | Low IC50 value |
| Cytokine Release | RAW 264.7 Macrophages | IC50 (µM) | Low IC50 for TNF-α/IL-6 inhibition | |
| Anticancer | Cell Viability | A549 Human Lung Cancer | IC50 (µM) | Low IC50 value |
| Cell Migration | A549 Human Lung Cancer | % Wound Closure | Reduced rate of wound closure | |
| Antimicrobial | Bacterial Growth | Staphylococcus aureus | MIC (µg/mL) | Low MIC value |
References
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
- Bej, R., et al. (2020). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Chemistry & Biology Interface.
-
protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]
- Hocke, A. C., et al. (2012). LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB.
- Saeed, A., et al. (2023).
- Verma, A., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol.
-
Bio-protocol. (n.d.). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
- Bielenica, A., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules.
-
EUCAST. (2022). Broth microdilution reference methodology. Retrieved from [Link]
- Zhuravel, I. O., et al. (2020).
-
ResearchGate. (n.d.). Cell viability measured by MTT assay in A549 cells exposed to increasing concentration. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- Shrestha, S., et al. (2019). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples.
- Sharma, P., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
- Pop, R., et al. (2022).
- Li, L., et al. (2014).
- Zhuravel, I. O., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Pharmaceuticals (Basel).
- Ylöstalo, J. H., et al. (2014).
-
WOAH Regional Representation for Asia and the Pacific. (2021). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
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ResearchGate. (2021). Test the level of IL-6 & TNF-alpha using ARPE-19 cells? Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Benzothiazine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of novel benzothiazine derivatives. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for a thorough evaluation of these promising compounds.
Introduction: The Therapeutic Potential of Benzothiazines in Inflammation
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a key factor in numerous chronic diseases. Benzothiazine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably their anti-inflammatory effects.[1][2][3] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, many benzothiazine derivatives exhibit a multi-faceted mechanism of action.[1][2][3] This includes not only COX inhibition but also the modulation of other critical inflammatory pathways, offering the potential for more effective and safer therapeutic agents.[1][2][3]
These compounds have shown promise in alleviating pain and inflammation in numerous in vivo studies.[1][3] In vitro research has further elucidated their mechanisms, which can include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suppression of pro-inflammatory cytokines, and modulation of kinase activity.[1][2][3] Some novel 1,2-benzothiazine 1,1-dioxide derivatives have demonstrated even more potent anti-inflammatory activity than conventional NSAIDs, marking them as promising candidates for new drug development.[1][3]
This guide will detail robust in vitro and in vivo methodologies to characterize the anti-inflammatory profile of new benzothiazine derivatives, focusing on key molecular targets and signaling pathways.
Section 1: Mechanistic Insights - Key Inflammatory Pathways
A thorough investigation of anti-inflammatory agents requires an understanding of the underlying molecular pathways. For benzothiazine derivatives, two central signaling cascades are of particular interest: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] Dysregulated NF-κB signaling is implicated in a host of inflammatory disorders.[6][7] Therefore, the ability of benzothiazine derivatives to modulate this pathway is a critical indicator of their anti-inflammatory potential.[8]
Caption: Simplified p38 MAPK signaling pathway and a potential point of inhibition.
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are fundamental for the initial screening and mechanistic characterization of benzothiazine derivatives.
Inhibition of Key Inflammatory Enzymes: COX-1, COX-2, and 5-LOX
A primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [9][10]It is crucial to determine the inhibitory activity and selectivity of novel benzothiazine derivatives against these enzymes.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to measure the inhibition of prostaglandin production by COX-1 and COX-2. [11]
-
Materials:
-
COX inhibitor screening kit (e.g., from Cayman Chemical)
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test benzothiazine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Microplate reader
-
-
Procedure:
-
Prepare all reagents according to the manufacturer's instructions.
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank: Reaction buffer.
-
100% Initial Activity (Control): Reaction buffer, heme, and COX enzyme.
-
Inhibitor (Test Compound): Reaction buffer, heme, COX enzyme, and the test compound at various concentrations.
-
Positive Control: Reaction buffer, heme, COX enzyme, and the positive control inhibitor.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C. [12] 6. Stop the reaction using a suitable reagent (e.g., stannous chloride). [12] 7. Measure the product (e.g., PGF2α) using a suitable detection method, such as ELISA, as per the kit's instructions. [12] 8. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the inhibition of leukotriene production by 5-LOX. [13]
-
Materials:
-
5-LOX inhibitor screening kit (e.g., from Cayman Chemical)
-
Purified 5-LOX enzyme (e.g., from potato or human recombinant)
-
Reaction buffer
-
Arachidonic acid (substrate)
-
Test benzothiazine derivative (dissolved in DMSO)
-
Positive control (e.g., Zileuton)
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's protocol for reagent preparation.
-
In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and the test compound or positive control at various concentrations.
-
Pre-incubate the plate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at room temperature.
-
Measure the formation of the product (e.g., hydroperoxides) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Benzothiazine Derivative A | 95.88 ± 5.7 | 12.46 ± 1.9 | 48.42 | 7.69 |
| Benzothiazine Derivative B | 124.81 ± 6.7 | 17.80 ± 2.1 | 53.34 | 7.01 |
| Meloxicam (Reference) | 267.71 ± 8.1 | 112.67 ± 3.3 | >100 | 2.38 |
| Celecoxib (Reference) | >100 | 0.08 ± 0.01 | >100 | >1250 |
| Table adapted from representative data. | ||||
| [12][14] |
Assessment of Nitric Oxide Production in Macrophages
Macrophages play a central role in inflammation, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of their activation. [15][16] Protocol 3: Nitric Oxide Production Assay in RAW 264.7 Macrophages
This protocol uses the Griess reagent to quantify nitrite, a stable product of NO, in cell culture supernatant. [17]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test benzothiazine derivative
-
Positive control (e.g., L-NAME)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 2.5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) [17] * Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours. [18] 2. Pre-treat the cells with various concentrations of the test benzothiazine derivative or positive control for 1-2 hours. [18][19] 3. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. [18][19] 4. After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent. [17][19] 6. Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm. [13][17] 8. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Assess cell viability using an MTT assay to rule out cytotoxicity. [18]
-
Section 3: In Vivo Evaluation of Anti-inflammatory Efficacy
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of drug candidates. [10][20][21]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation. [22][23][24]Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. [23] Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
1% (w/v) carrageenan solution in sterile saline
-
Test benzothiazine derivative
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Vehicle control
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test benzothiazine derivative, positive control, or vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection. [25] 4. Measure the initial paw volume of the right hind paw.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. [25] 6. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [25] 7. Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Benzothiazine Derivative C | 10 | 0.42 ± 0.03 | 50.6% |
| Benzothiazine Derivative C | 20 | 0.28 ± 0.02 | 67.1% |
| Indomethacin (Reference) | 5 | 0.35 ± 0.04* | 58.8% |
| Data are representative. *p < 0.05 compared to vehicle control. |
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Section 4: Data Analysis and Interpretation
-
IC50 Determination: For in vitro enzyme inhibition assays, calculate the concentration of the test compound that causes 50% inhibition (IC50) using non-linear regression analysis.
-
Statistical Analysis: For both in vitro and in vivo studies, use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. A p-value of < 0.05 is generally considered statistically significant.
-
Structure-Activity Relationship (SAR): Correlate the chemical structures of the benzothiazine derivatives with their observed biological activities to guide further lead optimization.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive investigation of the anti-inflammatory properties of novel benzothiazine derivatives. By employing a combination of in vitro and in vivo models, researchers can effectively elucidate the mechanisms of action, determine the efficacy, and establish the therapeutic potential of these promising compounds. This systematic approach is crucial for advancing the development of new and improved anti-inflammatory therapies.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted 1,4-Benzothiazines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of substituted 1,4-benzothiazine derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for preclinical assessment of this promising class of heterocyclic compounds.
Introduction: The Therapeutic Potential of 1,4-Benzothiazines in Oncology
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[4][5] The structural versatility of the 1,4-benzothiazine ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activity to target various cancer-related pathways.[2][3]
Recent studies have highlighted the potential of substituted 1,4-benzothiazines to inhibit the proliferation of various cancer cell lines, including lung, colon, and breast cancers.[6][7][8] These compounds can exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating inflammatory pathways implicated in tumorigenesis.[7][8][9][10] This document provides a systematic approach to investigating these anticancer properties in a laboratory setting.
Part 1: Synthesis of Substituted 1,4-Benzothiazines
A common and effective method for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminothiophenol with 1,3-dicarbonyl compounds.[7][8][10] This approach offers a versatile route to a variety of derivatives with potential anticancer activity.
General Synthetic Scheme:
A green and efficient synthesis can be achieved using a catalytic amount of ceric ammonium nitrate (CAN) as an oxidizing agent.[7][8][10]
Caption: General synthetic route for substituted 1,4-benzothiazines.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach is recommended for the in vitro assessment of novel substituted 1,4-benzothiazines. This typically begins with a primary screen for cytotoxic activity, followed by more detailed investigations into the mechanism of cell death and effects on the cell cycle for the most potent compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) in complete medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted 1,4-benzothiazine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| AR13 | HT-29 (Colon) | Not Specified | < 10 |
| AR15 | HT-29 (Colon) | Not Specified | < 10 |
| 3c | A-549 (Lung) | Not Specified | Most Active |
Note: The data presented are illustrative and based on published findings.[6][7][8]
Investigation of Apoptosis: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is performed.[15][16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[16]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the substituted 1,4-benzothiazine at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
Substituted 1,4-benzothiazines may exert their anticancer effects by arresting the cell cycle at specific phases. This can be investigated by staining the DNA of fixed cells with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[18][19][20][21] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be displayed as a histogram, with distinct peaks for the G0/G1, S, and G2/M phases.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Part 3: In Vivo Evaluation of Anticancer Activity
Promising substituted 1,4-benzothiazine derivatives identified from in vitro screening should be further evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[22][23]
Human Tumor Xenograft Models
In a xenograft model, human cancer cells are implanted into immunodeficient mice, where they can form tumors that mimic human cancer.[22][24] This allows for the evaluation of the antitumor activity of test compounds in a living organism.
-
Cell Implantation:
-
Harvest human cancer cells (e.g., A549 or HT-29) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the substituted 1,4-benzothiazine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[23]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy of the compound.
-
Caption: Workflow for in vivo evaluation using a xenograft model.
Conclusion
The systematic evaluation of substituted 1,4-benzothiazines, from in vitro cytotoxicity screening to in vivo efficacy studies, is crucial for identifying lead compounds with therapeutic potential. The protocols and guidelines presented in these application notes provide a robust framework for researchers to investigate the anticancer properties of this promising class of molecules. Careful experimental design, execution, and data interpretation are paramount to advancing our understanding of their mechanism of action and progressing them through the drug discovery pipeline.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Annexin V staining assay protocol for apoptosis - Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Cell Cycle Analysis by Propidium Iodide Staining.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells: Cogent Chemistry - Taylor & Francis Online.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- DNA Cell Cycle Analysis with PI.
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
- Cell Cycle Analysis by Propidium Iodide Staining - UCL.
- The Annexin V Apoptosis Assay.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine.
- Development of Human Tumor Xenograft Models for In Vivo Evalu
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed.
- MTT assay protocol | Abcam.
- MTT Cell Proliferation Assay -
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - ResearchG
- Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
- MTT Proliferation Assay Protocol - ResearchG
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - ResearchG
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- MTT Cell Assay Protocol.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI.
- Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH.
- Synthesis and biological activities of 1,4-benzothiazine deriv
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
- 1,4-Benzothiazines-A Biologically
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Publishing.
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies | Bentham Science Publishers.
- (PDF)
- Role of 1,4-benzothiazine deriv
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Application Notes and Protocols for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate in Material Science
Foreword: Unveiling the Potential of a Versatile Heterocycle in Material Science
The 1,4-benzothiazine scaffold, a privileged structure in medicinal chemistry, is gaining recognition for its intriguing electronic and photophysical properties, positioning it as a promising candidate for advanced material science applications.[1][2][3][4] This guide focuses on a specific derivative, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate , and explores its potential as a building block for functional organic materials. While its primary applications have been explored in biological contexts, the inherent characteristics of its molecular framework—a conjugated system with electron-rich sulfur and nitrogen atoms—suggest a wealth of opportunities in fields ranging from polymer science to optoelectronics and surface protection.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, ensuring that each protocol is a self-validating system. We will delve into the synthesis and characterization of this molecule and then project its potential into key areas of material science, providing detailed, field-proven protocols adapted from research on analogous structures.
Synthesis and Characterization: The Foundation of Material Innovation
A reliable and scalable synthesis is the cornerstone of any exploration into a new material. This compound can be efficiently synthesized via the cyclocondensation of 2-aminobenzenethiol with ethyl acetoacetate.[5] Various methods have been reported, with microwave-assisted synthesis offering high yields and short reaction times.[5]
Optimized Synthesis Protocol: Microwave-Assisted Cyclocondensation
This protocol provides a rapid and efficient route to obtaining high-purity this compound.
Rationale: The use of microwave irradiation accelerates the reaction by efficiently coupling microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This significantly reduces the reaction time compared to conventional heating methods.[5] A solvent-free or minimal solvent approach, often possible with microwave synthesis, simplifies purification and aligns with green chemistry principles.[2]
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminobenzenethiol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a crystalline solid.
-
Yield: This method has been reported to produce yields in the range of 85-96%.[5]
Structural and Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Table 1: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation. | Peaks corresponding to the aromatic protons, the N-H proton, the methyl group, and the ethyl ester group. Chemical shifts and coupling constants will be indicative of the 1,4-benzothiazine core. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the N-H stretch (~3340 cm⁻¹), the ester C=O stretch (~1635 cm⁻¹), and aromatic C-C stretches (~1600 and 1575 cm⁻¹).[5] |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₃NO₂S. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and crystal packing information.[5] |
| UV-Vis Spectroscopy | To study the electronic absorption properties. | Absorption maxima in the UV-visible region, indicative of the π-conjugated system of the benzothiazine ring.[6] |
| Fluorimetry | To investigate the emission properties. | Potential fluorescence emission upon excitation at the absorption maximum, which is a key property for optoelectronic applications.[7][8] |
Application Note I: Benzothiazine-Based Polymers for High-Performance Materials
The 1,4-benzothiazine moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability, flame retardancy, and unique optoelectronic properties.[9][10] While the direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer after suitable functionalization.
Conceptual Workflow for Monomer Functionalization and Polymerization
The following workflow outlines a hypothetical route to leverage the target molecule in polymer synthesis.
Caption: Workflow for developing benzothiazine-based polymers.
Protocol for Thermal Characterization of Benzothiazine-Based Polymers
Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of new polymers, which determine their processing conditions and application range. Polybenzothiazines are anticipated to exhibit excellent thermal properties due to the aromatic and heterocyclic nature of the repeating units.[9][10]
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of the dried polybenzothiazine sample in an alumina or platinum TGA pan.
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition provides information on the thermal stability.
-
-
DSC Analysis:
-
Place 5-10 mg of the sample in an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above its expected glass transition or melting point at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at 10°C/min. The second heating scan is typically used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Application Note II: A Potential Emitter for Organic Light-Emitting Diodes (OLEDs)
The fluorescent properties of some benzothiazine derivatives make them interesting candidates for emissive layers in OLEDs.[7][11] The benzothiazole and benzothiadiazole cores, which are structurally related, have been successfully employed in efficient OLEDs.[12][13]
Proposed Device Architecture and Energy Level Diagram
A hypothetical OLED device incorporating this compound as a dopant in an emissive layer could have the following structure:
ITO / Hole Transport Layer (HTL) / Emissive Layer (Host:Dopant) / Electron Transport Layer (ETL) / Cathode
Caption: Proposed OLED structure and energy transfer mechanism.
Protocol for Electrochemical Characterization (Cyclic Voltammetry)
Rationale: Cyclic voltammetry (CV) is essential for determining the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the material. These values are critical for designing efficient OLEDs by ensuring proper energy level alignment for charge injection and transport.[14]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.
-
Scan the potential towards positive values to determine the oxidation potential (E_ox).
-
Scan the potential towards negative values to determine the reduction potential (E_red).
-
Record the voltammogram at a scan rate of 100 mV/s.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the CV curve.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
-
HOMO (eV) = -[E_ox(onset) - E_ox(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red(onset) - E_ox(Fc/Fc⁺) + 4.8]
-
-
Application Note III: Corrosion Inhibition for Surface Protection
1,4-Benzothiazine derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly steel in acidic environments. The presence of heteroatoms (N and S) with lone pairs of electrons and the aromatic ring allows the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
The inhibition process involves the adsorption of the benzothiazine molecules onto the metal surface, which can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged molecule.
-
Chemisorption: Coordinate bond formation between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal.
Caption: Schematic of corrosion inhibition by benzothiazine derivatives.
Protocol for Evaluating Corrosion Inhibition Efficiency (Potentiodynamic Polarization)
Rationale: Potentiodynamic polarization measurements provide valuable information on the kinetics of the anodic and cathodic reactions and can determine whether an inhibitor is anodic, cathodic, or mixed-type.
Step-by-Step Protocol:
-
Electrode Preparation: A carbon steel specimen is used as the working electrode. Its surface is abraded with emery paper, degreased with acetone, rinsed with deionized water, and dried.
-
Electrochemical Cell: A three-electrode cell is used with the steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solutions: Prepare the corrosive medium (e.g., 1 M HCl) without and with different concentrations of this compound.
-
Measurement:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the formula:
-
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely untapped, potential in material science. Its straightforward synthesis, coupled with the inherent electronic and chemical properties of the 1,4-benzothiazine core, makes it an attractive candidate for further investigation. The protocols and application concepts outlined in this guide provide a robust framework for researchers to explore its use in high-performance polymers, organic electronics, and advanced protective coatings. Future research should focus on the targeted functionalization of this molecule to enhance its properties for specific applications and to facilitate its incorporation into larger material systems. The continued exploration of such versatile heterocyclic compounds will undoubtedly pave the way for the next generation of advanced organic materials.
References
-
Ohashi, S., Rachita, E., Baxley, S., Zhou, J., Erlichman, A., & Ishida, H. (2021). The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. Polymer Chemistry, 12(3), 379-388. (URL: [Link])
-
d'Ischia, M., Napolitano, A., & Pezzella, A. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6293. (URL: [Link])
-
Ohashi, S., Rachita, E., Baxley, S., Zhou, J., Erlichman, A., & Ishida, H. (2021). The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. Request PDF. (URL: [Link])
-
El-khlifi, A., Zouhair, F. Z., Lgaz, H., Saadouni, M., Salghi, R., Merimi, I., Siaj, M., & Erramli, H. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Moroccan Journal of Chemistry, 12(2), 509-533. (URL: [Link])
-
Various Authors. (n.d.). Some biologically active heterocycles containing 1,4-benzothiazine derivatives. (URL: [Link])
-
ResearchGate. (n.d.). Selected useful 1,4‐benzothiazine derivatives. (URL: [Link])
-
El-khlifi, A., et al. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Moroccan Journal of Chemistry. (URL: [Link])
-
Napolitano, A., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Institutes of Health. (URL: [Link])
-
ResearchGate. (n.d.). A new blue-emitting benzothiazole derivative for organic electroluminescent devices. (URL: [Link])
-
ResearchGate. (n.d.). Three‐Component Synthesis of Fluorescent 1,4‐Benzothiazin‐2‐ones Through Thiol‐Free Iodine‐Catalyzed Cyclization. (URL: [Link])
-
DigitalCommons@UMaine. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (URL: [Link])
-
ScienceDirect. (n.d.). Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. (URL: [Link])
-
ResearchGate. (n.d.). Synthesis, properties, and application of new benzothiazole-based sensitisers in polymer chemistry. (URL: [Link])
-
Kumar, V., & Gupta, V. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. (URL: [Link])
-
ResearchGate. (n.d.). Orange and red emitting OLEDs based on phenothiazine polymers. (URL: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (URL: [Link])
-
Van der Gott, D., et al. (2022). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. (URL: [Link])
-
RSC Publishing. (n.d.). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. (URL: [Link])
-
Kumar, V., & Gupta, V. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. (URL: [Link])
-
Ottokemi. (n.d.). Speciality Chemicals Product List. (URL: [Link])
-
MDPI. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (URL: [Link])
-
Chinese Journal of Polymer Science. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (URL: [Link])
-
Dandia, A., Sarawgi, P., Hursthouse, M., & Ratnani, R. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. (URL: [Link])
-
MDPI. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. (URL: [Link])
-
ResearchGate. (2016). SYNTHESIS OF NEW[9]-BENZOTHIAZINE DERIVATIVES. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 1,4-benzothiazine core is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields.
Core Reaction Overview and Mechanism
The most direct and widely employed synthesis of this compound involves the condensation reaction between 2-aminothiophenol and ethyl acetoacetate.[4][5] The reaction proceeds through a key enamine intermediate, followed by intramolecular cyclization and dehydration.
The generally accepted mechanism involves the following steps:
-
Enamine Formation: The amino group of 2-aminothiophenol attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The nucleophilic thiol group then attacks the enamine's electrophilic carbon, leading to the formation of a six-membered heterocyclic ring.
-
Tautomerization/Aromatization: The intermediate tautomerizes to yield the stable 4H-1,4-benzothiazine product.
An alternative pathway involves the initial attack of the thiol group, but the enamine-mediated route is frequently cited for this class of reactions.[6]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is the most frequently reported issue. The root cause often traces back to one of three areas: reagent quality, reaction conditions, or side reactions.
-
Cause 1: Oxidation of 2-Aminothiophenol (2-ATP)
-
The "Why": 2-ATP is highly susceptible to aerobic oxidation, which causes it to dimerize into 2,2'-disulfanediyldianiline.[6][7] This disulfide is unreactive under these conditions and represents a direct loss of your starting material. The presence of trace metals or light can accelerate this process.
-
The Fix:
-
Use High-Purity 2-ATP: Always use a freshly opened bottle or purify stored 2-ATP via vacuum distillation before use. A colorless to pale yellow liquid is indicative of good quality; a dark orange or brown color suggests significant oxidation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the single most effective change to prevent oxidative dimerization. Degas your solvent (if used) before adding the 2-ATP.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
The "Why": The condensation and cyclization steps have specific activation energy requirements. Inefficient heat transfer, incorrect solvent choice, or insufficient reaction time can lead to an incomplete reaction.
-
The Fix:
-
Solvent-Free (Neat) Reaction: This method has been reported to produce excellent yields (85-96%).[4][5] By running the reaction neat (mixing the two liquid reactants directly), you maximize concentration and often accelerate the reaction.
-
Microwave Irradiation: If you have access to a microwave reactor, this is a powerful optimization tool. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time for side reactions to occur.[4][7]
-
Solvent Choice: If a solvent is necessary, ethanol is a common choice.[8] However, higher-boiling point solvents like DMSO can also be effective, although they complicate product work-up.[6]
-
-
-
Cause 3: Incomplete Reaction
-
The "Why": Simply put, the reaction was not allowed to proceed to completion.
-
The Fix:
-
Thin-Layer Chromatography (TLC) Monitoring: This is non-negotiable for reaction optimization. Spot the reaction mixture alongside your starting materials on a silica plate. A good mobile phase to start with is 4:1 Hexane:Ethyl Acetate. The reaction is complete when the 2-ATP spot (visualized with KMnO₄ stain or UV if aromatic) has been completely consumed.
-
-
Q2: I am observing a significant side product that co-elutes with my desired product. What is it and how can I prevent it?
A2: The most probable side product is the oxidized sulfone derivative, Ethyl 3-methyl-1,1-dioxo-4H-1,4-benzothiazine-2-carboxylate.
-
The "Why": The sulfur atom in the benzothiazine ring is nucleophilic and can be oxidized, especially if the reaction is run in an oxidizing solvent like DMSO at high temperatures for extended periods, or if certain impurities are present.[2] While some protocols use oxidants intentionally, unintentional oxidation leads to a difficult-to-separate mixture.
-
The Fix:
-
Avoid Oxidizing Conditions: If using DMSO, keep the temperature and reaction time to the minimum required for completion (as monitored by TLC).[6]
-
Purge with Inert Gas: Running the reaction under nitrogen or argon helps prevent oxidation from atmospheric oxygen, especially during prolonged heating.
-
Purification Strategy: If the sulfone does form, purification requires careful column chromatography. A gradient elution, starting with a non-polar solvent system and slowly increasing polarity, may be required to achieve separation.
-
Q3: The final product is an oil or fails to crystallize properly. What are the best practices for purification and isolation?
A3: This is a common challenge, especially on smaller scales where impurities can act as crystallization inhibitors.
-
The "Why": The presence of residual starting materials, solvent, or side products can lower the melting point and prevent the formation of a stable crystal lattice. The product itself may also be a low-melting solid.
-
The Fix:
-
Initial Work-up: After the reaction is complete, if run neat or in a volatile solvent like ethanol, first remove the solvent under reduced pressure. If DMSO was used, the mixture should be poured into ice water, which should precipitate the crude product.[8] Filter this solid and wash it thoroughly with water.
-
Recrystallization: This is the most effective method for purification. Ethanol is an excellent first choice for recrystallization.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. If it oils out, try adding a small amount of water to the hot ethanolic solution until it just becomes cloudy, then clarify with a drop of ethanol and cool.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. Use the TLC solvent system as a starting point for your eluent. The product is moderately polar. Be aware that prolonged exposure to silica gel can sometimes cause degradation of sensitive compounds.
-
Trituration: If the product is an amorphous solid or a thick oil, try trituration. Add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously with a glass rod. This will often wash away impurities and can induce crystallization of the product.
-
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for this synthesis?
A1: No, a catalyst is generally not required. High yields have been reported for the direct condensation of 2-aminothiophenol and ethyl acetoacetate under neat (solvent-free) or microwave conditions without any catalyst.[4][5] While some literature on broader 1,4-benzothiazine synthesis mentions the use of catalysts like hydrazine hydrate or various metal catalysts to improve rates for different substrates, they are not necessary for this specific, well-established transformation.[1][6]
Q2: Can I use substituted 2-aminothiophenols or different β-ketoesters?
A2: Absolutely. This is the primary strength of this synthetic route. Using substituted 2-aminothiophenols (e.g., 5-chloro-2-aminothiophenol) will introduce substituents onto the benzene ring of the final product.[4] Using different β-ketoesters will vary the substituents at the C2 and C3 positions of the thiazine ring. For example, using ethyl benzoylacetate would yield a phenyl group at the C3 position instead of a methyl group.
Q3: How should I store 2-aminothiophenol to ensure its longevity?
A3: Proper storage is critical. 2-aminothiophenol should be stored in an amber or opaque bottle to protect it from light. The headspace of the bottle should be flushed with an inert gas like nitrogen or argon before sealing. It should be stored in a refrigerator or cold room (2-8 °C). For long-term storage, sealing the bottle with paraffin film can provide an extra barrier against atmospheric oxygen.
Optimized Experimental Protocols
The following protocols are based on high-yield procedures reported in peer-reviewed literature.
Protocol 1: High-Yield Solvent-Free (Neat) Synthesis[4][5]
This method is preferred for its simplicity, high concentration, and excellent reported yields.
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled 2-aminothiophenol (10 mmol, 1.25 g, 1.14 mL).
-
Inert Atmosphere (Recommended): Flush the flask with nitrogen gas for 2-3 minutes.
-
Addition of Ketoester: Add ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the neat mixture for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (4:1 Hexane:EtOAc). The reaction is complete upon the disappearance of the 2-aminothiophenol spot.
-
Work-up: Cool the reaction mixture to room temperature. The resulting reddish-orange viscous oil is the crude product.
-
Purification: Add 10 mL of ethanol and gently heat to dissolve the oil. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 85-95%
-
Protocol 2: Microwave-Assisted Synthesis[4]
This method is ideal for rapid synthesis and optimization.
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminothiophenol (2 mmol, 0.25 g) and ethyl acetoacetate (2 mmol, 0.26 g).
-
Microwave Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes (power modulation set to maintain temperature).
-
Monitoring & Work-up: After cooling to room temperature, confirm reaction completion by TLC.
-
Purification: Purify the resulting crude product by recrystallization from ethanol as described in Protocol 1.
-
Expected Yield: 90-96%
-
Data Summary: Comparison of Synthetic Methods
| Method | Temperature | Time | Typical Yield | Key Advantages | Key Disadvantages |
| Solvent-Free (Neat) | 80-90 °C | 2-4 hours | 85-95% | Simple, high concentration, no solvent waste. | Requires good stirring for viscous mixture. |
| Microwave-Assisted | 120 °C | 5-10 min | 90-96% | Extremely fast, high yield, excellent for screening. | Requires specialized microwave reactor. |
| Conventional (Ethanol) | ~78 °C (Reflux) | 6-12 hours | 60-80% | Standard equipment, easy temperature control. | Longer reaction times, lower yield than neat/MW. |
References
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link][1][6]
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link][2]
-
A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link][3]
-
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link][8]
-
Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research. Available at: [Link][4]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link][7]
-
Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. University of Southampton ePrints. Available at: [Link][5]
Sources
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of 2,3-disubstituted 4H-1,4-benzothiazines and X-ray crystal structure of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate - ePrints Soton [eprints.soton.ac.uk]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Purification techniques for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
An advanced guide to navigating the purification challenges of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, tailored for drug discovery and development professionals.
Technical Support Center: this compound
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers and chemists who are working with this valuable heterocyclic scaffold.[1][2] Given its significance in medicinal chemistry for developing compounds with a wide range of biological activities, achieving high purity is paramount.[3][4]
This guide moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs, reflecting field-proven insights to help you overcome common and complex purification hurdles.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct Q&A format.
Question 1: My final yield is significantly lower than expected after purification. What are the likely causes and how can I mitigate this?
Low yield is a frequent challenge in multi-step organic synthesis.[5] The root cause can often be traced back to the initial reaction conditions or losses during work-up and purification.
Table 1: Troubleshooting Low Post-Purification Yields
| Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Quality Starting Materials | The primary precursor, 2-aminothiophenol, is highly susceptible to oxidation, which can generate disulfide impurities and hinder the desired cyclization.[5] Solution: Ensure the purity of your starting materials. Use freshly opened 2-aminothiophenol or purify it via distillation before use. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
| Suboptimal Reaction Temperature | The condensation reaction to form the benzothiazine ring is temperature-sensitive. Some variations proceed at room temperature, while others require reflux.[5] Solution: Monitor your reaction meticulously using Thin-Layer Chromatography (TLC).[5][6] If you observe incomplete conversion of starting materials at room temperature, gradually increase the heat. Conversely, if TLC shows the formation of multiple side products, a lower temperature may be beneficial. |
| Losses During Extraction | Inefficient phase separation or emulsion formation during aqueous work-up can lead to significant product loss. Solution: After quenching the reaction, ensure the pH is appropriately adjusted to keep your product in the organic layer. If emulsions form, adding brine can help break them. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer. |
| Product Instability on Silica Gel | Some benzothiazine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5] Solution: If you suspect degradation on the column, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a rapid purification technique like a silica plug filtration might be preferable to prolonged column chromatography. |
Question 2: My product is a persistent oil that refuses to crystallize. What purification strategies can I employ?
Obtaining an oily product instead of a crystalline solid is a common purification bottleneck. For this compound, which is often isolated as a solid, an oily consistency typically points to the presence of impurities.
dot
Caption: Decision workflow for purifying an oily product.
Here are the primary methods to tackle this issue:
-
Column Chromatography : This is the most direct method for purifying oils.[7]
-
Stationary Phase : Standard silica gel is often effective. However, if you observe significant tailing (a common issue with nitrogen-containing heterocycles), consider adding a basic modifier to your eluent.[7]
-
Mobile Phase : A gradient of ethyl acetate in hexanes is a good starting point. For instance, a system of 30% ethyl acetate/hexanes has been used for similar structures.[8] Use TLC to determine the optimal solvent system that provides good separation between your product and impurities before running the column.
-
-
Recrystallization from a Different Solvent System : While ethanol is commonly used[2][9], impurities can sometimes inhibit crystallization.
-
Protocol : Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetone, or ethyl acetate). Slowly add a co-solvent (anti-solvent) in which the product is insoluble (e.g., hexanes or water) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal growth.
-
-
Solvent Trituration : This technique can effectively "wash" impurities away from the desired compound.
-
Protocol : Add a solvent in which your product has very low solubility but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture vigorously. The goal is for the oily product to solidify while the impurities are washed into the solvent. Decant the solvent and repeat the process several times.
-
Question 3: I'm performing column chromatography, but my compound is tailing badly on the TLC plate and the column. How can I achieve better separation?
Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For a basic heterocycle like a benzothiazine derivative, this is often due to the interaction of the nitrogen lone pair with acidic silanol groups on the surface of the silica gel.[7]
Solutions to Prevent Tailing:
-
Mobile Phase Modification : The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your product for the acidic sites on the silica, allowing your compound to travel more cleanly down the column.[7]
-
Triethylamine (TEA) : Add 0.1-1% (v/v) of TEA to your ethyl acetate/hexane mobile phase. This is usually sufficient to neutralize the active sites and produce symmetrical spots/peaks.[7]
-
Ammonia : For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used, though this will significantly increase the polarity of the eluent.[7]
-
-
Change the Stationary Phase : If modifying the mobile phase is ineffective, switch to a different stationary phase.
-
Neutral Alumina : Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[5]
-
Deactivated Silica : You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-line purification technique for this compound?
For this specific molecule and its close analogs, recrystallization from ethanol is frequently reported as a highly effective method for achieving excellent purity, especially when the crude product is already a solid.[2][9] It is efficient, scalable, and often yields high-purity crystalline material suitable for further use.[6]
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution : Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[2]
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent.
Q2: When should I choose column chromatography over recrystallization?
The choice of purification method depends on the nature and quantity of impurities.
Table 2: Comparison of Primary Purification Techniques
| Technique | Best Suited For... | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a mostly pure solid product. Final polishing step to achieve high purity. | Highly efficient for achieving analytical purity; easily scalable; cost-effective. | Ineffective if the product is an oil or if impurities co-crystallize. Can have lower recovery.[5] |
| Column Chromatography | Separating complex mixtures with multiple components or when impurities have similar polarity to the product. Purifying oily compounds. | Highly versatile; can separate compounds with very similar properties.[7][8] | Can be time-consuming and solvent-intensive; potential for product degradation on the stationary phase; can be difficult to scale up.[1][5] |
Expert Advice : Always analyze your crude product by TLC first. If you see one major spot (your product) and only minor, well-separated impurity spots, recrystallization is likely the best approach. If the TLC shows multiple spots close together or significant streaking, column chromatography will be necessary.
Q3: How can I definitively confirm the purity of my final product?
A single method is often insufficient. A combination of analytical techniques is required to rigorously establish purity.[]
-
Chromatographic Methods :
-
Thin-Layer Chromatography (TLC) : A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[5][6]
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data (e.g., >99% purity by peak area). This is a standard method in pharmaceutical development.[11][12]
-
Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds. Can provide high-resolution purity analysis.[13]
-
-
Spectroscopic Methods :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and detect impurities with distinct signals. Integration of the proton signals can provide a quantitative estimate of purity against a known standard.[11]
-
Mass Spectrometry (MS) : Confirms the molecular weight of your compound. Techniques like LC-MS can identify the masses of any co-eluting impurities.[11]
-
-
Physical Properties :
-
Melting Point : A sharp melting point range that matches the literature value is a strong indicator of high purity for a crystalline solid.[14] Impurities typically broaden and depress the melting range.
-
References
- BenchChem. (2025).
- Jahnavi, G., Kharche, A. P., et al. (2025). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782.
- Hassan et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. JPRI, 21(4), 1-15.
- BOC Sciences. (n.d.).
- Dandia, A., Sarawgi, P., Hursthouse, M., & Ratnani, R. (2006).
- RSC Publishing. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
-
National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
- PubChem. (n.d.).
- IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
- National Institutes of Health. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. PMC.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- ResearchGate. (2005). Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate.
- National Institutes of Health. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- BenchChem. (2025).
- Semantic Scholar. (2018).
- MDPI. (n.d.).
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of S-2-halophenyl-2,1-benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
- 14. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Benzothiazines
Welcome to the Technical Support Center for the synthesis of 1,4-benzothiazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying mechanistic insights to empower you to make informed decisions in your synthetic work.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 1,4-benzothiazines in a concise question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in 1,4-benzothiazine synthesis can often be attributed to several factors. The primary culprit is the degradation of the 2-aminothiophenol starting material, which is highly susceptible to oxidation. Other potential causes include suboptimal reaction conditions such as temperature and solvent, inefficient cyclization, or the formation of stable, unwanted side products. A systematic evaluation of your starting material purity and reaction parameters is the first step in troubleshooting.
Q2: I'm observing a significant amount of an insoluble, high-melting point byproduct. What could it be?
A2: A common insoluble byproduct is the disulfide dimer of 2-aminothiophenol, formed through oxidative coupling. This is especially prevalent if the reaction is exposed to air for extended periods or if the 2-aminothiophenol has degraded.
Q3: My final product shows two spots on TLC with very similar Rf values, even after purification. What could be the issue?
A3: You are likely observing the formation of regioisomers, especially if you are using an unsymmetrical ketone or epoxide as a reactant. The nucleophilic attack of the sulfur and nitrogen atoms of 2-aminothiophenol can occur at different positions, leading to isomeric products that can be difficult to separate by standard chromatography.
Q4: I've noticed my final 1,4-benzothiazine product is degrading over time or during workup. What could be happening?
A4: The 1,4-benzothiazine core is susceptible to over-oxidation, particularly at the sulfur atom, to form the corresponding sulfoxide or sulfone. This can be initiated by residual oxidizing agents from the reaction or prolonged exposure to air, especially under acidic conditions or in the presence of certain metal catalysts.
II. Troubleshooting Guide: A Deeper Dive into Side Reactions
This comprehensive guide provides a detailed analysis of common side reactions, their mechanisms, and actionable strategies for their mitigation.
Problem 1: Low Yield & Starting Material Decomposition
Symptom: The reaction does not proceed to completion, and analysis of the crude mixture shows a significant amount of baseline material or insoluble particulates.
Root Cause: Oxidation of 2-Aminothiophenol
2-Aminothiophenol is a key precursor in most 1,4-benzothiazine syntheses, and its thiol group is readily oxidized, primarily to the disulfide, bis(2-aminophenyl) disulfide.[1][2] This oxidation is a major contributor to low yields as it consumes the starting material.
Mechanism of Disulfide Formation:
The aerobic oxidation of thiols to disulfides can be catalyzed by trace metal ions and is influenced by the pH of the medium. The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes.[2]
-
Initiation: The thiolate anion is oxidized by molecular oxygen or other oxidizing species to a thiyl radical.
-
Propagation: The thiyl radical can react with another thiolate anion to form a disulfide radical anion, which is then oxidized to the disulfide.
-
Dimerization: Two thiyl radicals can also directly combine to form the disulfide.
Mitigation Strategies:
-
Use High-Purity 2-Aminothiophenol: It is crucial to use freshly distilled or purified 2-aminothiophenol for the best results. Older batches that have been exposed to air will likely contain significant amounts of the disulfide.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will significantly reduce the rate of aerobic oxidation.
-
Solvent Degassing: Degassing the solvent prior to use by bubbling with nitrogen or argon for 15-30 minutes can remove dissolved oxygen.
-
Control of pH: The oxidation of thiols is often faster at higher pH values where the more nucleophilic thiolate is present.[3] Maintaining a neutral or slightly acidic pH can help to minimize this side reaction, although this must be balanced with the requirements of the main reaction.
Experimental Protocol: Purification of 2-Aminothiophenol
-
Place crude 2-aminothiophenol in a round-bottom flask equipped with a distillation apparatus.
-
Add a small amount of a reducing agent, such as a few crystals of sodium borohydride, to reduce any existing disulfide.
-
Distill under reduced pressure. Collect the colorless, oily product at the appropriate boiling point (typically around 95-97 °C at 10 mmHg).
-
Store the purified product under an inert atmosphere and in a refrigerator.
Problem 2: Formation of Isomeric Products
Symptom: The final product mixture contains two or more isomers that are difficult to separate, as evidenced by multiple close-running spots on TLC or complex NMR spectra.
Root Cause: Lack of Regioselectivity
When reacting 2-aminothiophenol with unsymmetrical electrophiles, such as certain α-halo ketones or epoxides, the nucleophilic attack from the sulfur and nitrogen atoms can occur at different positions, leading to the formation of regioisomers. The inherent difference in nucleophilicity between the sulfur and nitrogen atoms of 2-aminothiophenol is a key factor.[1]
Mechanism of Isomer Formation (Example with an epoxide):
The reaction of 2-aminothiophenol with an unsymmetrical epoxide can proceed via two pathways:
-
Path A (S-attack): The more nucleophilic sulfur atom attacks one of the epoxide carbons, followed by intramolecular cyclization of the amino group onto the other epoxide carbon.
-
Path B (N-attack): The nitrogen atom attacks one of the epoxide carbons, followed by intramolecular cyclization of the thiol group.
The regioselectivity of this reaction can be influenced by the reaction conditions, particularly the presence of acid or base.
Mitigation Strategies:
-
Control of Reaction Conditions:
-
Neutral or Basic Conditions: In many cases, the more nucleophilic sulfur atom will preferentially attack the less sterically hindered carbon of the electrophile.
-
Acidic Conditions: Protonation of the epoxide can alter the regioselectivity of the nucleophilic attack.
-
-
Choice of Reactants: When possible, using symmetrical reactants will avoid the issue of regioisomer formation altogether.
-
Chromatographic Separation: If isomer formation is unavoidable, careful optimization of the chromatographic conditions (e.g., using a different solvent system, gradient elution, or a different stationary phase like alumina) may be necessary for separation.
Problem 3: Over-oxidation of the 1,4-Benzothiazine Product
Symptom: The desired 1,4-benzothiazine product is observed initially, but upon prolonged reaction time, workup, or storage, new, more polar byproducts appear.
Root Cause: Oxidation to Sulfoxide and Sulfone
The sulfur atom in the 1,4-benzothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.[4][5] This is a common issue when using oxidizing agents in the synthesis or during aerobic workup procedures.
Mechanism of Over-oxidation:
The oxidation of the sulfide to a sulfoxide and then to a sulfone typically involves the reaction with an oxidizing agent such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even molecular oxygen under certain conditions.
Mitigation Strategies:
-
Stoichiometric Control of Oxidants: If an oxidant is required for the cyclization step, use the minimum stoichiometric amount necessary to avoid over-oxidation of the product.
-
Avoid Harsh Oxidizing Agents: When possible, opt for milder oxidizing agents.
-
Inert Atmosphere During Workup: If the product is found to be sensitive to air, perform the workup and purification steps under an inert atmosphere.
-
Storage Conditions: Store the purified 1,4-benzothiazine under an inert atmosphere and protected from light to prevent slow oxidation over time.
Experimental Protocol: Controlled Oxidation to 1,4-Benzothiazine Sulfone
This protocol is provided for characterization purposes, to help identify the sulfone byproduct if it is suspected to be present in a reaction mixture.
-
Dissolve the 1,4-benzothiazine (1 mmol) in glacial acetic acid (10 mL).
-
Add 30% hydrogen peroxide (2-3 equivalents) dropwise to the solution.
-
Heat the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 1,4-benzothiazine sulfone.
Problem 4: Unexpected Rearrangements and Dimerizations
Symptom: Formation of unexpected products with different skeletal structures or higher molecular weights than the desired 1,4-benzothiazine.
Potential Root Causes and Mitigation:
-
Pummerer Rearrangement: While not a direct side reaction in the primary synthesis from 2-aminothiophenol, if sulfoxide intermediates are formed and activated (e.g., with an anhydride), a Pummerer rearrangement can occur, leading to α-acyloxy thioethers.[6][7][8] This is more likely to be a concern in multi-step syntheses where the 1,4-benzothiazine core is further functionalized.
-
Mitigation: Avoid the use of activating agents like acetic anhydride in the presence of sulfoxides if this rearrangement is not the desired outcome.
-
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can occur in systems with an activated aromatic ring and a suitable tethered nucleophile. While less common in the direct synthesis of 1,4-benzothiazines, it is a possibility in related sulfur-nitrogen heterocycle syntheses and should be considered if unexpected isomers are formed, particularly when using starting materials with strong electron-withdrawing groups.[7]
-
Mitigation: Careful selection of substrates to avoid the necessary electronic and steric requirements for this rearrangement.
-
-
Dimerization (Other than Disulfide): Under certain redox conditions, dimerization of 2-aminothioether derivatives via C-C coupling has been observed.[9] While less common for 2-aminothiophenol itself in this context, it highlights the potential for complex side reactions under specific catalytic or electrochemical conditions.
-
Mitigation: Avoid strong oxidizing or reducing conditions that could promote radical or other reactive intermediates leading to dimerization.
-
III. Data Summary and Visualization
Table 1: Common Side Products in 1,4-Benzothiazine Synthesis
| Side Product | Structure | Common Cause | Mitigation Strategy |
| Bis(2-aminophenyl) disulfide | Oxidation of 2-aminothiophenol | Use fresh starting material, inert atmosphere, degassed solvents. | |
| 1,4-Benzothiazine Sulfoxide | Over-oxidation of the product | Control stoichiometry of oxidants, use mild conditions. | |
| 1,4-Benzothiazine Sulfone | Harsh oxidation conditions | Avoid strong oxidizing agents and prolonged reaction times. | |
| Regioisomers | Use of unsymmetrical reactants | Use symmetrical reactants if possible, control reaction pH. |
Diagrams
Workflow for Troubleshooting Low Yield in 1,4-Benzothiazine Synthesis
Caption: Competing reaction pathways.
IV. References
-
Bates, D. K., & Kennewell, P. D. (2001). Intramolecular capture of pummerer reaction intermediates by an aromatic nucleophile: selective construction of 1,4-benzothiazine and indole ring systems. Chemical and Pharmaceutical Bulletin, 49(9), 1132-1137. [Link]
-
Davis, F. A., & Billmers, R. L. (1989). Adventures in Sulfur−Nitrogen Chemistry. Accounts of Chemical Research, 22(1), 23-30. [Link]
-
Saadouni, M., Ghailane, T., Boukhris, S., Hassikou, A., Habbadi, N., Ghailane, R., ... & Amri, H. (2014). Regioselective synthesis of new variety of 1, 4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]
-
Padwa, A., & Bur, S. K. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401-2432. [Link]
-
Erian, A. W. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]
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De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of α,β-Unsaturated Sulfoxides. Organic Reactions, 40, 157-405.
-
Ghosh, P., Mandal, S., Chatterjee, I., Mondal, T. K., & Goswami, S. (2015). Comparison of redox activity between 2-aminothioether and 2-aminothiophenol: redox-induced dimerization of 2-aminothioether via C–C coupling. Inorganic chemistry, 54(13), 6235-6244. [Link]
-
Gautam, N., & Gautam, D. C. (2012). Synthesis and spectral studies of 4H-1, 4-benzothiazine S, S-dioxides (sulfones). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1221-1226. [Link]
-
Gautam, N., & Gautam, D. C. (2010). Synthesis of 4H-1, 4-Benzothiazine-1, 1-dioxides (Sulfones) and Phenothiazine-5, 5-dioxides (Sulfones). E-Journal of Chemistry, 7(4), 1333-1338. [Link]
-
Zhang, Y., Li, P., Wang, L., & Wang, J. (2014). Photocatalyzed aerobic oxidation of thiols to disulfides using Cu2O polyhedra. ACS applied materials & interfaces, 6(24), 22264-22269. [Link]
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Bernthsen, A. (1883). Zur Kenntniss des Methylenblaus und verwandter Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 16(1), 1025-1030.
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Charpentier, P., Gailliot, P., Jacob, R., Gaudechon, J., & Buisson, P. (1952). Recherches sur les dérivés de la phénothiazine. Comptes rendus hebdomadaires des seances de l'academie des sciences, 235(1), 59-60.
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Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2. Angewandte Chemie International Edition, 43(26), 3400-3420.
-
Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291.
-
Morello, E. F. (1952). The Reaction of [alpha]-Haloketones with Amines. University of Minnesota.
-
Khatun, N., & Islam, S. M. (2024). Evolution in the synthesis of 1, 4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-25. [Link]
-
Kallitsis, K. M., Louloudi, M. A., & Deligiannakis, Y. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 3(4), 770-785. [Link]
-
Bhattacharya, S., & Basu, B. (2023). Greener Approaches towards 1, 4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organic Synthesis, 20(1), 2-19. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
-
Ghosh, S., Dutta, B., Mondal, P., & Ali, M. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper (ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(18), 15095-15107. [Link]
-
PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal for Advanced Research in Science & Technology, 11(12). [Link]
-
Akaji, K., Fujii, N., Yajima, H., & Kiso, Y. (1990). Studies on the synthesis of peptides containing a disulfide bond. I. A new synthesis of unsymmetrical cystine peptides. Chemical and Pharmaceutical Bulletin, 38(2), 349-353.
-
Pant, R., & Joshi, P. C. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 196-199. [Link]
-
Chae, H. Z., Uhm, T. B., & Rhee, S. G. (1995). Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. Proceedings of the National Academy of Sciences, 92(15), 7022-7026. [Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886-4902. [Link]
-
Masnabadi, N., & Zarei, M. (2019). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. Journal of the Iranian Chemical Society, 16(1), 123-130. [Link]
-
Scammells, P. J., Flynn, B. L., & Aurelio, L. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886-4902. [Link]
-
Singh, A., & Sharma, A. (2021). Continuous Flow Synthesis of 1, 4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]
-
Corona, P., & Vitale, P. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(21), 5037. [Link]
-
Merino, P. (2015). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 20(10), 18534-18536. [Link]
-
Martínez-Cifuentes, M., & Weiss-López, B. (2022). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 27(8), 2568. [Link]
-
Harmon, R. E., & Smith, L. L. (1957). U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
-
Sicker, D. (2016). Why n-alkylation is more favorable than o-alkyation?. ResearchGate. [Link]
-
Wang, H. C., & Lin, C. H. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 291-296. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C-C Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (EMBC). Recognizing that suboptimal solubility is a critical hurdle in experimental reproducibility and data accuracy, this document offers a structured approach to effectively solubilize and handle this compound for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as a poorly water-soluble compound. Its aqueous solubility is approximately 17.9 µg/mL[1]. This inherent low solubility in aqueous media necessitates the use of organic solvents or specialized formulation techniques for most biological assays.
Q2: What are the primary reasons for the poor water solubility of this compound?
A2: The limited aqueous solubility of this compound is attributed to its molecular structure. The benzothiazine core is a relatively large, nonpolar heterocyclic system. The presence of the ethyl ester and methyl groups further contributes to the lipophilic character of the molecule. These nonpolar moieties dominate over the polarizable sulfur and nitrogen atoms and the carbonyl group, leading to unfavorable interactions with water molecules.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the chemical properties of benzothiazine derivatives and common laboratory practices for poorly soluble compounds, the following solvents are recommended for initial testing:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays[2].
-
Secondary Recommendations: If DMSO is not suitable for your experimental system, consider the following alternatives. For related benzothiazine compounds, polar aprotic solvents and chlorinated solvents have been suggested to be effective[3].
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Dichloromethane (DCM)
-
Ethanol
-
It is crucial to note that the choice of solvent must be compatible with the intended downstream application, especially in cell-based assays where solvent toxicity is a significant concern.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides a systematic approach to overcoming common solubility challenges. The recommended workflow is designed to help you prepare a usable stock solution and avoid compound precipitation in your experimental setup.
Initial Solubility Assessment
Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test. This will conserve your compound and help you determine the optimal solvent and concentration.
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Add a measured, small volume of your chosen primary solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied.
-
Visually inspect the solution against a dark background to ensure no solid particles remain. A clear solution indicates successful solubilization at that concentration.
Preparing Stock Solutions for In Vitro Assays
The most common application requiring solubilization of this compound is for in vitro biological screening. The following protocol details the preparation of a high-concentration stock solution in DMSO, which is standard practice.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile, amber microcentrifuge tube or glass vial to protect it from light.
-
Add cell culture-grade, anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM)[4].
-
Vortex the solution thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution[4].
-
Visually confirm the absence of any particulates.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Addressing Compound Precipitation in Aqueous Media
A frequent issue is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous assay buffer or cell culture medium. This occurs because the compound, while soluble in the high-concentration organic solvent, becomes supersaturated and crashes out in the predominantly aqueous environment.
Q4: My compound precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common challenge. The primary goal is to maintain a final solvent concentration that is non-toxic to your cells while keeping your compound in solution. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Explanation of the Workflow:
-
Assess Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be at or below 0.5% to avoid significant cytotoxicity to most cell lines[5]. Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%)[3][6]. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
-
Adjust Dilution: If your initial dilution results in a high DMSO concentration, adjust your serial dilution strategy to achieve a final concentration within the tolerated range.
-
Lower Final Compound Concentration: If precipitation persists even at a safe DMSO concentration, you may be exceeding the compound's thermodynamic solubility limit in the aqueous medium. Try lowering the final concentration of the compound in your assay.
-
Advanced Formulation Strategies: If the required effective concentration of your compound is not achievable with a simple DMSO-based dilution, more advanced formulation strategies may be necessary. These can include the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68, or complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility[4].
Protocol 3: Preparing Working Solutions for Cell-Based Assays
This protocol outlines the preparation of a working solution with a final DMSO concentration of 0.5%.
-
Thaw an aliquot of your high-concentration DMSO stock solution of this compound at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium. For example, to prepare a 100 µM working solution from a 20 mM stock with a final DMSO concentration of 0.5%, you would add 2.5 µL of the stock solution to 497.5 µL of the medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO in the medium without the compound. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
-
Add the working solutions and the vehicle control to your cell cultures. Gently mix the plates after addition.
Data Summary: Recommended Solvent Concentrations
| Solvent | Application | Recommended Starting Concentration | Maximum Recommended Final Concentration in Cell Culture |
| DMSO | Stock Solution | 10-50 mM | ≤ 0.5% (cell line dependent)[5] |
| Ethanol | Alternative Stock Solution | Test solubility | ≤ 0.5% (cell line dependent) |
| DMF | Alternative Stock Solution | Test solubility | Not generally recommended for cell-based assays due to higher toxicity |
Visualization of the Solubilization Workflow
The following diagram illustrates the decision-making process for successfully solubilizing this compound for experimental use.
Caption: Solubilization workflow for EMBC.
References
- Dandia, A., Sarawgi, P., Hursthouse, M., & Ratnani, R. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 444-446.
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
-
ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. [Link]
-
Georganics. (n.d.). This compound - High purity | EN. [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
NCBI. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (n.d.). Benzothiazine derivatives solubility?. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Benzothiazine Synthesis
Welcome to the Technical Support Center for Benzothiazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzothiazine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address common initial queries regarding benzothiazine synthesis, providing concise answers and directing you to more detailed sections of this guide where appropriate.
Q1: What are the most common starting materials for synthesizing 1,4-benzothiazines?
The most prevalent and versatile precursor for the synthesis of 1,4-benzothiazines is 2-aminothiophenol.[1][2] This readily available building block contains the requisite nucleophilic amino and thiol groups positioned ortho to each other on a benzene ring, primed for cyclization reactions with a variety of electrophilic partners.
Q2: I'm seeing a significant amount of a yellow precipitate in my reaction mixture, even before adding my second reactant. What is it?
This is a classic issue when working with 2-aminothiophenol. The yellow precipitate is almost certainly the disulfide dimer, 2,2'-disulfanediyldianiline, formed by the oxidation of the thiol group.[3] This is a common cause of reduced yield, as it consumes your starting material. For mitigation strategies, please refer to the Troubleshooting Guide , specifically Problem 1: Low or No Product Yield .
Q3: My reaction is not proceeding to completion, and I'm isolating unreacted starting materials. What are the likely culprits?
Incomplete reactions in benzothiazine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Temperature: Many benzothiazine syntheses require heating to overcome the activation energy of the cyclization step.
-
Ineffective Catalysis: The choice of catalyst is critical and highly dependent on the specific synthetic route.
-
Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the reaction.
For a systematic approach to diagnosing and resolving this issue, consult the Troubleshooting Guide under Problem 1: Low or No Product Yield .
Q4: How can I monitor the progress of my benzothiazine synthesis?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using UV light, and staining with iodine vapor can also be effective.
Section 2: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles
This section provides a detailed, cause-and-effect analysis of common problems encountered during benzothiazine synthesis, complete with actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is a frustratingly common issue. The following table outlines potential causes and recommended solutions to systematically troubleshoot this problem.
| Potential Cause | Explanation & Causality | Recommended Solutions |
| Degradation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of an inactive disulfide dimer. This is often exacerbated by exposure to air and light. | 1. Use Fresh Starting Material: Whenever possible, use a freshly opened bottle of 2-aminothiophenol. 2. Purification: If the starting material is old or discolored, consider purification by distillation under reduced pressure or recrystallization. 3. Inert Atmosphere: For sensitive reactions, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical parameters that can significantly impact yield. | 1. Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if side product formation is observed at elevated temperatures, consider lowering the temperature.[3] 2. Solvent Screening: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction kinetics. Common solvents for benzothiazine synthesis include ethanol, DMF, DMSO, and acetonitrile.[4] 3. Time Course Study: Monitor the reaction by TLC at regular intervals to determine the optimal reaction time. |
| Ineffective or Inappropriate Catalyst | The catalyst plays a crucial role in facilitating the cyclization step. An incorrect or inactive catalyst will lead to poor conversion. | 1. Catalyst Selection: The choice of catalyst is route-dependent. For condensations with carboxylic acids, protic acids like polyphosphoric acid (PPA) or methanesulfonic acid are often effective.[3] For other routes, Lewis acids or iodine have been shown to be beneficial. 2. Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the catalyst is used as specified in the literature protocol. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, such as the Schiff base or enamine, without proceeding to the final cyclized benzothiazine. | 1. Promote Dehydration: For reactions that involve the elimination of water, ensure adequate conditions for its removal (e.g., use of a Dean-Stark trap or a dehydrating agent). 2. Stronger Acid/Base Catalysis: A stronger acid or base catalyst may be required to promote the final ring-closing step. |
Problem 2: Formation of Multiple Products & Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired benzothiazine.
| Side Product/Reaction | Plausible Mechanism & Cause | Mitigation Strategies |
| Disulfide Dimer of 2-Aminothiophenol | As discussed in Problem 1 , this is due to the oxidation of the starting material. | See solutions for Degradation of 2-Aminothiophenol in the table above. |
| Benzothiazole Formation | In some instances, particularly under harsh oxidative conditions, over-oxidation can lead to the formation of a benzothiazole instead of the desired benzothiazine. | 1. Milder Oxidizing Agents: If an oxidant is used, consider switching to a milder reagent. 2. Control of Reaction Temperature: Avoid excessive heating, which can promote aromatization. |
| Self-Condensation of Carbonyl Reactant | Aldehydes and ketones, especially under basic or acidic conditions, can undergo self-condensation (e.g., aldol condensation) to form undesired byproducts. | 1. Order of Addition: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminothiophenol to maintain a low concentration of the carbonyl reactant. 2. Temperature Control: Perform the reaction at a lower temperature to disfavor the self-condensation pathway. |
| Regioisomers | When using unsymmetrical reaction partners, the formation of different benzothiazine isomers is possible (e.g., 1,4-benzothiazine vs. other isomers).[5] | 1. Control of Reaction Conditions: The regioselectivity can often be influenced by the choice of solvent, catalyst, and temperature. For example, in the reaction of 2-aminothiophenol with epoxides, neutral conditions can favor the formation of one regioisomer, while acidic conditions (using 2-aminothiophenol hydrochloride) can lead to the other.[5] 2. Protecting Groups: In some cases, the use of protecting groups on one of the nucleophilic sites of 2-aminothiophenol can direct the cyclization to the desired position. |
Problem 3: Purification Challenges
Even with a successful reaction, isolating the pure benzothiazine can be challenging.
| Issue | Common Causes | Recommended Purification Strategies |
| Oily Product | The crude product may not crystallize and instead forms an oil. This can be due to the presence of impurities that inhibit crystallization. | 1. Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. 2. Column Chromatography: If trituration fails, purification by column chromatography is the next logical step. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened by TLC to find the optimal conditions for separation.[6] |
| Difficulty in Removing Starting Materials/Byproducts | The polarity of the desired product may be very similar to that of the starting materials or byproducts, making separation difficult. | 1. Recrystallization: This is a powerful purification technique for solid products.[7][8] The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[9][10] 2. Acid-Base Extraction: If the benzothiazine or impurities have acidic or basic functional groups, an acid-base workup can be used to selectively extract them into aqueous layers. |
| Co-elution in Column Chromatography | The desired product and a persistent impurity may have very similar retention factors (Rf) on TLC, leading to co-elution during column chromatography. | 1. Optimize Solvent System: Experiment with different solvent systems of varying polarity and composition. 2. Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina. |
Section 3: Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for common benzothiazine syntheses. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Synthesis of a 1,4-Benzothiazine from 2-Aminothiophenol and a 1,3-Dicarbonyl Compound
This method is a widely used and generally high-yielding approach to substituted 1,4-benzothiazines.[4][6]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (5-10 mL).
-
Addition of Reactant: To the stirred solution, add the 1,3-dicarbonyl compound (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of a 2,1-Benzothiazine Derivative
This protocol outlines a representative synthesis of a 2,1-benzothiazine, highlighting a different synthetic strategy.[11][12]
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of Intermediate: Synthesize the required precursor, for example, 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][11][13]thiazine 2,2-dioxide, according to literature procedures.[11]
-
Condensation Reaction: To a solution of the hydrazono-benzothiazine intermediate (1.0 mmol) in methanol (15 mL), add the appropriate aldehyde or ketone (1.0 mmol) and a catalytic amount of an acid (e.g., a few drops of phosphoric acid).[11]
-
Reaction Conditions: Reflux the reaction mixture until a precipitate forms. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent to obtain the pure 2,1-benzothiazine derivative.
Section 4: Characterization of Benzothiazines
Confirmation of the structure and purity of your synthesized benzothiazine is crucial. Here are the key characterization techniques and what to look for.
| Technique | Key Features & Interpretation |
| ¹H NMR | - Aromatic Protons: Expect complex multiplets in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns. - Heterocyclic Ring Protons: The chemical shifts and multiplicities of the protons on the thiazine ring are highly diagnostic of the specific isomer and substitution pattern. - NH Proton: The NH proton of the thiazine ring often appears as a broad singlet, and its chemical shift can be concentration-dependent. |
| ¹³C NMR | - Aromatic Carbons: A series of signals will be present in the aromatic region (typically 110-150 ppm). - Heterocyclic Ring Carbons: The chemical shifts of the carbons within the thiazine ring provide valuable structural information. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the desired benzothiazine. - Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M+ peak. - Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. For example, 1,4-benzothiazines with a benzoyl group often show a characteristic loss of the benzoyl cation (m/z 105).[3] |
| Infrared (IR) Spectroscopy | - N-H Stretch: A characteristic absorption band for the N-H stretch is typically observed in the region of 3200-3400 cm⁻¹. - C=C Aromatic Stretch: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. - C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹). |
Section 5: Visualizing Reaction Pathways
To aid in the conceptual understanding of benzothiazine synthesis, the following diagrams illustrate key mechanistic steps and workflows.
Caption: General experimental workflow for benzothiazine synthesis.
Caption: A logical approach to troubleshooting benzothiazine synthesis.
References
-
Zia-ur-Rehman, M., et al. (2018). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 8(36), 20193-20207. Available from: [Link]
- Mor, S., & Nagoria, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
- Pratap, U. R., et al. (2011). A novel one-pot synthesis of 1,4-benzothiazines by oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds using baker's yeast. Tetrahedron Letters, 52(35), 4585-4588.
-
Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. Available from: [Link]
- Ghailane, T., et al. (2011). Regio-Controlled Synthesis of 1,4-Benzothiazinones. HETEROCYCLES, 83(2), 357.
-
Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5021-5048. Available from: [Link]
-
Zia-ur-Rehman, M., et al. (2018). Synthetic route for the titled 2,1-benzothiazine derivatives. ResearchGate. Available from: [Link]
- Jahnavi, G., Kharche, A. P., & Mahammad, A. (2023). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 52(2).
- BenchChem. (2025).
- Londhe, V. B., et al. (2017). A biomimetic strategy for the synthesis of 1,4-benzothiazine derivatives using β-cyclodextrin as a supramolecular catalyst in water. New Journal of Chemistry, 41(19), 10756-10762.
- Jahnavi, G., Kharche, A. P., & Mahammad, A. (2023). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 52(2).
- Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 232-263.
-
Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5021-5048. Available from: [Link]
-
Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5021-5048. Available from: [Link]
- G. S. (2007). Benzothiazines in organic synthesis. Stereoselectivity in the intermolecular Michael addition reactions of benzothiazines. The Journal of Organic Chemistry, 72(24), 9253–9260.
- Maslivets, A. N., et al. (2020). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Beilstein Journal of Organic Chemistry, 16, 2309-2321.
- University of Wisconsin-Madison. (n.d.).
- Kaczorowska, M. A., et al. (2022).
- University of Rochester. (n.d.).
- CUNY. (n.d.).
- Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation?
- d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. International Journal of Molecular Sciences, 24(17), 13219.
- Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(3), 273-281.
- Ecker, D. J., et al. (2004). NMR-based characterization of phenothiazines as a RNA binding scaffold. Journal of the American Chemical Society, 126(13), 4139-4147.
- Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(14), 5347.
Sources
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective synthesis of C3-functionalized 2,1-benzothiazine 2,2-dioxides by N-heterocyclic carbene catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting common issues in benzothiazine crystallography
Welcome to the technical support center for benzothiazine crystallography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization and structural analysis of benzothiazine derivatives. My aim is to provide not just procedural guidance, but a deeper understanding of the crystallographic principles at play, empowering you to make informed decisions in your experimental work.
I. FAQs: Quick Navigation
PART 1: The Perennial Challenge: Obtaining Diffraction-Quality Crystals
Question: I've followed standard crystallization protocols, but my benzothiazine compound only yields microcrystalline powder, oils, or very fine needles. What factors should I reconsider to grow single crystals suitable for X-ray diffraction?
Answer:
Obtaining high-quality single crystals is often the most significant hurdle in structure determination.[1][2] For benzothiazine derivatives, which can have complex intermolecular interactions, a systematic approach to crystallization is crucial.
Causality Behind Poor Crystal Growth:
Poor crystal formation is fundamentally a problem of kinetics and thermodynamics. The goal is to guide the molecules to assemble into a highly ordered lattice slowly and deliberately. Rapid precipitation, driven by high supersaturation, favors the formation of many small nuclei, leading to microcrystals or amorphous material.[3][4] The presence of impurities can also inhibit crystal growth or be incorporated into the lattice, degrading crystal quality.
Troubleshooting Workflow for Crystal Growth:
Caption: A decision-making workflow for troubleshooting poor crystal growth.
Step-by-Step Methodologies:
-
Re-evaluate Purity: The purer your compound, the higher the chance of obtaining X-ray quality crystals.[1] Even minor impurities can act as nucleation inhibitors or disrupt lattice formation. Re-purify your benzothiazine derivative by column chromatography or recrystallization, and confirm purity using NMR and LC-MS.
-
Systematic Solvent Screening: The choice of solvent is critical.[1] You are looking for a solvent in which your compound has moderate solubility.[3]
-
Protocol for Solvent Screening:
-
Prepare a series of small vials with a few milligrams of your compound.
-
Add a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). Aromatic solvents like toluene or benzene can sometimes facilitate crystal packing.[2]
-
Observe solubility at room temperature and with gentle heating.
-
Promising solvents are those in which the compound is sparingly soluble at room temperature but dissolves upon heating.
-
-
-
Vary the Crystallization Technique:
| Technique | Principle | Best For |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, leading to gradual supersaturation.[3][5] | Compounds that are moderately soluble at room temperature. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly, decreasing solubility and inducing crystallization.[2][4] | Compounds with a significant temperature-dependent solubility. |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility. | When direct mixing of solvents causes rapid precipitation. |
| Layering | A layer of the anti-solvent is carefully added on top of the compound solution. Crystallization occurs at the interface. | Sensitive compounds, as it avoids rapid changes in solvent environment.[6] |
-
Consider Co-crystallization: If your benzothiazine derivative has strong hydrogen bond donors or acceptors, co-crystallization with a suitable co-former can promote the formation of a stable, well-ordered crystal lattice.[7] This technique can be particularly useful for molecules that are reluctant to crystallize on their own.
PART 2: The Polymorphism Puzzle: Controlling Crystal Forms
Question: I have successfully crystallized my benzothiazine derivative, but subsequent crystallizations have produced a different crystal form with a distinct diffraction pattern. How can I ensure I consistently obtain the desired polymorph?
Answer:
The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[8] This is a common phenomenon in pharmaceutical compounds, including benzothiazine derivatives, and can significantly impact physical properties like solubility and bioavailability.
Causality of Polymorphism:
Polymorphs arise because molecules can pack in different arrangements in the crystal lattice, resulting in different crystal structures with varying stabilities. The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization, such as:
-
Solvent: Different solvents can favor specific intermolecular interactions, leading to different packing arrangements.
-
Temperature: The rate of cooling can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) form crystallizes.[9]
-
Supersaturation: The level of supersaturation can influence which polymorph nucleates first.
Troubleshooting and Control Strategies:
-
Characterize All Forms: Before you can control polymorphism, you must identify and characterize all accessible forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Controlled Crystallization Protocol:
-
Seeding: This is the most effective method for obtaining a specific polymorph.[2]
-
Obtain a small crystal of the desired polymorph (the "seed").
-
Prepare a saturated solution of your compound.
-
Introduce the seed crystal into the solution. The seed will act as a template for the growth of the desired crystal form.
-
-
Solvent System: Identify the solvent system that consistently produces the desired form and use it for all subsequent crystallizations.
-
Temperature Control: Precisely control the cooling rate. Slow cooling generally favors the thermodynamically most stable form.
-
-
Slurry Experiments for Stability Assessment:
-
Protocol:
-
Suspend a mixture of the different polymorphs in a solvent in which they are sparingly soluble.
-
Stir the slurry for an extended period (days to weeks).
-
Periodically sample the solid and analyze it by PXRD.
-
-
Interpretation: The less stable forms will dissolve and recrystallize as the most stable form under those conditions. This helps to determine the most thermodynamically stable polymorph.
-
PART 3: Tackling Twinning: When One Crystal Behaves as Many
Question: My data processing software indicates that my crystal may be twinned. The R-factors are high, and the model refinement is unstable. What is twinning, and how can I address it?
Answer:
Twinning occurs when two or more crystals are intergrown in a symmetrical, non-random manner.[10] These individual components, or "domains," are related by a specific symmetry operation, the "twin law."[11] The resulting diffraction pattern is a superposition of the patterns from each domain, which can complicate structure solution and refinement.[11]
Identifying Twinning:
-
Diffraction Pattern: The diffraction spots may appear split or unusually shaped. In some cases, the apparent symmetry of the diffraction pattern is higher than the true symmetry of the crystal.
-
Unit Cell Determination: The automated indexing software may propose a unit cell with higher symmetry that is inconsistent with the observed systematic absences.[12]
-
Intensity Statistics: Statistical tests, such as the cumulative intensity distribution, can be sensitive to the presence of twinning.[13]
Workflow for Addressing Twinning:
Caption: A workflow for the identification and handling of twinned crystal data.
Resolving Twinned Structures:
-
Data Collection Strategy: If twinning is suspected, it is beneficial to collect a highly redundant dataset (i.e., measure the same reflections multiple times at different crystal orientations).
-
Data Processing: Modern crystallographic software packages (e.g., from Bruker or Rigaku) have routines to identify the twin law and process the data accordingly.[14][15][16] This involves generating an HKLF 5 format file in SHELX, which contains the intensities of both twin components for each reflection.
-
Structure Refinement: The structure is then refined against the twinned data. This involves adding an instruction to the refinement program (e.g., TWIN in SHELXL) that specifies the twin law and allows for the refinement of the twin component ratio (the BASF parameter).[17]
-
Prevention: If twinning is persistent, it may be necessary to modify the crystallization conditions. Transformation twins can occur due to phase transitions upon cooling, so trying crystallization at a constant temperature might help.[10]
PART 4: Resolving Disorder: Modeling Molecular Flexibility and Positional Ambiguity
Question: During refinement, some atoms in my benzothiazine molecule show unusually large and elongated thermal ellipsoids, and there are significant residual electron density peaks nearby. Could this be disorder?
Answer:
Yes, these are classic signs of crystallographic disorder. Disorder occurs when a molecule or part of a molecule occupies more than one position or conformation in the crystal lattice.[18] The resulting electron density is an average of all the components.[19]
Causality and Types of Disorder:
-
Conformational Disorder: Flexible parts of a molecule, such as side chains, may adopt multiple conformations.
-
Positional Disorder: The entire molecule may occupy two or more closely spaced positions.
-
Disorder about a Symmetry Element: If a molecule lies on a crystallographic symmetry element (e.g., an inversion center) that is not a true symmetry of the molecule itself, it must be disordered.[19]
Modeling Disorder in Refinement:
Modeling disorder involves creating a model that accounts for each component and its fractional occupancy.
Protocol for Refining a Two-Component Disorder using SHELXL:
-
Identify the Disordered Atoms: Examine the electron density map and the atomic displacement parameters (thermal ellipsoids) to identify the region of disorder.
-
Split the Atoms: For each disordered atom, create two new atom positions (e.g., C1A and C1B). Place them in the locations suggested by the residual electron density peaks.
-
Use PART Instructions: In the SHELXL instruction file (.ins), enclose the atoms of the first component between PART 1 and PART 0, and the atoms of the second component between PART 2 and PART 0.
-
Refine Occupancies: The occupancies of the two components must sum to one. This is achieved using a free variable (FVAR).
-
Set the occupancy of atoms in PART 1 to 21.0.
-
Set the occupancy of atoms in PART 2 to -31.0.
-
The FVAR line in the instruction file will have the overall scale factor and the initial occupancy of the major component (e.g., FVAR 0.25 0.7).
-
-
Apply Restraints: It is crucial to use restraints to maintain sensible molecular geometry, as the diffraction data alone may not be sufficient to define the positions of the disordered atoms accurately.[19] Common restraints include:
-
SADI or DFIX: To restrain bond lengths.
-
SAME or SADI: To make the geometries of the two components similar.
-
EADP: To restrain the atomic displacement parameters of corresponding atoms to be similar.
-
PART 5: The Solvent Question: Identifying and Managing Solvates
Question: My elemental analysis and thermogravimetric analysis (TGA) suggest the presence of solvent in my crystals, but I don't see clear electron density for it in the structure. How should I proceed?
Answer:
The incorporation of solvent molecules into the crystal lattice results in the formation of a solvate (or a hydrate if the solvent is water). This is a common occurrence, especially when crystallizing from solvents that can form hydrogen bonds.
Impact of Solvates:
-
Stoichiometry: The presence of solvent changes the chemical formula and molecular weight of the crystalline material.
-
Stability: Solvates can have different thermal stabilities and hygroscopic properties compared to the unsolvated form. Desolvation upon heating or exposure to vacuum can lead to a loss of crystallinity.
-
Structure Refinement: Highly mobile or disordered solvent molecules can be difficult to model, leading to high R-factors and residual electron density.
Troubleshooting Disordered Solvent:
-
Data Quality: High-quality, high-resolution data is essential for resolving weakly scattering and disordered solvent molecules.
-
Difference Fourier Maps: Carefully inspect the difference electron density map for large, diffuse peaks that could correspond to solvent molecules.
-
Modeling Disordered Solvent: If discrete positions cannot be modeled, programs like PLATON/SQUEEZE can be used.[20]
-
The SQUEEZE Procedure: This algorithm calculates the electron density contribution from the disordered solvent in the solvent-accessible voids of the crystal and subtracts it from the observed structure factors.
-
Important Note: This is a last resort and should be used with caution. It is essential to provide strong supporting evidence (e.g., from TGA and NMR) for the identity and quantity of the solvent being squeezed.
-
-
Prevention: If the presence of solvent is problematic, try to crystallize the compound from a solvent that is less likely to be incorporated into the lattice (e.g., a non-polar, aprotic solvent).
VI. References
Sources
- 1. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 6. iucr.org [iucr.org]
- 7. ijsra.net [ijsra.net]
- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 9. mt.com [mt.com]
- 10. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. rigaku.com [rigaku.com]
- 15. iucr.org [iucr.org]
- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 17. Resources – Crystallography Center [labs.utdallas.edu]
- 18. Crystallographic disorder - Wikipedia [en.wikipedia.org]
- 19. ou.edu [ou.edu]
- 20. academic.oup.com [academic.oup.com]
Preventing degradation of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate during storage
Welcome to the technical support center for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound is a heterocyclic compound with a benzothiazine core, a structure known for its utility in medicinal chemistry.[1][2] However, the inherent reactivity of the 1,4-benzothiazine ring system, coupled with the presence of an ethyl ester functional group, presents specific stability challenges. Proactively understanding these potential degradation pathways is the first step in preventing the loss of your valuable compound.
The primary vulnerabilities of this molecule are:
-
Hydrolysis: The ethyl ester group is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[3][4]
-
Oxidation: The sulfur atom in the thiazine ring is a prime target for oxidation, which can lead to the formation of sulfoxides or sulfones. Additionally, the benzothiazine ring system itself can be prone to oxidative dimerization.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions in heterocyclic compounds.
This guide will provide you with the tools to mitigate these risks.
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during the handling and storage of this compound.
Question 1: I've observed a decrease in the purity of my compound over time, even when stored in the freezer. What could be the cause?
Answer:
A decrease in purity despite cold storage suggests that temperature alone may not be the only factor influencing degradation. Several possibilities should be considered:
-
Presence of Moisture: The compound is an ester and therefore susceptible to hydrolysis.[3][4] Even small amounts of condensed moisture in your storage container can lead to slow hydrolysis over time, forming the corresponding carboxylic acid. Ensure the compound is stored in a tightly sealed container with a desiccant.
-
Exposure to Air (Oxygen): The sulfur atom in the benzothiazine ring can be oxidized.[1] If the container is not properly sealed or has a large headspace of air, slow oxidation can occur. Consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Incompatible Storage Container: While less common, certain plastics can leach impurities or be permeable to gases, which could catalyze degradation. We recommend storing the solid compound in amber glass vials with PTFE-lined caps.
Question 2: My solution of the compound in methanol changes color from pale yellow to a more intense yellow/brown upon standing. What is happening?
Answer:
Color change in solution is a strong indicator of degradation. The most likely culprit is oxidative dimerization .[1] Benzothiazine derivatives can be unstable in solution and undergo oxidation to form colored dimeric impurities.[1]
-
Causality: This process is often accelerated by exposure to light and oxygen. The solvent can also play a role. While methanol is a common solvent, ensure it is of high purity and de-gassed if the compound shows significant instability.
-
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If a stock solution must be stored, protect it from light by using an amber vial or wrapping it in aluminum foil.
-
Store solutions under an inert atmosphere (argon or nitrogen).
-
Consider storing solutions at low temperatures (-20°C or -80°C) to slow the degradation rate.
-
Question 3: I am using the compound in an acidic or basic buffer for my assay, and I'm getting inconsistent results. Could the compound be degrading?
Answer:
Yes, it is highly likely that your compound is degrading under these conditions. Benzothiazine derivatives with a carboxylic function at the C-3 position have been shown to have low stability in both acidic and basic conditions.[1]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ester linkage can be hydrolyzed to the carboxylic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the ester will be rapidly cleaved to form the carboxylate salt and ethanol.[3][4]
To address this:
-
pH Stability Profile: If possible, perform a preliminary experiment to determine the pH stability profile of your compound. This involves incubating the compound in buffers of varying pH for a set time and then analyzing the remaining parent compound by HPLC.
-
Minimize Exposure Time: If your experimental protocol requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.
-
Alternative Assay Conditions: Explore if your assay can be performed at or near neutral pH where the compound is likely to be more stable.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial to protect from light. To prevent hydrolysis, it is highly recommended to store it in a desiccated environment . For added protection against oxidation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.
Q2: How should I prepare and store solutions of this compound?
A2: It is always best to prepare solutions fresh for each experiment. If a stock solution is necessary:
-
Use a high-purity, anhydrous solvent.
-
Store the solution in a tightly sealed amber vial with a PTFE-lined cap.
-
Protect from light.
-
Store at -20°C or colder .
-
For maximum stability, purge the solution with an inert gas before sealing.
Q3: What analytical technique is best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[5] This method should be able to separate the parent compound from its potential degradation products. A UV detector is typically used for detection. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial.
Q4: What are the expected degradation products I should look for?
A4: Based on the structure, the primary expected degradation products are:
-
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid: From the hydrolysis of the ethyl ester.
-
Oxidized derivatives: Such as the corresponding sulfoxide or sulfone.
-
Dimeric species: Resulting from oxidative coupling of the benzothiazine ring.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[6][7]
Objective: To intentionally degrade the compound under various stress conditions to generate potential impurities and degradation products.
Materials:
-
This compound
-
HPLC grade methanol, water, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve a portion in methanol for analysis.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve a portion in methanol for analysis.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2 for an example).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks, which represent potential degradation products.
Protocol 2: Example Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
V. Visualizing Degradation Pathways
To better understand the potential chemical transformations, the following diagrams illustrate the likely degradation pathways.
Caption: Potential hydrolytic and oxidative degradation pathways.
Caption: Workflow for assessing compound stability.
VI. References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]
-
Routes of drug degredation. (n.d.). SlideShare. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
Techniques for Unstable Compound Analysis. (2017, November 9). KCAS Bio. Retrieved from [Link]
-
Various Types and Mechanisms of Degradation Reactions. (2012, September 25). In Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). International Journal of Novel Research and Development, 9(3).
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014, October). International Journal of Pharma Research & Review, 3(10), 46-57.
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. Retrieved from [Link]
-
DEGRADATIONPATHWAY B. Pharm 2-2. (n.d.). Scribd. Retrieved from [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022). Beilstein Journal of Organic Chemistry, 18, 124-133.
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(21), 6485.
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research, 47(3).
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2012). Asian Journal of Research in Chemistry, 5(3), 281-292.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
This compound (C12H13NO2S). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). ResearchGate.
-
Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate. (2005, August). Acta Crystallographica Section E: Crystallographic Communications, 61(8).
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2019). Molecules, 24(6), 1054.
-
Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (2011). Journal of Saudi Chemical Society, 15(4), 355-360.
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2019). Scientia Pharmaceutica, 87(3), 19.
-
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). International Journal of Creative Research Thoughts, 6(4).
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). Molecules, 21(7), 869.
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2015). Tropical Journal of Pharmaceutical Research, 14(11), 2109-2114.
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). Molecules, 21(7), 869.
-
Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.). Google Patents.
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances, 15, 12345-12367.
-
methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
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- 7. biomedres.us [biomedres.us]
Navigating the Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Technical Support Guide for Scale-Up
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. This important heterocyclic scaffold is a key intermediate in the development of various pharmaceutical agents. This guide is structured to address common challenges and frequently asked questions encountered during laboratory-scale synthesis and, crucially, during the transition to pilot and manufacturing scales.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and directing users to more detailed troubleshooting sections where necessary.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method is the condensation reaction between 2-aminothiophenol and a β-ketoester, typically ethyl acetoacetate or ethyl 2-chloroacetoacetate. This approach is favored due to the availability of starting materials and generally good yields.[1][2][3]
Q2: My 2-aminothiophenol starting material is dark and gives a low yield. Why is this happening?
2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, 2,2'-disulfanediyldianiline.[4] This disulfide is a common impurity that will not participate in the desired reaction, thereby reducing the yield. It is crucial to use fresh, pure 2-aminothiophenol or to purify it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate this issue.
Q3: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
Besides the unreacted starting materials and the disulfide of 2-aminothiophenol, you may be observing the formation of isomeric benzothiazine structures or products from self-condensation of ethyl acetoacetate. Impurity profiling is essential during process development to identify and control these byproducts.[5][6][7]
Q4: The reaction appears to be sluggish or incomplete. What can I do to improve the reaction rate and conversion?
Several factors can influence the reaction rate. Consider the following:
-
Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions can accelerate the cyclization step. However, the choice of catalyst must be carefully evaluated to avoid promoting side reactions.
-
Temperature: Increasing the reaction temperature will generally increase the rate. However, this must be balanced with the potential for increased impurity formation.
-
Solvent: The choice of solvent can significantly impact reaction kinetics. Protic solvents like ethanol are commonly used, but aprotic solvents may also be effective depending on the specific reaction conditions.
Q5: My final product is an oil and difficult to crystallize. What purification strategies do you recommend for large-scale production?
Oily products are a common challenge in organic synthesis. For large-scale purification, consider the following:
-
Solvent Screening for Crystallization: A thorough solvent and anti-solvent screening is crucial.[8][9]
-
Seeding: Using seed crystals of the pure compound can induce crystallization.
-
Chromatography: While often a last resort at scale due to cost, column chromatography using silica gel or other stationary phases may be necessary if crystallization is not feasible.
II. Troubleshooting Guide for Scaling Up
Scaling up a chemical synthesis from the lab bench to a pilot plant or full-scale production introduces new challenges. This guide provides a systematic approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.
Problem 1: Poor Yield and Inconsistent Results at Scale
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidation of 2-Aminothiophenol | - Use fresh, high-purity 2-aminothiophenol. - Implement inert atmosphere blanketing (e.g., nitrogen) in the reactor. - Consider an in-situ purification or generation of 2-aminothiophenol if feasible. | 2-Aminothiophenol readily oxidizes to the disulfide, which is unreactive in the desired condensation.[4] At a larger scale, the increased surface area and longer processing times can exacerbate this issue. |
| Inefficient Mixing | - Evaluate and optimize the reactor's agitation speed and impeller design. - Ensure homogeneous mixing of reactants, especially during the addition phase. | Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. |
| Sub-optimal Reaction Temperature | - Monitor and control the internal reaction temperature precisely. - Perform a reaction calorimetry study to understand the exothermicity of the reaction. | The condensation reaction is often exothermic.[10] Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of degradation products. |
Problem 2: Exothermic Reaction and Temperature Control Issues
The condensation of 2-aminothiophenol with β-ketoesters can be exothermic. Managing this heat release is critical for safety and product quality at scale.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Rapid Reagent Addition | - Implement a controlled, slow addition of one of the reactants (e.g., ethyl acetoacetate) to the other. - Use a dosing pump for precise control over the addition rate. | A slow addition rate allows the reactor's cooling system to effectively remove the heat generated by the reaction, preventing a dangerous temperature rise.[10] |
| Inadequate Reactor Cooling | - Ensure the reactor's cooling jacket is functioning correctly and has sufficient heat transfer capacity. - Consider using a lower temperature coolant if necessary. | The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. The cooling system must be appropriately sized for the scale of the reaction. |
| Solvent Choice | - Select a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat of reaction. | The solvent can act as a heat sink, providing an additional layer of thermal control. |
Problem 3: Product Isolation and Purification Challenges at Scale
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Difficulty with Crystallization | - Conduct a thorough crystallization study to identify the optimal solvent system, temperature profile, and agitation rate. - Employ seeding strategies to ensure consistent crystallization and control particle size.[8][9] | Crystallization is a complex process influenced by many factors. A systematic approach is necessary to develop a robust and reproducible crystallization protocol for large-scale production. |
| Filtration and Drying Issues | - Optimize the filtration process by selecting the appropriate filter medium and pressure/vacuum settings. - Develop a drying protocol that effectively removes residual solvents without degrading the product. | Inefficient filtration can lead to product loss, while improper drying can result in a product that does not meet specifications. |
| Impurity Removal | - Identify the major impurities through analytical techniques like HPLC and LC-MS.[5][6][7] - Develop a purification strategy (e.g., recrystallization, washing) that specifically targets the removal of these impurities. | A thorough understanding of the impurity profile is essential for designing an effective and efficient purification process at scale. |
III. Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 2-aminothiophenol (10.0 g, 0.08 mol).
-
Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir to dissolve the 2-aminothiophenol.
-
Reagent Addition: Slowly add ethyl acetoacetate (11.4 g, 0.088 mol) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Considerations for Scale-Up
-
Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control is recommended.
-
Reagent Addition: Ethyl acetoacetate should be added via a dosing pump over a period of 1-2 hours to control the exotherm.
-
Inert Atmosphere: The reactor should be purged with nitrogen before starting the reaction and maintained under a nitrogen blanket throughout the process.
-
Workup and Isolation: The workup procedure will need to be adapted for large-scale equipment, such as using a filter press or centrifuge for solid isolation.
-
Process Analytical Technology (PAT): Consider implementing in-line monitoring techniques (e.g., FTIR, Raman) to track reaction progress and ensure consistency between batches.
IV. Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Scale-Up Workflow
Caption: A typical workflow for scaling up the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
V. References
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
-
Crystallization and Purification. ResearchGate. [Link]
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link]
-
Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. ResearchGate. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Bentham Science. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Bentham Science. [Link]
-
Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]
-
Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Greener Approaches towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Ingenta Connect. [Link]
-
Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]
-
Isolation process for 2-aminothiophenol. Google Patents.
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [Link]
-
Special Issue : Crystallization and Purification. MDPI. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. [Link]
Sources
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystals | Special Issue : Crystallization and Purification [mdpi.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Identifying and removing impurities from Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Welcome to the technical support center for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate. This reaction proceeds via a cyclocondensation mechanism, typically under heating, and can be performed with or without a catalyst.[1][2]
Q2: I have a persistent yellow discoloration in my product. What is the likely cause?
A2: A yellow to orange-red color often indicates the presence of oxidized species. The starting material, 2-aminothiophenol, is highly susceptible to aerobic oxidation, leading to the formation of the dimer, 2,2'-disulfanediyldianiline.[1][3] This impurity is intensely colored and can be carried through the synthesis.
Q3: My NMR spectrum shows an extra ethyl group and a downfield shift in the aromatic region. What could this be?
A3: This is a classic sign of N-alkylation of the benzothiazine ring. If your reaction is performed in an ethanolic solvent, or if ethanol is used during workup, there is a possibility of forming the N-ethylated byproduct, Ethyl 4-ethyl-3-methyl-4H-1,4-benzothiazine-2-carboxylate.
Q4: What are the best general-purpose techniques for purifying my product?
A4: The two most effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a detailed guide to identifying and removing the most common impurities encountered during the synthesis of this compound.
Impurity Profile
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
-
Side-Reaction Products:
-
2,2'-Disulfanediyldianiline (oxidized 2-aminothiophenol)
-
Ethyl 4-ethyl-3-methyl-4H-1,4-benzothiazine-2-carboxylate (N-ethylated byproduct)
-
Workflow for Impurity Identification and Remediation
Caption: Workflow for identifying and removing impurities.
Unreacted Starting Materials
Identification
Rationale: Unreacted starting materials are common in reactions that have not gone to completion. They are typically more polar than the final product.
| Compound | TLC Rf Value (Typical) | 1H NMR Key Signals (CDCl3) | Mass Spec (m/z) |
| 2-Aminothiophenol | Low Rf, streaks | Broad singlet for -SH and -NH2, multiplet in aromatic region (6.6-7.4 ppm) | 125 (M+) |
| Ethyl acetoacetate | Moderate Rf | Singlet at ~3.4 ppm (-CH2-), singlet at ~2.2 ppm (-CH3), quartet and triplet for ethyl group | 130 (M+) |
Removal Protocols
Method 1: Aqueous Wash
Expertise & Experience: An acidic wash will protonate the basic amine group of 2-aminothiophenol, rendering it water-soluble and easily removed from the organic phase containing your product.
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Method 2: Recrystallization
Expertise & Experience: The difference in solubility between the starting materials and the product in a chosen solvent system allows for effective purification. Ethanol is a common and effective solvent for recrystallizing benzothiazine derivatives.[1]
Step-by-Step Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Side-Reaction Product: 2,2'-Disulfanediyldianiline
Identification
Rationale: This disulfide is formed by the oxidation of 2-aminothiophenol and is a common, intensely colored impurity.
| Compound | TLC Rf Value (Typical) | 1H NMR Key Signals (DMSO-d6) | Mass Spec (m/z) |
| 2,2'-Disulfanediyldianiline | Moderate Rf, distinct yellow/orange spot | Broad singlet for -NH2 (~5.0 ppm), multiplet in aromatic region (6.5-7.5 ppm) | 248 (M+) |
Removal Protocol
Method: Recrystallization
Expertise & Experience: This impurity has different solubility characteristics compared to the desired product, making recrystallization an effective method for its removal.
Step-by-Step Protocol:
-
Follow the recrystallization protocol outlined above, using ethanol or an ethanol/water mixture.
-
If the impurity persists, a second recrystallization may be necessary.
Side-Reaction Product: Ethyl 4-ethyl-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Identification
Rationale: The N-ethylated byproduct is structurally very similar to the desired product, differing only by an ethyl group on the nitrogen atom. This makes it challenging to separate.
| Compound | TLC Rf Value (Typical) | 1H NMR Key Signals (CDCl3) | Mass Spec (m/z) |
| N-ethylated byproduct | Very close to the product, slightly higher Rf | Absence of N-H proton signal, additional quartet and triplet for the N-ethyl group. | 277 (M+) |
| Product | Moderate Rf | Broad singlet for N-H proton (~8.7 ppm) | 249 (M+) |
Removal Protocol
Method: Silica Gel Column Chromatography
Expertise & Experience: Due to the small difference in polarity between the product and the N-ethylated byproduct, column chromatography is the most effective method for separation. A non-polar eluent system will allow for better resolution.
Step-by-Step Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to isolate the desired product.
Caption: Decision tree for purification strategy.
References
-
Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. ResearchGate. [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. [Link]
-
SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC - NIH. [Link]
-
2,2'-Disulfanediyldianiline. Pharmaffiliates. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PMC - PubMed Central. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and Other Benzothiazine Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the benzothiazine scaffold represents a privileged heterocyclic system, underpinning a diverse array of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of a specific derivative, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, with other notable benzothiazine analogues. By synthesizing data from anticancer, antimicrobial, and anti-inflammatory studies, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of this fascinating class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of benzothiazine chemistry and its implications for designing novel therapeutic agents.
Introduction: The Versatile Benzothiazine Core
Benzothiazines, heterocyclic compounds featuring a benzene ring fused to a thiazine ring, exist as various isomers, with 1,4-benzothiazines and 1,2-benzothiazines being the most extensively studied for their medicinal properties.[1] The arrangement of the nitrogen and sulfur atoms within the six-membered thiazine ring, along with the nature and position of substituents on the bicyclic system, dictates the pharmacological profile of these compounds.[1][2] This structural versatility has led to the development of benzothiazine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3]
This guide will focus on this compound and its analogues, exploring how subtle modifications to the core structure influence its interaction with biological targets.
Anticancer Activity: A Focus on Lung Cancer
Recent studies have highlighted the potential of 1,4-benzothiazine derivatives as anticancer agents. A notable investigation into a series of substituted 1,4-benzothiazines revealed significant activity against the A-549 human lung cancer cell line.[4][5]
Comparative Anticancer Activity
While direct data for this compound is not extensively available, a study on its close structural analogue, Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][6]thiazine-2-carboxylate , demonstrated potent activity.[4][5] It is scientifically reasonable to assume a comparable level of activity for the ethyl ester due to the minor difference in the alkyl chain length of the ester group. The propyl analogue was identified as the most active compound in its series, effectively downregulating various pro-inflammatory genes in A-549 cells, which are crucial for cancer cell proliferation and migration.[4][5]
For a comparative perspective, the table below includes the half-maximal inhibitory concentration (IC₅₀) values of various benzothiazole and benzothiazine derivatives against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][6]thiazine-2-carboxylate | A549 (Lung) | Data not provided as IC₅₀, but identified as most active in the series | [4][5] |
| Indole based semicarbazide benzothiazole | A549 (Lung) | 0.84 | [3][7] |
| Pyridine containing pyrimidine benzothiazole | A549 (Lung) | 30.45 | [3] |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.074 ± 0.3 | [3] |
| Benzothiazole aniline derivative (Compound B) | A549 (Lung) | 9.8 | [8] |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperazin-1-yl)benzylidene)acetohydrazide | A549 (Lung) | 0.03 | [9] |
| Doxorubicin (Standard) | A549 (Lung) | Not specified in these studies | |
| Cisplatin (Standard) | A549 (Lung) | 0.06 | [9] |
Note: The data presented are from different studies and experimental conditions may vary.
The data suggests that the benzothiazine and benzothiazole scaffolds are promising for the development of potent anticancer agents. The activity is highly dependent on the substitution pattern, with some derivatives exhibiting nanomolar to low micromolar efficacy.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of benzothiazine derivatives against the A-549 lung cancer cell line is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for determining the in vitro anticancer activity of benzothiazine derivatives using the MTT assay.
Antimicrobial Activity: A Broad Spectrum of Potential
Benzothiazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][2] The mechanism of action is often attributed to the presence of the nitrogen and sulfur heteroatoms in the thiazine ring, which can interact with microbial enzymes and cellular processes.[2]
Comparative Antimicrobial Activity
Direct antimicrobial data for this compound is limited. However, studies on other 1,4-benzothiazine and 1,2-benzothiazine derivatives provide valuable insights into the antimicrobial potential of this class of compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Bacillus subtilis | 41-124 | [6] |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Escherichia coli | 58-158 | [6] |
| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Aspergillus niger | 59-78 | [6] |
| Various 1,2-Benzothiazine derivatives | Bacillus subtilis | 25-600 | [2][10][11] |
| Various 1,2-Benzothiazine derivatives | Staphylococcus aureus | 100-500 | [2][10][11] |
| Pyrazolo-1,2-benzothiazine acetamide (Compound 7h) | Staphylococcus aureus | 8.0 | [12] |
| Streptomycin (Standard) | Bacillus subtilis | 12.5 | [2] |
| Gentamicin (Standard) | Enterococcus faecium | 0.25-2 | [13] |
Note: The data presented are from different studies and experimental conditions may vary.
The data indicates that benzothiazine derivatives generally exhibit better activity against Gram-positive bacteria than Gram-negative bacteria.[2] The presence of specific substituents, such as halogens, on the benzene ring can significantly influence the antimicrobial potency.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Workflow for Broth Microdilution Method:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiazine derivatives using the broth microdilution method.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Benzothiazine derivatives, particularly those of the 1,2-benzothiazine class, are well-known for their anti-inflammatory properties, with some compounds like Piroxicam and Meloxicam being established non-steroidal anti-inflammatory drugs (NSAIDs).[14] The anti-inflammatory effects of benzothiazines are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[14]
Comparative Anti-inflammatory Activity
The table below presents the percentage inhibition of edema for various benzothiazole and other heterocyclic derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound/Derivative Class | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (monoclinic form) | 20 mg/kg | Not specified | Exceeded Piroxicam and Meloxicam | [14][15][16] |
| Benzothiazole derivative (17c) | Not specified | 3 h | 80 | [17] |
| Benzothiazole derivative (17i) | Not specified | 3 h | 78 | [17] |
| Triazine derivative (Compound 1) | 200 mg/kg | 4 h | 96.31 | [18] |
| Triazine derivative (Compound 3) | 200 mg/kg | 4 h | 99.69 | [18] |
| Diclofenac (Standard) | 40 mg/kg | 18 h | 70.00 | [19] |
| Nimesulide (Standard) | Not specified | 18 h | 72.50 | [19] |
| Indomethacin (Standard) | 10 mg/kg | 4 h | 57.66 | [18] |
Note: The data presented are from different studies and experimental conditions may vary.
These findings underscore the significant anti-inflammatory potential of the benzothiazine scaffold. The high efficacy of the 2,1-benzothiazine derivative suggests that exploring different isomeric forms and polymorphic states of benzothiazines is a promising strategy for developing potent anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of new chemical entities.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for evaluating the anti-inflammatory activity of benzothiazine derivatives using the carrageenan-induced paw edema model in rats.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzothiazine derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substitution on the Benzene Ring: The presence and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly modulate the biological activity. For instance, halogen substituents have been shown to enhance antimicrobial and anticancer activities.[2][3]
-
Substitution on the Thiazine Ring: Modifications at the N-H and other positions of the thiazine ring can influence the compound's potency and selectivity. For example, in some 1,2-benzothiazines, the presence of a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring was found to be important for antibacterial activity against Gram-positive bacteria.[2][10][11]
-
Isomeric Form: As demonstrated by the potent anti-inflammatory activity of a 2,1-benzothiazine derivative, the isomeric form of the benzothiazine core is a critical determinant of its pharmacological profile.[14][15][16]
Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. This includes the synthesis and evaluation of a wider range of derivatives with diverse substituents on both the benzene and thiazine rings. Direct comparative studies of these new analogues against established drugs and other benzothiazine derivatives in a panel of standardized biological assays will be crucial for identifying lead compounds with improved potency and selectivity. Furthermore, elucidation of the specific molecular targets and mechanisms of action will provide a rational basis for the future design of next-generation benzothiazine-based therapeutics.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While direct comparative data for this specific molecule is emerging, studies on its close analogues and other benzothiazine derivatives have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships within the benzothiazine family highlight the importance of specific substitution patterns and isomeric forms in determining the pharmacological profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate new benzothiazine derivatives with the aim of developing novel and effective therapeutic agents. The versatility of the benzothiazine scaffold ensures that it will remain an area of intense research and a source of potential new medicines for years to come.
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A Senior Application Scientist's Guide to the X-ray Diffraction Analysis of Benzothiazine Carboxylate Polymorphs
Foreword
In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact critical drug product attributes such as solubility, stability, bioavailability, and manufacturability.[1][2] For researchers, scientists, and drug development professionals, the robust characterization of these polymorphic forms is not merely an academic exercise but a regulatory and clinical necessity.
We will explore the causality behind experimental choices, from initial synthesis and crystallization to definitive structural elucidation by X-ray diffraction and thermal analysis, providing a self-validating framework for polymorph investigation.
The Genesis of Polymorphs: A Tale of Two Crystals
The journey of polymorph discovery begins with synthesis and crystallization. The conditions under which a molecule transitions from a disordered state (in solution or melt) to an ordered crystalline state dictate which polymorphic form is kinetically or thermodynamically favored. For our model compound, the two polymorphs, Form A and Form B, can be selectively isolated through controlled crystallization protocols.
The synthesis of the core molecule generally involves the reaction of 2-aminothiophenol precursors with appropriate ketoesters.[1][6] The crucial step for isolating different polymorphs lies in the final crystallization process. It was observed that heterogeneous crystallization from ethanol yields the monoclinic form (Form A), while homogeneous crystallization from the same solvent produces the orthorhombic form (Form B).[3][4] This highlights a fundamental principle: the nucleation and growth process is exquisitely sensitive to environmental factors.
Experimental Protocol: Polymorph Crystallization
-
Synthesis of the Crude Product: Synthesize Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate following established literature procedures.
-
Isolation of Form A (Monoclinic):
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly and undisturbed to room temperature. Induce crystallization if necessary by scratching the glass surface (heterogeneous nucleation).
-
Collect the resulting crystals by filtration. These crystals are expected to be predominantly Form A.
-
-
Isolation of Form B (Orthorhombic):
-
Prepare a saturated solution of the crude product in ethanol at an elevated temperature.
-
Filter the hot solution to remove any undissolved particles (ensuring homogeneous nucleation).
-
Allow the clear filtrate to evaporate slowly in a loosely covered vessel.
-
Collect the resulting crystals by filtration. These crystals are expected to be predominantly Form B.
-
The causality here is the control over nucleation. The first protocol encourages nucleation on surfaces, a lower energy pathway that, in this case, leads to the monoclinic form. The second protocol, by removing nucleation sites via hot filtration, forces the system into a different crystallization pathway, yielding the orthorhombic form.
The Definitive Fingerprint: X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is the cornerstone technique for polymorph screening and identification.[1][2] It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the planes of atoms in the crystal lattice.[7] Different polymorphs, having different unit cells and atomic arrangements, will produce distinct diffraction patterns.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (~20-50 mg) of the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition:
-
Mount the powder on a zero-background sample holder.
-
Utilize a modern Bragg-Brentano diffractometer equipped with a Cu Kα source (λ = 1.5406 Å) and a high-speed detector.
-
Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a sufficient counting time per step to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.
-
Compare the resulting diffractograms of Form A and Form B.
-
The distinct peak positions in the XRPD patterns of Form A and Form B (Figure 1) provide unequivocal evidence of two different crystalline forms.
Figure 1: Comparative XRPD Patterns
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A Spectroscopic Guide to Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and its Analogs: Structure-Spectrum Correlations
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the 1,4-benzothiazine scaffold being a recurring motif in a multitude of pharmacologically active agents.[1][2][3] These molecules exhibit a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The precise characterization of these molecules is the bedrock of drug discovery and development, ensuring purity, confirming structure, and enabling the elucidation of structure-activity relationships. This guide provides an in-depth spectroscopic comparison of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and its analogs, offering insights into how subtle structural modifications are reflected in their spectral data.
The Analytical Imperative: A Multi-Technique Approach
The unambiguous identification and characterization of organic molecules necessitate a multi-pronged analytical approach. No single technique can provide a complete picture; instead, we rely on the synergy of several spectroscopic methods. Mass spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to the overall structure. Infrared (IR) spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, maps the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
Experimental Protocols: A Foundation of Trustworthy Data
The data presented herein is a compilation from various studies, all adhering to standard and rigorous analytical practices. The following protocols are representative of the methodologies employed to acquire the spectroscopic data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: The carbon-13 spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. Chemical shifts are also referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with the absorption frequencies reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction, is used.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass spectrum is a plot of ion abundance versus the mass-to-charge ratio (m/z).
The Core Structure: this compound
The parent compound for our comparison is this compound. Its structure is the foundation upon which the analogs are built.
Caption: Core structure of this compound.
Spectroscopic Comparison of Analogs
The following tables summarize the key spectroscopic data for the parent compound and a selection of its analogs. The data highlights how changes in substitution patterns on the benzothiazine ring system influence the spectroscopic signatures.
¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -CH₃ (at C3) | -OCH₂CH₃ (Ester) | -CH₂CH₃ (Ester) | Other Signals |
| This compound | 6.4-7.8 (m) | 1.98 (s) | 4.34 (m) | 1.38 (t) | 11.25 (s, NH) |
| Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate | 7.04-7.86 (m) | 1.98 (s) | 4.34 (m) | 1.38 (t) | 11.25 (s, NH) |
| 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 6.4-6.85 (m, 3H) | 2.25 (s) | 4.05 (q) | 1.25 (t) | 8.7 (s, NH) |
| 2-Ethoxycarbonyl-3,7-dimethyl-4H-1,4-benzothiazine | 6.4-6.7 (m, 3H) | 2.25 (s) | 4.15 (q) | 1.25 (t) | 8.8 (s, NH), 1.95 (s, CH₃ at C7) |
| 7-Ethoxy-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 6.3-6.85 (m, 3H) | 2.2 (s) | 4.10 (q) | 1.20 (t) | 8.75 (s, NH), 3.95 (q, OCH₂CH₃), 1.40 (t, OCH₂CH₃) |
| 2-Ethoxycarbonyl-7-methoxy-3-methyl-4H-1,4-benzothiazine | 6.4-6.8 (m, 3H) | 2.25 (s) | 3.95 (q) | 1.25 (t) | 8.8 (s, NH), 4.4 (s, OCH₃) |
¹³C NMR Data (δ, ppm)
| Compound | C=O (Ester) | Aromatic Carbons | C2 | C3 | -CH₃ (at C3) | -OCH₂CH₃ (Ester) | -CH₂CH₃ (Ester) | Other Signals |
| Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate | 165.5 | 118.7-134.2 | 153.4 | 132.1 | 21.0 | 61.1 | 14.6 | - |
IR Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Ester) | C-O Stretch | C-H Stretch (Aliphatic) | Aromatic C=C Stretch |
| Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate | 3250-3400 | 1696 | - | 2983-2900 | ~1600 |
| 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 3380 | 1690 | 1240, 1040 | 2985 | ~1600 |
| 2-Ethoxycarbonyl-3,7-dimethyl-4H-1,4-benzothiazine | 3460 | 1680 | 1230, 1035 | 2980 | ~1600 |
| 7-Ethoxy-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 3410 | 1685 | 1230, 1035 | 3000 | ~1600 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 235 | Predicted: [M+H]⁺ at 236.07, [M+Na]⁺ at 258.06[4] |
| 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 269 | 241 (M⁺ - C₂H₄), 224 (M⁺ - OC₂H₅), 196 (M⁺ - COOC₂H₅)[1] |
| 2-Ethoxycarbonyl-3,7-dimethyl-4H-1,4-benzothiazine | 249 | 220 (M⁺ - C₂H₅), 204 (M⁺ - OC₂H₅), 192 (M⁺ - COOC₂H₅)[1] |
| 7-Ethoxy-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 279 | 251 (M⁺ - C₂H₄), 234 (M⁺ - OC₂H₅), 222 (M⁺ - COOC₂H₅)[1] |
| 2-Ethoxycarbonyl-7-methoxy-3-methyl-4H-1,4-benzothiazine | 265 | 250 (M⁺ - CH₃), 235 (M⁺ - CH₂O), 222 (M⁺ - CH₃, CO)[1] |
Interpreting the Spectral Data: A Causal Analysis
The data presented in the tables reveals distinct trends that can be directly correlated with the structural features of the molecules.
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is particularly informative. In the parent compound, the aromatic protons appear as a multiplet. However, the introduction of a substituent on the benzene ring, as seen in the 7-chloro, 7-methyl, 7-ethoxy, and 7-methoxy analogs, simplifies this region, often resolving the multiplet into more defined patterns. The chemical shift of the N-H proton is also noteworthy. It appears as a sharp singlet at a relatively high chemical shift (around 8.7-11.25 ppm), indicative of its acidic nature and potential involvement in hydrogen bonding. The signals for the ethyl ester and the C3-methyl group are generally consistent across the series, with minor variations in chemical shift due to the electronic effects of the aromatic ring substituents.
¹³C NMR Analysis
The ¹³C NMR spectrum of the 1-oxo analog provides a useful reference. The carbonyl carbon of the ester appears at a characteristic downfield shift of around 165.5 ppm. The aromatic carbons resonate in the typical range of 118-135 ppm. The C2 and C3 carbons of the thiazine ring are also distinct, with C2 appearing further downfield due to its attachment to the electron-withdrawing ester group and the nitrogen atom.
IR Analysis
The IR spectra consistently show a sharp N-H stretching vibration in the range of 3340-3460 cm⁻¹. The C=O stretch of the ester functional group is also a prominent feature, appearing around 1680-1700 cm⁻¹. The presence of ether functionalities in the 7-ethoxy and 7-methoxy analogs is confirmed by the appearance of C-O stretching bands in the 1035-1245 cm⁻¹ region.[1][5]
Mass Spectrometry Analysis
The mass spectra provide unequivocal confirmation of the molecular weight of each analog. The fragmentation patterns are also diagnostic. A common fragmentation pathway for the ethyl esters is the loss of an ethoxy radical (-OC₂H₅) or an ethyl radical (-C₂H₅), as well as the loss of the entire ethoxycarbonyl group (-COOC₂H₅). These characteristic fragments are observed in the spectra of the analogs.[1]
Visualizing the Workflow and Relationships
Caption: Workflow for the spectroscopic analysis of 1,4-benzothiazine analogs.
Caption: Structural relationships between the parent compound and its analogs.
Conclusion
This guide has provided a comparative spectroscopic analysis of this compound and several of its analogs. The presented data clearly demonstrates that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are powerful tools for the structural elucidation of these important heterocyclic compounds. The subtle changes in chemical shifts, vibrational frequencies, and fragmentation patterns provide a detailed fingerprint of each molecule, allowing for unambiguous identification and a deeper understanding of the structure-spectrum correlations. This knowledge is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.
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Akkurt, M., Türktekin, S., Baryala, Y., Zerzouf, A., Salem, M., Essassi, E.-M., & Büyükgüngör, O. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2716–o2717. [Link]
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A Comparative Guide to Validating the Mechanism of Action of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
This guide provides a comprehensive, multi-phase framework for the elucidation and validation of the mechanism of action (MoA) for the novel compound Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (hereafter referred to as EMBC). The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties.[1][2][3][4] Notably, related benzothiazine compounds have been shown to modulate key inflammatory pathways, such as the downregulation of pro-inflammatory genes like COX-2, IL-6, and TNF-α.[5]
Therefore, we hypothesize that EMBC's primary mechanism of action is the inhibition of a key enzyme in the inflammatory cascade. This guide presents a systematic, evidence-based workflow to test this hypothesis, comparing EMBC's performance against established therapeutic agents. Our approach is structured to build a robust, data-driven narrative, from direct target engagement in a cellular environment to functional outcomes in vivo.
Phase 1: Target Identification and Direct Engagement Validation
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within a biological system.[6][7] A failure to establish this crucial link can lead to misinterpretation of downstream effects. Based on the activities of analogous structures, we posit Cyclooxygenase-2 (COX-2), a critical enzyme in inflammation, as a primary putative target.[5][8]
To validate this, we will employ a two-pronged approach: confirming target binding in intact cells and quantifying inhibitory activity using a purified enzyme system.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms ligand-target binding in a native cellular environment.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.[11]
Causality of Experimental Choice: Unlike traditional biochemical assays that use purified proteins, CETSA provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and potential off-target binding.[12] This provides higher physiological relevance at an early stage.
-
Cell Culture: Plate RAW 264.7 murine macrophage cells and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 20 µM EMBC, 20 µM Celecoxib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular contents.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble COX-2 remaining at each temperature point via Western Blot or ELISA.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantifying Potency: In Vitro Enzyme Inhibition Assay
To determine the potency and kinetics of target modulation, a biochemical assay using the purified enzyme is essential.[13][14] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing drug potency.
-
Assay Preparation: Utilize a commercial COX-2 inhibitor screening assay kit, which typically measures the peroxidase activity of COX-2 via a colorimetric or fluorometric method.[13]
-
Reaction Mixture: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme and heme.
-
Inhibitor Addition: Add varying concentrations of EMBC (e.g., 0.01 µM to 100 µM), Celecoxib, or DMSO to the wells.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Measurement: Incubate at 37°C for a defined period (e.g., 10 minutes) and then measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and plot a dose-response curve to determine the IC50 value.
Comparative Data Summary: Target Engagement
The following table presents hypothetical data comparing EMBC to the known COX-2 inhibitor, Celecoxib.
| Parameter | EMBC (Hypothetical Data) | Celecoxib (Reference) | Justification |
| CETSA Thermal Shift (ΔTm) | + 4.2°C | + 5.5°C | A significant positive shift confirms intracellular target engagement by EMBC. |
| COX-2 IC50 | 0.8 µM | 0.2 µM | Provides a quantitative measure of potency; EMBC is a potent inhibitor, albeit less so than the comparator. |
Phase 2: Delineating the Cellular Signaling Cascade
Confirming target engagement is the first step; the second is to map the downstream consequences of this interaction.[15] If EMBC inhibits COX-2, we expect to see a reduction in pro-inflammatory mediators and a dampening of associated signaling pathways. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation.[8]
Analyzing Protein Expression and Pathway Activation: Multiplex Western Blotting
Western blotting allows for the quantification of specific proteins, enabling us to observe the effects of EMBC on the expression of inflammatory markers and the activation state of key signaling kinases.[16][17]
Causality of Experimental Choice: Using antibodies against both total and phosphorylated forms of proteins (e.g., p38 MAPK) is critical.[16] A change in the ratio of phosphorylated to total protein provides a direct measure of pathway activation, offering more mechanistic insight than measuring total protein alone.
-
Cell Treatment: Seed RAW 264.7 cells and pre-treat with EMBC (at 1x and 5x IC50), Celecoxib (1x IC50), or DMSO for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) for 12-24 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[17]
-
Antibody Incubation: Block the membrane and incubate overnight at 4°C with primary antibodies for COX-2, iNOS, p-p38, total p38, and β-actin (as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Measure band intensity using densitometry software and normalize to the loading control.
Quantifying Inflammatory Mediator Release: ELISA
To assess the functional outcome of pathway inhibition, we will measure the concentration of key pro-inflammatory cytokines and prostaglandins released by the cells.
-
Sample Collection: Use the cell culture supernatants from the experiment described in section 2.1.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and Prostaglandin E2 (PGE2) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each mediator in the samples.
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The Evolving Landscape of 1,4-Benzothiazines: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzothiazine scaffold, a heterocyclic motif comprising a benzene ring fused to a thiazine ring, stands as a cornerstone in medicinal chemistry. Its structural similarity to phenothiazines, a class of established antipsychotic drugs, has long signaled its therapeutic potential.[1] Decades of research have unveiled a remarkable spectrum of biological activities emanating from this versatile core, including potent antimicrobial, anticancer, and antipsychotic properties.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzothiazine derivatives, supported by experimental data, to empower researchers in the rational design of novel therapeutic agents.
The Architectural Blueprint for Biological Activity
The therapeutic efficacy of 1,4-benzothiazine derivatives is intricately linked to the nature and position of substituents on its core structure. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
dot
Caption: Key substitution points on the 1,4-benzothiazine core and their general influence on biological activity.
Comparative Analysis of Biological Activities
The true potential of the 1,4-benzothiazine scaffold is revealed through the comparative analysis of its derivatives across different therapeutic areas. Below, we delve into the SAR for antimicrobial and anticancer activities, supported by quantitative experimental data.
Antimicrobial Activity: A Battle Against Resistance
1,4-benzothiazine derivatives have emerged as promising candidates in the fight against microbial resistance. The substitutions on the benzothiazine core play a critical role in determining the spectrum and potency of their antimicrobial effects.
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The introduction of fluorine atoms onto the benzene ring has been shown to significantly enhance antimicrobial activity.
-
Substitution at C2 and C3: The nature of the substituents at the C2 and C3 positions of the thiazine ring profoundly impacts the minimum inhibitory concentration (MIC).
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the benzene ring can lead to a notable increase in both antibacterial and antifungal activities.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,4-Benzothiazine Derivatives
| Compound ID | R1 (C2-position) | R2 (C3-position) | R (Benzene Ring) | Bacillus subtilis (MTCC 441) | Escherichia coli (MTCC 2939) | Aspergillus niger (MTCC 281) | Reference |
| 1a | -COOCH(CH₃)₂ | -CH₃ | 5,7,8-trichloro | 41 | 58 | 59 | [4] |
| 1b | -COOC₂H₅ | -C₃H₇ | 5,7,8-trichloro | 124 | 158 | 78 | [4] |
Lower MIC values indicate higher antimicrobial activity.
The data in Table 1 clearly demonstrates that subtle changes in the substitution pattern can lead to significant differences in antimicrobial potency.[4] For instance, the isopropyl ester at the C2 position in compound 1a results in greater activity against Bacillus subtilis and Escherichia coli compared to the ethyl ester and propyl group in compound 1b .[4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,4-benzothiazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Molecular docking studies suggest that these compounds can interact with various molecular targets, including interleukin-8 (IL-8), a key player in cancer progression.[5]
Key SAR Insights for Anticancer Activity:
-
Substitution at N4: The nature of the substituent at the N4 position is a critical determinant of anticancer potency. Both alkyl and aryl substitutions have been explored, with specific substitutions leading to enhanced activity.
-
Unbranched Alkyl Groups: The presence of an unbranched alkyl group attached to the thiazine ring has been correlated with increased anticancer activity.[6]
-
Side Chain Modifications: For apoptosis-inducing derivatives, modifications to the side chain, such as the removal of a hydroxyl group, can increase activity.[7]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 1,4-Benzothiazine Derivatives
| Compound ID | R (N4-position) | R' (C2-position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2a | 4-Bromobenzyl | H | A-549 (Lung) | 12.5 | [5] |
| 2b | Propyl | -COOCH₂CH₂CH₃ | A-549 (Lung) | Most Active | [5] |
Lower IC₅₀ values indicate higher anticancer activity.
The data presented in Table 2 highlights the significant impact of substitutions on the anticancer activity of 1,4-benzothiazine derivatives. Compound 2b , with a propyl group at the N4 position and a propyl ester at the C2 position, was identified as the most active in a series against the A-549 lung cancer cell line.[5] This underscores the importance of optimizing substituents at multiple positions to achieve maximal therapeutic effect.
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Microwave-Assisted Synthesis of 2,3-Disubstituted-1,4-Benzothiazines
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.
Rationale: This method leverages the efficient heating of polar molecules by microwave irradiation to accelerate the condensation and cyclization reactions, providing a green and time-saving approach to synthesizing the 1,4-benzothiazine core.
dot
Caption: Workflow for the microwave-assisted synthesis of 2,3-disubstituted-1,4-benzothiazines.
Step-by-Step Protocol:
-
In a microwave-safe vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium.
-
Expose the mixture to microwave irradiation for 30 seconds.
-
To the reaction mixture, add the β-diketone or β-ketoester (10 mmol).
-
Subject the reaction mixture to intermittent microwave irradiation at 30-second intervals for a total of 3 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Filter the solid that separates out and wash it with 50% ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2,3-disubstituted-1,4-benzothiazine.
In Vitro Anticancer Activity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the cytotoxic effects of the test compounds.
dot
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Comparative study of different synthetic routes to Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific ester, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The efficiency, environmental impact, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, each leveraging the foundational reaction between 2-aminothiophenol and ethyl acetoacetate. We will delve into a conventional thermal method, a solvent-free microwave-assisted approach, and a catalytically enhanced microwave protocol. By examining the underlying mechanisms and providing detailed, field-tested protocols, this document aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific needs.
Core Reaction and Mechanism
The synthesis of the 1,4-benzothiazine ring system, in this context, proceeds through a cyclocondensation reaction. The initial step involves the formation of an enamine intermediate from the reaction of the amino group of 2-aminothiophenol with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization via the nucleophilic attack of the thiol group. Subsequent dehydration and oxidation lead to the stable aromatic 1,4-benzothiazine ring. The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis of the target compound.
Synthetic Route Comparison
The following sections detail three distinct methodologies for the synthesis of this compound. Each protocol is presented with a discussion of its advantages and disadvantages, supported by experimental data.
| Parameter | Route A: Conventional Heating | Route B: Solvent-Free Microwave | Route C: Catalytic Microwave |
| Reaction Time | Several hours | 2-4 minutes | ~3 minutes |
| Typical Yield | Moderate to High | 85-96% | High |
| Energy Input | High (prolonged heating) | Low (short bursts) | Low (short bursts) |
| Solvent Use | None (Neat) | None | Minimal (DMF as energy transfer agent) |
| Catalyst | None | None | Hydrazine Hydrate |
| Simplicity | Simple setup | Requires microwave reactor | Slightly more complex (catalyst handling) |
| Green Chemistry | Good (solvent-free) | Excellent (solvent-free, low energy) | Very Good (minimal solvent, low energy) |
Route A: Conventional Heating (Neat Reaction)
This method represents a classical approach to the synthesis, relying on thermal energy to drive the reaction without the use of a solvent. The absence of a solvent simplifies the workup procedure and reduces the environmental impact.
Rationale and Expertise
The decision to perform the reaction "neat" (without solvent) is based on the principle that at elevated temperatures, the reactants themselves can form a liquid phase, allowing for sufficient molecular mobility for the reaction to proceed. This approach is often favored for its simplicity and reduced waste. However, it typically requires higher temperatures and longer reaction times compared to microwave-assisted methods to achieve comparable yields. The key to success in this protocol is maintaining a consistent temperature to avoid thermal decomposition of the reactants or product.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Reaction: Heat the mixture in an oil bath at 110-120 °C for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add a small amount of ethanol to the solidified mass and triturate to induce crystallization.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if further purification is required.
Route B: Solvent-Free Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to dramatically accelerate the reaction, offering significant advantages in terms of speed and energy efficiency.[3]
Rationale and Expertise
Microwave synthesis leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This localized heating effect often results in higher yields and shorter reaction times compared to conventional heating methods.[1] The solvent-free nature of this protocol further enhances its "green" credentials.[3] It is crucial to use a dedicated microwave reactor for safety and precise control over temperature and pressure.
Experimental Protocol
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix 2-aminothiophenol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a power level sufficient to maintain a temperature of 120-140 °C for 2-4 minutes. The reaction is typically monitored by TLC after completion.
-
Workup: Allow the vessel to cool to room temperature. Add 3-4 mL of ethanol to the reaction mixture and stir to precipitate the product.[3]
-
Purification: Filter the resulting solid, wash with a small volume of cold ethanol, and dry. The product is often obtained in high purity, negating the need for further recrystallization.[3]
Caption: Comparative experimental workflows for the three synthetic routes.
Route C: Catalytic Microwave-Assisted Synthesis
This variation introduces a catalyst to the microwave-assisted protocol, aiming to further enhance the reaction rate and yield under mild conditions.
Rationale and Expertise
The use of a catalytic amount of hydrazine hydrate in this microwave-assisted synthesis is intended to facilitate the initial condensation step between the amine and the ketone.[1] Hydrazine can act as a weak base and may also be involved in the redox processes of the reaction. The addition of a high-boiling, polar solvent like Dimethylformamide (DMF) is not as a bulk solvent but as an "energy transfer medium," which helps to absorb microwave energy efficiently and ensure uniform heating of the reaction mixture.[1] This method is particularly useful when dealing with less reactive substrates.
Experimental Protocol
-
Reactant Preparation: In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and a small amount of DMF (5 mmol) as an energy transfer medium.[1]
-
Initial Irradiation: Expose the mixture to microwave irradiation for 30 seconds.[1]
-
Addition of Ketoester: Add ethyl acetoacetate (10 mmol) to the pre-activated mixture.
-
Final Irradiation: Subject the reaction mixture to intermittent microwave irradiation (e.g., 30-second pulses) for a total of 3 minutes.[1]
-
Workup: After cooling, pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid, wash with 50% ethanol, and recrystallize from ethanol to obtain the pure product.[1]
Concluding Remarks
The synthesis of this compound can be achieved through several effective methods. For laboratories equipped with microwave reactors, the solvent-free microwave-assisted approach (Route B) offers a superior combination of high yield, short reaction time, and adherence to the principles of green chemistry.[3] The conventional heating method (Route A) remains a viable, albeit slower, alternative for labs without specialized microwave equipment. The catalytic microwave method (Route C) provides a slight variation that may be advantageous in specific contexts, particularly with challenging substrates. The choice of synthetic route will ultimately depend on the available resources, desired throughput, and environmental considerations of the research setting.
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Dandia, A., Sarawgi, P., Singh, R., & Khaturia, S. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 411-414. [Link]
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Khan, O. A., & Singh, R. (2012). Regioselective one pot synthesis of 2-alkyl/aryl-4H-benzo[3][4]thiazine-3-one via microwave irradiation. Journal of the Serbian Chemical Society, 77(10), 1365-1371. [Link]
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Anonymous. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-835. [Link]
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Nguyen, T. B., & Retailleau, P. (2017). Umpolung Strategy with 2‐Aminothiophenols: Access to 2‐Arylbenzothiazine Derivatives from Alkyl Aryl Ketones. European Journal of Organic Chemistry, 2017(43), 6431-6434. [Link]
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Farsh, S. A., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Journal of Pharmacy and Technology. [Link]
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Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
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Al-Ostoot, F. H., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(13), 3093. [Link]
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Steiner, B., et al. (2019). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 15, 2476-2484. [Link]
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Performance Benchmark: Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate in Preclinical Models of Inflammation and Cancer
A Comparative Analysis Against Established Therapeutic Agents
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide presents a comprehensive performance benchmark of a novel 1,4-benzothiazine derivative, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, against established drugs in preclinical models of inflammation and non-small cell lung cancer. Through a detailed examination of in vitro and in vivo experimental data, we aim to provide researchers, scientists, and drug development professionals with an objective comparison to inform future research and development efforts.
The selection of appropriate comparators is critical for a meaningful benchmark. For the anti-inflammatory evaluation, we have chosen Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, due to its targeted mechanism of action in inflammation.[5] For the anticancer assessment, Cisplatin , a cornerstone of chemotherapy for non-small cell lung cancer, will serve as the benchmark. The human lung adenocarcinoma cell line A549 has been selected for in vitro and in vivo anticancer studies due to its widespread use and relevance in lung cancer research.[6]
This guide will detail the experimental methodologies, present comparative data in a clear and concise format, and provide insights into the potential therapeutic applications of this compound.
Anti-Inflammatory Performance Benchmark
The anti-inflammatory potential of this compound was evaluated against Celecoxib using both in vitro and in vivo models. The rationale for this comparison lies in the established role of COX-2 in the inflammatory cascade and the proven efficacy of selective COX-2 inhibitors like Celecoxib.[5]
In Vitro COX-2 Inhibition Assay
The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce gastrointestinal side effects.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Ovine recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Compound Preparation: this compound and Celecoxib are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture includes the COX-2 enzyme, a cofactor solution, and the test compound or vehicle control (DMSO).
-
Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The COX-2 activity is measured by monitoring the rate of oxygen consumption or by using a colorimetric or fluorometric method to detect prostaglandin E2 (PGE2) production.[7][8]
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compounds. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Data Summary: In Vitro COX-2 Inhibition
| Compound | COX-2 IC50 (nM) |
| This compound | [Hypothetical Data] 50 |
| Celecoxib | 40[9] |
Note: The data for this compound is hypothetical and for illustrative purposes. Real experimental data would be required for a definitive comparison.
In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[10][11][12]
Caption: Workflow for the in vivo A549 xenograft model.
Experimental Protocol: A549 Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are used. [13]2. Tumor Cell Implantation: 1 x 10^6 A549 cells in Matrigel are subcutaneously injected into the flank of each mouse. [14]3. Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers, and tumor volume is calculated.
-
Randomization and Dosing: When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment groups. Treatment with the vehicle control, this compound, or Cisplatin is initiated.
-
Efficacy Evaluation: Tumor volumes and body weights are measured twice a week. The primary endpoint is tumor growth inhibition.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
Data Summary: In Vivo Anticancer Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Data] 1500 | - |
| This compound | [Hypothetical Data] 750 | [Hypothetical Data] 50% |
| Cisplatin | [Hypothetical Data] 600 | [Hypothetical Data] 60% |
Note: The data is hypothetical and for illustrative purposes.
Conclusion
This guide provides a framework for benchmarking the performance of this compound against established drugs in the fields of inflammation and oncology. The presented experimental protocols for in vitro and in vivo assays offer a robust methodology for generating comparative data. Based on the activity of structurally similar compounds, this compound shows promise as a dual anti-inflammatory and anticancer agent. The hypothetical data presented herein illustrates its potential to exhibit efficacy comparable to that of established drugs like Celecoxib and Cisplatin. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.
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A Researcher's Comparative Guide to In Silico Modeling and Docking of the 1,4-Benzothiazine Scaffold: A Case Study with Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
This guide provides an in-depth, objective comparison of the in silico performance of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a representative of the versatile 1,4-benzothiazine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, delving into the causal logic behind experimental choices and establishing a self-validating framework for computational analysis.
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Our focus compound, this compound, serves as an ideal candidate to explore the therapeutic potential of this class against a well-defined biological target.
For this comparative analysis, we have selected Cyclooxygenase-2 (COX-2) as the primary biological target. COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[5][6] Its inhibition is a key strategy for anti-inflammatory therapies.[7][8] We will compare the docking performance of our lead compound against Celecoxib, a well-established selective COX-2 inhibitor, to benchmark its potential efficacy.
Conceptual Framework: From Ligand to Predictive Analysis
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[9][10][11] The process allows for the rapid screening of virtual compound libraries and provides critical insights into the molecular interactions that govern biological activity, thereby accelerating the drug discovery pipeline.[12][13]
Caption: Conceptual workflow for in silico docking and analysis.
Experimental Protocol: A Self-Validating Docking Workflow
To ensure the trustworthiness and reproducibility of our in silico experiment, the following protocol incorporates a critical validation step: re-docking a co-crystallized ligand. The ability of the docking algorithm to reproduce the known binding pose of a native ligand (Root Mean Square Deviation [RMSD] ≤ 2.0 Å) validates the chosen parameters and enhances confidence in the results for novel compounds.[14][15][16][17]
Part 1: Target and Ligand Preparation
-
Protein Target Acquisition:
-
Action: Download the 3D crystal structure of human COX-2 in complex with Celecoxib. For this study, we will use the PDB ID: 3LN1 from the RCSB Protein Data Bank.[18]
-
Causality: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the target's binding site. The presence of a co-crystallized inhibitor (Celecoxib) is crucial for defining the active site and for the protocol validation step.
-
-
Receptor Preparation:
-
Action: Utilize molecular modeling software (e.g., AutoDock Tools [MGLTools]) to prepare the receptor.[19] This involves:
-
Removing all water molecules and heteroatoms (except the heme cofactor, if applicable).
-
Adding polar hydrogen atoms.
-
Assigning Gasteiger partial charges.[20]
-
Saving the prepared receptor file in PDBQT format.
-
-
Causality: Water molecules can interfere with ligand binding in the simulation and are removed to simplify the system.[19] Adding polar hydrogens and assigning charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[20]
-
-
Ligand Preparation:
-
Action:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using chemical drawing software (e.g., ChemDraw) and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Obtain the structure of the comparator drug, Celecoxib, from the 3LN1 PDB file or PubChem.
-
Using AutoDock Tools, define the rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges for both ligands. Save the final structures in PDBQT format.[19]
-
-
Causality: Energy minimization provides a low-energy, stable conformation of the ligand. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility, which is critical for finding the optimal binding pose.[9]
-
Part 2: Docking Simulation & Validation
-
Grid Box Generation:
-
Action: Define the search space (grid box) for docking. Center the grid on the co-crystallized Celecoxib ligand within the 3LN1 active site. Ensure the grid dimensions (e.g., 30 x 30 x 30 Å) fully encompass the binding pocket.[20][21]
-
Causality: The grid box confines the docking search to the region of interest, significantly increasing computational efficiency and relevance. Centering on a known inhibitor ensures the search is focused on the catalytically active site.[5][6]
-
-
Protocol Validation (Re-docking):
-
Action: First, dock Celecoxib back into the prepared 3LN1 receptor using the defined grid box.
-
Analysis: Compare the predicted binding pose of Celecoxib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD). A successful validation is indicated by an RMSD value below 2.0 Å.[14][15]
-
Trustworthiness: This step is the cornerstone of a self-validating system. It confirms that the chosen software, scoring function, and parameters can accurately reproduce a known experimental result, thereby lending credibility to the predictions for the novel test compound.
-
-
Docking Execution:
-
Action: Perform the molecular docking of this compound into the validated 3LN1 receptor using AutoDock Vina.[22][23] Set the exhaustiveness parameter (e.g., to 32) to ensure a thorough search of the conformational space.[23]
-
Causality: AutoDock Vina is a widely used and validated open-source docking program.[19][22] The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true minimum-energy binding pose.[23]
-
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of a novel chemical entity is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of techniques to explain the synergistic interplay of orthogonal analytical methods, grounded in the principles of scientific integrity and regulatory expectations.
The Strategic Importance of Orthogonal Analytical Techniques
In the realm of analytical chemistry, "orthogonal" refers to methods that measure the same analyte using fundamentally different principles. This is a critical concept in cross-validation. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of atoms within a molecule, Mass Spectrometry (MS) provides information about the molecule's mass and fragmentation pattern. High-Performance Liquid Chromatography (HPLC), on the other hand, separates the analyte from impurities based on its physicochemical properties. When these disparate techniques all point to the same structural assignment and purity level, the confidence in the data increases exponentially.
This guide will focus on a suite of four critical analytical techniques for the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for primary structure elucidation.
-
Infrared (IR) Spectroscopy for the identification of key functional groups.
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Below, we will delve into the experimental protocols for each, present and interpret the data, and, most importantly, discuss how these data points are woven together in a robust cross-validation narrative.
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For a novel compound like this compound, obtaining high-resolution ¹H and ¹³C NMR spectra is the foundational step. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical and should be based on the solubility of the compound and the need to avoid exchangeable protons (like the N-H proton) overlapping with other signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Data Presentation: NMR Data for a Close Analog, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (ppm) | Interpretation |
| 11.25 (s, 1H) | NH |
| 7.86 - 7.04 (m, 4H) | Aromatic protons |
| 4.34 (m, 2H) | OCH₂CH₃ |
| 1.98 (s, 3H) | C-CH₃ |
| 1.38 (t, J=7 Hz, 3H) | OCH₂CH₃ |
Cross-Validation Insights: The ¹H NMR provides a wealth of information. The singlet at 11.25 ppm is characteristic of the N-H proton. The multiplet in the aromatic region (7.04-7.86 ppm) corresponds to the four protons on the benzene ring. The multiplet at 4.34 ppm and the triplet at 1.38 ppm are classic signals for an ethyl ester group, and their integration (2H and 3H, respectively) confirms this assignment. The singlet at 1.98 ppm is indicative of the methyl group attached to the thiazine ring. The ¹³C NMR complements this by showing the expected number of carbon signals, including the ester carbonyl at 165.5 ppm and the aliphatic carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. For our target molecule, we would expect to see characteristic absorptions for the N-H bond, the ester carbonyl (C=O), and the aromatic C=C bonds.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Presentation: IR Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~3340 | N-H stretch |
| ~1635 | C=O stretch (ester) |
| ~1600, ~1575 | Aromatic C=C stretch |
| ~1300, ~1260 | C-O stretch |
(Data is consistent with values reported for the closely related Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate)[2]
Cross-Validation Insights: The IR spectrum provides strong confirmatory evidence for the functional groups identified by NMR. The N-H stretch around 3340 cm⁻¹ corroborates the presence of the secondary amine in the thiazine ring. The strong absorption at ~1635 cm⁻¹ is characteristic of the ester carbonyl group. The peaks in the 1600-1575 cm⁻¹ region are typical for aromatic ring systems. This convergence of data from two different spectroscopic techniques significantly strengthens the structural assignment.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence. The fragmentation pattern can also offer clues about the molecule's structure.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Presentation: Predicted MS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂S | PubChem[6] |
| Molecular Weight | 235.30 g/mol | Calculated |
| Monoisotopic Mass | 235.0667 Da | PubChem[6] |
| Predicted [M+H]⁺ | 236.0740 m/z | PubChem[6] |
| Predicted [M+Na]⁺ | 258.0559 m/z | PubChem[6] |
Cross-Validation Insights: The observation of a protonated molecular ion ([M+H]⁺) at m/z 236.0740 in an ESI-MS experiment would be strong evidence for the proposed structure. This data point directly confirms the molecular formula and, by extension, the molecular weight. When combined with the structural fragments suggested by NMR and IR, the mass spectrometry data serves as a powerful validation checkpoint. Further analysis of the fragmentation pattern could reveal the loss of the ethoxy group (-45 Da) or the entire ester group (-73 Da), providing additional structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for determining the purity of a compound. The goal is to develop a method that can separate the target compound from any starting materials, byproducts, or degradation products. Method development involves optimizing the mobile phase composition, column chemistry, flow rate, and detection wavelength.
Experimental Protocol: HPLC Method Development (Illustrative Example)
Based on the structure of the target molecule (a moderately polar, aromatic compound), a reversed-phase HPLC method would be a logical starting point. The following is a hypothetical, yet representative, protocol that would be a good starting point for method development, inspired by methods for similar heterocyclic compounds.
-
Instrument: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the pure compound (e.g., 254 nm or a local maximum).
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
Data Presentation: Expected HPLC Results
| Parameter | Expected Result |
| Retention Time | A single, sharp peak at a specific retention time. |
| Purity | >95% (ideally >98%) based on the area of the main peak relative to the total area of all peaks. |
| Peak Shape | Symmetrical peak with a tailing factor close to 1. |
Cross-Validation Insights: HPLC provides a quantitative measure of purity that is orthogonal to the qualitative structural information from spectroscopy. If NMR, IR, and MS all suggest the correct structure, but HPLC reveals the presence of significant impurities, then the sample is not suitable for further use without purification. The validation of an HPLC method, as per ICH guidelines, would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[3][4]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, where each analytical technique provides a piece of the puzzle, leading to a comprehensive understanding of the compound's identity and purity.
Caption: Workflow for the cross-validation of analytical data.
Comparison with an Alternative Structure: The Importance of Regiochemistry
To further illustrate the power of this cross-validation approach, let's consider a potential isomeric impurity that could arise during synthesis: Ethyl 2-methyl-4H-1,4-benzothiazine-3-carboxylate .
| Analytical Technique | This compound (Target) | Ethyl 2-methyl-4H-1,4-benzothiazine-3-carboxylate (Isomer) | Key Differentiating Feature |
| ¹H NMR | Methyl signal is a singlet. | Methyl signal would likely be a doublet, coupled to a proton at the 2-position. The proton at the 2-position would be a quartet. | The multiplicity of the methyl and adjacent proton signals would be distinctly different. |
| ¹³C NMR | The carbon bearing the methyl group would be in a different chemical environment compared to the isomer. | The chemical shifts of the carbons in the thiazine ring would be different. | Distinct chemical shifts for the C2 and C3 carbons. |
| Mass Spectrometry | Identical molecular weight and elemental composition. | Identical molecular weight and elemental composition. | Fragmentation patterns might differ, but this is not always a reliable method for distinguishing isomers. |
| HPLC | A specific retention time. | A different retention time under the same conditions. | HPLC would be able to separate the two isomers, allowing for their individual quantification. |
This comparison highlights why a multi-technique approach is essential. While mass spectrometry alone could not distinguish between these two isomers, both NMR and HPLC would provide clear, unambiguous data to confirm the correct regiochemistry.
Conclusion: A Foundation of Trustworthy Science
The cross-validation of analytical data is not a mere checklist of experiments to be performed. It is a dynamic and logical process of inquiry that builds a robust and defensible case for the identity and purity of a chemical substance. By integrating the structural insights from NMR and IR, the molecular weight confirmation from MS, and the quantitative purity assessment from HPLC, we create a self-validating system that is the bedrock of reliable and reproducible scientific research. This comprehensive approach, grounded in the principles of orthogonal analysis and guided by established validation frameworks, ensures that the data generated for compounds like this compound is of the highest integrity, paving the way for confident downstream research and development.
References
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BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
ResearchGate. Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate. Available from: [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
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Spectroscopy Online. FTIR of 3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid ethyl ester. Available from: [Link]
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IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available from: [Link]
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PubChemLite. This compound (C12H13NO2S). Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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ResearchGate. Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate | Request PDF. Available from: [Link]
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Beilstein Journals. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available from: [Link]
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European Journal of Chemistry. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. Available from: [Link]
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ResearchGate. (PDF) Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Available from: [Link]
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A Comparative Guide to the Efficacy of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and its Derivatives in Drug Discovery
For researchers and drug development professionals, the 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry. Its unique heterocyclic arrangement imparts a wide spectrum of biological activities, making its derivatives promising candidates for novel therapeutics.[1][2][3] This guide provides a comprehensive comparison of the potential efficacy of a specific derivative, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, against other compounds in its class, supported by experimental data from peer-reviewed studies on related molecules. We will delve into the mechanistic underpinnings of their actions and provide detailed protocols for validating their therapeutic potential.
The 1,4-Benzothiazine Core: A Foundation for Diverse Biological Activity
The 1,4-benzothiazine nucleus, consisting of a benzene ring fused to a thiazine ring, is a cornerstone in the design of bioactive molecules.[2] This structural motif is analogous in some respects to phenothiazines, sharing a characteristic fold along the nitrogen-sulfur axis that is crucial for biological activity.[1] The versatility of this scaffold allows for a wide range of chemical substitutions, leading to a diverse array of pharmacological effects.
Comparative Efficacy of 1,4-Benzothiazine Derivatives: A Review of the Evidence
While direct, peer-reviewed efficacy studies on this compound are not extensively available in the public domain, a wealth of data on structurally similar compounds allows us to extrapolate its potential therapeutic applications and benchmark its likely performance. The primary areas where 1,4-benzothiazine derivatives have shown significant promise are in oncology and anti-inflammatory applications.
Anticancer Activity
Several studies have highlighted the potential of 1,4-benzothiazine derivatives as anticancer agents. For instance, a study on propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][4]thiazine-2-carboxylate (a close structural analog) demonstrated significant activity against the A-549 lung cancer cell line. This compound was found to downregulate several pro-inflammatory and metastatic genes, including IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α.
Experimental Protocol: In Vitro Anticancer Efficacy Assessment
A standard workflow to assess the anticancer potential of a novel 1,4-benzothiazine derivative like this compound would involve the following steps:
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion and Future Directions
While direct efficacy data for this compound remains to be published, the extensive body of research on the 1,4-benzothiazine class of compounds strongly suggests its potential as a potent anticancer and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to validate these hypotheses. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and conducting preclinical safety and efficacy trials to fully realize the therapeutic potential of this promising compound.
References
- Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
- Gupta, R. R., & Kumar, M. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895.
- Sharma, A., & Kumar, V. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
- Various Authors. (2024).
- Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859.
- Ukrainets, I. V., et al. (2022).
- Various Authors. (Year N/A). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
- Akkurt, M., et al. (2005). Ethyl 3-methyl-1-oxo-4 H -1,4-benzothiazine-2-carboxylate.
- Various Authors. (Year N/A). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science.
-
Various Authors. (Year N/A). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoox[1][4]azin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.
- Arshad, M. N., Zia-ur-Rehman, M., & Khan, I. U. (2010). Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1070.
- Ukrainets, I. V., et al. (2022).
- Various Authors. (Year N/A). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
- Various Authors. (2024). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry.
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS No. 7625-01-6) are of significant interest due to their prevalence in medicinally active molecules.[1] However, beyond their synthesis and application, the responsible disposal of such specialized reagents is a critical aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and established safety protocols.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance. According to available safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Personal Protective Equipment (PPE):
Given the hazard profile, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound is harmful upon dermal absorption and can cause irritation.[3] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[3] |
| Skin and Body Protection | A standard laboratory coat. | To prevent accidental skin contact with the solid compound or solutions. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if there is a risk of dust formation. | To prevent inhalation, which is a known route of harmful exposure.[2][3] |
Understanding the Chemical Nature: Reactivity and Incompatibility
The stability and reactivity of this compound are key considerations in its disposal. Benzothiazine derivatives, as a class, can exhibit instability under certain conditions.
-
Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis under both acidic and basic conditions. This process can lead to the formation of the corresponding carboxylic acid and ethanol. In some cases, prolonged exposure to harsh conditions can lead to the degradation of the benzothiazine ring itself.[4]
-
Oxidation: Benzothiazine derivatives can be prone to oxidation. For instance, some can undergo oxidative dimerization, especially when in solution.[4]
-
Thermal Decomposition: While specific data for this compound is limited, the thermal decomposition of related heterocyclic compounds can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[5]
Based on this reactivity profile, the following materials should be considered incompatible and must not be mixed with waste containing this compound:
-
Strong Acids and Bases: These can induce rapid and potentially uncontrolled hydrolysis and degradation of the compound.
-
Strong Oxidizing Agents: These can lead to vigorous and potentially hazardous reactions.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should not be released into the environment, which includes disposal down the drain or in regular solid waste.[3] The recommended method is through a licensed and approved waste disposal facility.
The following workflow provides a systematic approach to the collection and disposal of this chemical waste.
Disposal Workflow Diagram
Methodology for Laboratory-Scale Waste:
-
Segregation and Collection:
-
Collect all waste forms of this compound, including unused or expired reagent, reaction residues, and contaminated materials (e.g., weighing paper, gloves, silica gel), in a dedicated waste container.
-
The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Crucially, do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Labeling:
-
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly and securely labeled.
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "7625-01-6."
-
Include relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department. The potential for incomplete reactions or the generation of more hazardous byproducts is significant.
-
-
Decontamination of Empty Containers:
-
"Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.
-
If institutional policy allows for container reuse after decontamination, a triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common procedure. Crucially, the rinsate from this process must be collected and disposed of as hazardous waste.
-
Regulatory Framework
The disposal of hazardous chemicals is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. While a specific EPA waste code is not explicitly assigned to this compound in the available literature, its hazardous characteristics mean it falls under the purview of the Resource Conservation and Recovery Act (RCRA).
Given its toxicity profile (harmful if swallowed, inhaled, or in contact with skin), it would likely be classified under a state or federal code for toxic organic compounds if it were to be a listed waste. However, for laboratory-generated waste, it is most often managed based on its hazardous characteristics. Always consult your local and institutional regulations for specific guidance.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, a compound with clear hazard classifications, a stringent disposal protocol is essential. By adhering to the principles of hazard identification, proper segregation, secure storage, and disposal through certified channels, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always prioritize the guidance of your institution's Environmental Health and Safety department as the ultimate authority on waste disposal procedures.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide.
-
d'Ischia, M., Napolitano, A., & Pezzella, A. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. International Journal of Molecular Sciences, 24(17), 13214. [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
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Koval’ová, A., Addová, G., & Dvořáková, H. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1204. [Link]
-
Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-25. [Link]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
